3,5-Dichloro-2,4-difluorobenzoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-2,4-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl3F2O/c8-3-1-2(7(10)13)5(11)4(9)6(3)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQQXYQZMYOGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl3F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543944 | |
| Record name | 3,5-Dichloro-2,4-difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101513-72-8 | |
| Record name | 3,5-Dichloro-2,4-difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,5-Dichloro-2,4-Difluorobenzoyl Chloride
Abstract
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 3,5-dichloro-2,4-difluorobenzoyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide delves into the strategic considerations behind the chosen multi-step synthesis, offering detailed experimental protocols, mechanistic insights, and a critical analysis of each reaction stage. The presented pathway commences with the chlorination of 2,4-difluoronitrobenzene and proceeds through key intermediates including 3,5-dichloro-2,4-difluoroaniline and 3,5-dichloro-2,4-difluorobenzoic acid. The final step focuses on the efficient conversion of the carboxylic acid to the target acyl chloride.
Introduction and Strategic Overview
3,5-Dichloro-2,4-difluorobenzoyl chloride is a highly functionalized aromatic compound of significant interest in medicinal chemistry and crop science. The presence of multiple halogen substituents on the benzene ring imparts unique electronic and lipophilic properties, making it a valuable building block for creating complex molecules with desired biological activities. The strategic design of a synthesis for this molecule must consider the selective introduction of chloro and fluoro groups at specific positions, a non-trivial challenge in aromatic chemistry.
The synthetic approach detailed in this guide was chosen for its logical progression, utilization of well-established and reliable reactions, and the commercial availability of the starting material, 2,4-difluoronitrobenzene. The overall pathway can be visualized as a four-stage process:
-
Directed Chlorination: Introduction of two chlorine atoms onto the 2,4-difluoronitrobenzene ring.
-
Nitro Group Reduction: Conversion of the nitro functionality to a primary amine.
-
Sandmeyer Reaction and Hydrolysis: Transformation of the amino group into a carboxylic acid via a nitrile intermediate.
-
Acyl Chloride Formation: Final conversion of the carboxylic acid to the target benzoyl chloride.
This strategic sequence allows for the controlled installation of the desired substituents, culminating in the efficient formation of 3,5-dichloro-2,4-difluorobenzoyl chloride.
Synthesis Pathway and Mechanistic Discussion
The following sections provide a detailed examination of each step in the synthesis of 3,5-dichloro-2,4-difluorobenzoyl chloride.
Stage 1: Synthesis of 3,5-Dichloro-2,4-Difluoronitrobenzene
The initial step involves the electrophilic aromatic substitution of 2,4-difluoronitrobenzene to introduce two chlorine atoms. The directing effects of the existing substituents are crucial for achieving the desired regioselectivity. The nitro group is a strong deactivating and meta-directing group, while the fluorine atoms are deactivating yet ortho, para-directing. This interplay of electronic effects guides the incoming chlorine electrophiles to the 3 and 5 positions.
Reaction Scheme:
Caption: Chlorination of 2,4-difluoronitrobenzene.
Experimental Protocol:
A detailed protocol for this reaction is described in a patent by an undisclosed author.[1] In a typical procedure, 2,4-difluoronitrobenzene is reacted with a chlorinating agent, such as chlorine gas, in the presence of a suitable catalyst. The reaction is typically carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures, for instance, between 120°C and 140°C.[1]
Causality of Experimental Choices:
-
Catalyst: The use of a catalyst, such as iodine or a Lewis acid, is essential to polarize the chlorine molecule, generating a more potent electrophile (Cl+) required for the substitution on the deactivated aromatic ring.
-
Solvent: Polar aprotic solvents like DMF or DMSO are chosen for their ability to dissolve the reactants and facilitate the reaction at the required temperatures.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy barrier for the chlorination of the electron-deficient aromatic ring.
Stage 2: Synthesis of 3,5-Dichloro-2,4-Difluoroaniline
The second stage involves the reduction of the nitro group in 3,5-dichloro-2,4-difluoronitrobenzene to a primary amine. This is a standard transformation in organic synthesis, and several methods are available. A common and effective method is catalytic hydrogenation.
Reaction Scheme:
Caption: Reduction of the nitro group.
Experimental Protocol:
The reduction can be efficiently carried out by catalytic hydrogenation.[1] A solution of 3,5-dichloro-2,4-difluoronitrobenzene in a suitable solvent like DMF is subjected to a hydrogen atmosphere in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney nickel.[1] The reaction is typically performed at room temperature and under hydrogen pressure until the consumption of hydrogen ceases.[1]
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon and Raney nickel are highly effective catalysts for the reduction of nitro groups to amines due to their ability to activate molecular hydrogen.
-
Solvent: DMF is a suitable solvent as it dissolves the starting material and is stable under the reaction conditions.
-
Hydrogen Pressure: Applying hydrogen pressure increases the concentration of dissolved hydrogen, thereby accelerating the reaction rate.
Stage 3: Synthesis of 3,5-Dichloro-2,4-Difluorobenzoic Acid via Sandmeyer Reaction and Hydrolysis
This stage is a two-part process that first converts the amino group of 3,5-dichloro-2,4-difluoroaniline into a nitrile group via the Sandmeyer reaction, followed by hydrolysis of the nitrile to the corresponding carboxylic acid.
2.3.1. Sandmeyer Reaction: Formation of 3,5-Dichloro-2,4-Difluorobenzonitrile
The Sandmeyer reaction is a versatile method for replacing an amino group on an aromatic ring with various substituents, including the cyano group.[2] The reaction proceeds through a diazonium salt intermediate.
Reaction Scheme:
Caption: Sandmeyer reaction to form the benzonitrile.
Mechanism of the Sandmeyer Reaction:
The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[3] The copper(I) cyanide then catalyzes the substitution of the diazonium group with a cyano group. The mechanism is believed to involve a single electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas.[2][4] The aryl radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.[4]
Experimental Protocol (General):
2.3.2. Hydrolysis of 3,5-Dichloro-2,4-Difluorobenzonitrile
The final step in this stage is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[5][6]
Reaction Scheme:
Caption: Hydrolysis of the benzonitrile.
Mechanism of Nitrile Hydrolysis:
-
Acid-Catalyzed Hydrolysis: The nitrile is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[5][7]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. Protonation of the resulting intermediate by water leads to an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed under the basic conditions to a carboxylate salt, which upon acidification yields the carboxylic acid.[5]
Experimental Protocol (General):
For basic hydrolysis, 3,5-dichloro-2,4-difluorobenzonitrile would be refluxed in an aqueous solution of a strong base, such as sodium hydroxide.[8] After the reaction is complete, the solution is acidified to precipitate the 3,5-dichloro-2,4-difluorobenzoic acid, which can then be collected by filtration.
Stage 4: Synthesis of 3,5-Dichloro-2,4-Difluorobenzoyl Chloride
The final stage of the synthesis is the conversion of the carboxylic acid to the desired acyl chloride. This is a common and efficient transformation, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most frequently used reagents.
Reaction Scheme:
Caption: Formation of the acyl chloride.
2.4.1. Using Thionyl Chloride
Mechanism:
The carboxylic acid reacts with thionyl chloride to form a chlorosulfite intermediate. The chloride ion then attacks the carbonyl carbon in an SN2-type reaction, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.
Experimental Protocol:
A general procedure involves refluxing 3,5-dichloro-2,4-difluorobenzoic acid with an excess of thionyl chloride.[9][10] After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude 3,5-dichloro-2,4-difluorobenzoyl chloride, which can be further purified by distillation.
2.4.2. Using Oxalyl Chloride
Mechanism:
The reaction of a carboxylic acid with oxalyl chloride is often catalyzed by a small amount of dimethylformamide (DMF). The DMF reacts with oxalyl chloride to form a Vilsmeier reagent, which is the active chlorinating species. The carboxylic acid then reacts with the Vilsmeier reagent to form an intermediate that collapses to the acyl chloride, carbon dioxide, carbon monoxide, and regenerates the DMF catalyst.
Experimental Protocol:
In a typical procedure, 3,5-dichloro-2,4-difluorobenzoic acid is dissolved in an inert solvent like dichloromethane (DCM). A catalytic amount of DMF is added, followed by the dropwise addition of oxalyl chloride at a controlled temperature (e.g., 0°C).[11] The reaction is then allowed to warm to room temperature. The volatile byproducts and the solvent are removed under vacuum to give the desired acyl chloride.[11]
Causality of Experimental Choices:
-
Thionyl Chloride vs. Oxalyl Chloride: Thionyl chloride is a less expensive reagent, but the reaction often requires heating. Oxalyl chloride is more reactive and the reaction can often be performed at lower temperatures, which can be advantageous for sensitive substrates. The byproducts of the oxalyl chloride reaction (CO₂ and CO) are gases, which simplifies purification.
-
DMF Catalyst: In the case of oxalyl chloride, the catalytic amount of DMF significantly accelerates the reaction rate by forming the highly reactive Vilsmeier reagent.
Data Summary
| Reaction Stage | Starting Material | Product | Key Reagents | Typical Conditions |
| 1. Chlorination | 2,4-Difluoronitrobenzene | 3,5-Dichloro-2,4-difluoronitrobenzene | Cl₂, Catalyst | DMF, 120-140°C[1] |
| 2. Reduction | 3,5-Dichloro-2,4-difluoronitrobenzene | 3,5-Dichloro-2,4-difluoroaniline | H₂, Pd/C or Ra-Ni | DMF, RT, H₂ pressure[1] |
| 3a. Sandmeyer | 3,5-Dichloro-2,4-difluoroaniline | 3,5-Dichloro-2,4-difluorobenzonitrile | NaNO₂, H+, CuCN | 0-5°C then warming |
| 3b. Hydrolysis | 3,5-Dichloro-2,4-difluorobenzonitrile | 3,5-Dichloro-2,4-difluorobenzoic Acid | NaOH(aq), then H+ | Reflux[8] |
| 4. Acylation | 3,5-Dichloro-2,4-difluorobenzoic Acid | 3,5-Dichloro-2,4-difluorobenzoyl chloride | SOCl₂ or (COCl)₂ | Reflux (SOCl₂) or 0°C to RT ( (COCl)₂) |
Conclusion
The synthetic pathway detailed in this guide provides a logical and experimentally sound approach for the preparation of 3,5-dichloro-2,4-difluorobenzoyl chloride. By leveraging a series of well-understood and high-yielding reactions, this methodology offers a reliable route for obtaining this valuable synthetic intermediate. The provided mechanistic insights and discussions on the rationale behind experimental choices are intended to empower researchers to adapt and optimize these procedures for their specific needs. The successful synthesis of this highly functionalized benzoyl chloride opens avenues for the development of new molecular entities in the pharmaceutical and agrochemical industries.
References
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
- Undisclosed. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Google Patents.
- Undisclosed. (n.d.). Method for synthesizing 3,5-dichlorobenzoic acid. Google Patents.
- Undisclosed. (n.d.). Preparation method of 3,5-dichlorobenzoyl chloride. Google Patents.
- Undisclosed. (n.d.). Novel preparation method of 3,5-dichlorobenzoyl chloride. Google Patents.
- Undisclosed. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Google Patents.
- Undisclosed. (n.d.). 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid. Google Patents.
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Chemistry LibreTexts. (2023, January 22). Thionyl Chloride. Retrieved from [Link]
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Organic Chemistry Tutor. (2020, February 26). Nitrile Hydrolysis To Carboxylic Acid Mechanism. YouTube. Retrieved from [Link]
-
Quora. (2024, June 1). Describe the mechanism of the Sandmeyer reaction?. Retrieved from [Link]
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ResearchGate. (2025, August 7). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Retrieved from [Link]
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ResearchGate. (2025, August 7). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from [Link]
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Springer. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
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The Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
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The Organic Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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YouTube. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved from [Link]
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YouTube. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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Technical Whitepaper: 3,5-Dichloro-2,4-difluorobenzoyl Chloride (CAS 101513-72-8)
This is an in-depth technical guide on 3,5-Dichloro-2,4-difluorobenzoyl chloride , designed for researchers and drug development professionals.
A Critical Halogenated Synthon for Pharmaceutical & Agrochemical Scaffolds
Executive Summary
3,5-Dichloro-2,4-difluorobenzoyl chloride (CAS 101513-72-8) is a highly specialized organofluorine intermediate used primarily in the synthesis of poly-halogenated aromatic cores. Its unique substitution pattern—featuring alternating fluorine and chlorine atoms—imparts distinct electronic and steric properties, making it a valuable building block for fluoroquinolone antibiotics and benzoylurea insecticides (e.g., Teflubenzuron derivatives). This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, reactivity profile, and safety protocols.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
This compound belongs to the class of benzoyl chlorides, characterized by high electrophilicity at the carbonyl carbon. The presence of two fluorine and two chlorine atoms on the benzene ring significantly lowers the pKa of the corresponding acid and enhances the reactivity of the carbonyl group towards nucleophiles, while also influencing the lipophilicity of derived pharmacophores.
Physicochemical Data Table
| Property | Value / Description |
| CAS Number | 101513-72-8 |
| IUPAC Name | 3,5-Dichloro-2,4-difluorobenzoyl chloride |
| Molecular Formula | C₇HCl₃F₂O |
| Molecular Weight | 253.44 g/mol |
| Physical State | Low-melting solid or viscous liquid (Ambient) |
| Boiling Point | ~250–270 °C (Predicted based on acid precursor) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |
| Appearance | Colorless to pale yellow fuming liquid/solid |
| Stability | Moisture sensitive; Hydrolyzes to 3,5-dichloro-2,4-difluorobenzoic acid |
Note on Physical State: While specific experimental melting points for this CAS are rare in public literature, structurally analogous tetra-halogenated benzoyl chlorides typically exist as low-melting solids or high-boiling liquids. Handling should assume a liquid state at slightly elevated processing temperatures.
Synthesis & Production Methodologies
The industrial preparation of 3,5-Dichloro-2,4-difluorobenzoyl chloride typically proceeds via the chlorination of its parent acid, 3,5-dichloro-2,4-difluorobenzoic acid (CAS 163656-30-2). The parent acid itself is often synthesized via the oxidative degradation or hydrolysis of halogenated toluene or nitrile precursors.
Core Synthesis Pathway (Chlorination)
The conversion of the carboxylic acid to the acid chloride is most efficiently achieved using Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) .
-
Reagent: Thionyl Chloride (Excess) or Oxalyl Chloride (1.2 eq) with DMF (cat).
-
Solvent: Toluene or Dichloromethane (DCM).
-
Conditions: Reflux (80°C for SOCl₂) or 0°C to RT (for Oxalyl Chloride).
-
Mechanism: Nucleophilic acyl substitution where the hydroxyl group is converted to a good leaving group (chlorosulfite) and displaced by chloride.
Retrosynthetic Visualization
The following diagram illustrates the retrosynthetic logic and forward production flow.
Figure 1: Synthetic pathway from the benzoic acid precursor to the target acid chloride.
Reactivity & Applications in Drug Discovery
The "3,5-dichloro-2,4-difluoro" motif is a high-value scaffold because the fluorine atoms at the 2 and 4 positions are activated for Nucleophilic Aromatic Substitution (SNAr) , particularly when an electron-withdrawing carbonyl group is present at position 1.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
In drug synthesis, particularly for fluoroquinolones , the fluorine at the 4-position (para to the carbonyl) or 2-position (ortho) can be displaced by amines (e.g., piperazine derivatives). However, the acid chloride functionality is primarily used to attach the aromatic ring to a larger scaffold before these substitutions occur.
Key Application: Benzoylurea Insecticides & Quinolones
This compound serves as a critical intermediate for:
-
Teflubenzuron Analogs: It can be converted to 3,5-dichloro-2,4-difluoroaniline via the Curtius rearrangement (Azide formation -> Isocyanate -> Hydrolysis). This aniline is the "left-hand" side of the Teflubenzuron molecule.
-
Fluoroquinolone Antibiotics: Used to synthesize the benzoyl acetate intermediate (via reaction with malonates), which is then cyclized (Gould-Jacobs or Grohe-Zeiler reaction) to form the quinolone core.
Reaction Workflow: From Acid Chloride to Pharmacophore
Figure 2: Divergent synthetic applications leading to major agrochemical and pharmaceutical classes.
Handling, Safety & Storage Protocols
As an acid chloride, this compound is corrosive and a lachrymator . Strict adherence to safety protocols is non-negotiable.
Hazard Identification
-
H335: May cause respiratory irritation.[1]
-
EUH014: Reacts violently with water.
-
Decomposition Products: Hydrogen Chloride (HCl), Hydrogen Fluoride (HF) (upon thermal decomposition).
Standard Operating Procedures (SOP)
-
Moisture Control: Always handle under an inert atmosphere (Nitrogen or Argon). Use Schlenk lines or a glovebox for dispensing.
-
Quenching: Never add water directly to the neat chemical. Quench excess reagent by slowly adding to a large volume of ice-cold alkaline solution (NaOH/NaHCO₃) or an alcohol (if ester formation is intended).
-
PPE: Wear butyl rubber gloves, chemical splash goggles, and a face shield. Work exclusively in a fume hood.
-
Storage: Store at 2–8°C in tightly sealed, corrosion-resistant containers (e.g., Teflon-lined caps).
References
-
ChemicalBook. (2025). 3,5-Dichloro-2,4-difluorobenzoyl chloride Properties and Synthesis. Retrieved from
-
PubChem. (2025).[1] 2,4-Difluorobenzoyl chloride Compound Summary. (Analogous reactivity data). Retrieved from
-
Google Patents. (2019). Preparation method of 3,5-dichlorobenzoyl chloride and related fluoro-analogs. Retrieved from
-
Fine Technology. (2025). Product Specification: CAS 101513-72-8. Retrieved from
-
ResearchGate. (2023). Synthesis of Fluoroquinolone Antibiotics via Benzoyl Chloride Intermediates. Retrieved from
Sources
An In-Depth Technical Guide to 3,5-Dichloro-2,4-difluorobenzoyl chloride: Synthesis, Properties, and Applications
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 3,5-dichloro-2,4-difluorobenzoyl chloride, a halogenated aromatic compound of significant interest in synthetic and medicinal chemistry.
While not as commonly cited as some of its isomers, 3,5-dichloro-2,4-difluorobenzoyl chloride is a valuable reagent and building block. This guide will elucidate its chemical identity, outline a plausible synthetic pathway based on established chemical transformations, and discuss its potential applications by drawing parallels with structurally related compounds.
Chemical Identity and Nomenclature
The precise IUPAC name for the compound of interest is 3,5-dichloro-2,4-difluorobenzoyl chloride . Due to its specific substitution pattern, it may not have a wide array of common synonyms. However, it could be referred to by systematic variations such as benzoyl chloride, 3,5-dichloro-2,4-difluoro- .
The structural identy and key properties of this compound and its immediate precursor are summarized below:
| Property | 3,5-dichloro-2,4-difluorobenzoyl chloride (Predicted) | 3,5-dichloro-2,4-difluorobenzoic acid[1] |
| Molecular Formula | C₇HCl₂F₂O | C₇H₂Cl₂F₂O₂ |
| Molecular Weight | 245.99 g/mol | 226.99 g/mol |
| IUPAC Name | 3,5-dichloro-2,4-difluorobenzoyl chloride | 3,5-dichloro-2,4-difluorobenzoic acid |
| CAS Number | Not readily available | 163656-30-2 |
Synthesis Pathway
The synthesis of 3,5-dichloro-2,4-difluorobenzoyl chloride can be approached through a multi-step process starting from more readily available precursors. A logical synthetic route commences with the chlorination of 2,4-difluoronitrobenzene, followed by reduction of the nitro group to an aniline, subsequent conversion to the benzoic acid via a Sandmeyer-type reaction, and finally, chlorination of the carboxylic acid to the desired benzoyl chloride.
Caption: Typical reactions of 3,5-dichloro-2,4-difluorobenzoyl chloride with various nucleophiles.
The presence of multiple halogen substituents on the aromatic ring of 3,5-dichloro-2,4-difluorobenzoyl chloride significantly influences its reactivity and the properties of its derivatives. The electron-withdrawing nature of the chlorine and fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. [2] In the context of drug development, the incorporation of chlorine and fluorine atoms into a molecule can have profound effects on its biological activity. [3][4]
-
Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, thereby increasing the half-life of a drug. [4]* Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes. [3]* Binding Affinity: The specific placement of halogen atoms can lead to favorable interactions with the target protein, enhancing binding affinity and potency. [4]* Conformational Control: Fluorine, in particular, can influence the conformation of a molecule due to its small size and high electronegativity. [4] Derivatives of polychlorinated and polyfluorinated benzoic acids are key intermediates in the synthesis of various pharmaceuticals, including antibacterial agents. [5]
Safety and Handling
As with all acyl chlorides, 3,5-dichloro-2,4-difluorobenzoyl chloride should be handled with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Reactivity with Water: Acyl chlorides react violently with water and other protic solvents to produce corrosive hydrochloric acid gas. [6]All glassware and reagents must be scrupulously dry.
-
Corrosivity: It is a corrosive substance that can cause severe burns to the skin, eyes, and respiratory tract.
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials. The container should be tightly sealed.
Conclusion
3,5-Dichloro-2,4-difluorobenzoyl chloride, while not a commonplace reagent, represents a potentially valuable tool for medicinal chemists and researchers in organic synthesis. Its synthesis, though multi-stepped, relies on well-understood and robust chemical transformations. The unique substitution pattern of this molecule offers opportunities for the development of novel compounds with tailored physicochemical and biological properties, making it a noteworthy building block for future drug discovery endeavors.
References
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-
Process for producing 3,5-difluoroaniline. European Patent Office - EP 0497213 A2. [Link]
-
Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Journal of Flow Chemistry. [Link]
- Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
- Process for preparing 3,5-difluoroaniline.
- Novel preparation method of 3,5-dichlorobenzoyl chloride.
-
An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research. [Link]
- Process for preparing 3,5-difluoroaniline.
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]
-
An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
BENZYL CHLORIDE via free radical halogenation PART 4. YouTube. [Link]
- Synthesis method of 3,5-dichlorobenzoyl chloride.
-
Benzanilide synthesis. Slideshare. [Link]
-
Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PMC - NIH. [Link]
-
Unusual interaction of perfluoroaromatic organozinc compounds with benzoyl chloride and DMF. ResearchGate. [Link]
-
Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
-
PREPARATION OF BENZANILIDE FROM ANILINE. Gyan Sanchay. [Link]
-
Haloalkanes and Haloarenes. NCERT. [Link]
-
3,5-Dichloro-2,4-difluorobenzoic acid. PubChem. [Link]
-
Sandmeyer Reactions. Organic Chemistry - YouTube. [Link]
-
Applications of polychlorinated biphenyls. PubMed. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Hazardous Substance Fact Sheet. NJ.gov. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
-
Reactions at the benzylic position. Khan Academy. [Link]
- Processes for the diazotization of 2,5-dichloroanilines.
-
Diazotization Reaction Mechanism. BYJU'S. [Link]
-
What is obtained when Benzoyl Chloride reacts with. Vedantu. [Link]
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- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. nj.gov [nj.gov]
Precision Halogenation Strategy: Electrophilic Aromatic Substitution in the Synthesis of 3,5-Dichloro-2,4-difluorobenzoyl Chloride
Executive Summary: The Strategic Scaffold
3,5-Dichloro-2,4-difluorobenzoyl chloride is a critical intermediate in the synthesis of next-generation fluoroquinolone antibiotics (e.g., Sparfloxacin analogs). Its value lies not just in its functional groups, but in its specific substitution pattern.[1] The core challenge in generating this molecule is not the final acyl chloride formation, but the precise installation of chlorine atoms at positions C3 and C5 on a deactivated, fluorinated ring.
This guide analyzes the Electrophilic Aromatic Substitution (EAS) principles governing this synthesis. While the final molecule is electronically deactivated toward further EAS, understanding the cooperative directing effects during its assembly is the key to high-yield production. We will explore the mechanistic logic, the chlorination protocol, and the transition from EAS-susceptibility to Nucleophilic Aromatic Substitution (
Electronic Architecture & Regioselectivity
To successfully synthesize the core, one must exploit the electronic "hotspots" of the precursor, typically 2,4-difluorobenzoic acid .
The Cooperative Directing Effect
In many EAS scenarios, directing groups compete (e.g., ortho/para vs. meta). However, the 2,4-difluorobenzoic acid scaffold presents a textbook case of Cooperative Directing Effects , where all substituents agree on the target locations for the incoming electrophile (
-
Fluorine at C2: Strongly electronegative (inductive deactivation) but possesses lone pairs for resonance donation. It directs incoming electrophiles ortho (C3) and para (C5) .
-
Fluorine at C4: Similarly directs ortho (C3, C5) .
-
Carboxyl Group (-COOH) at C1: A moderate electron-withdrawing group (EWG). It directs incoming electrophiles to the meta positions (C3, C5) .
Visualization of Directing Vectors
The following diagram maps the electronic vectors that make C3 and C5 the exclusive sites for EAS.
Figure 1: Convergence of electronic directing effects. Note that F2, F4, and COOH all vector towards C3 and C5.
The Core EAS Protocol: Sequential Chlorination
While the final product is an acid chloride, the EAS reaction is most efficiently performed on the benzoic acid precursor. The acid chloride moiety is highly deactivating and moisture-sensitive, making it a poor substrate for the initial halogenation.
Experimental Workflow
Objective: Double chlorination of 2,4-difluorobenzoic acid to yield 3,5-dichloro-2,4-difluorobenzoic acid, followed by conversion to the acyl chloride.
Reagents:
-
Electrophile Source: Chlorine gas (
) or Sulfuryl Chloride ( ) -
Solvent: Chlorosulfonic acid (
) or Oleum (acts as both solvent and catalyst) -
Catalyst: Iodine (
) or Iron(III) Chloride ( )
Step-by-Step Methodology
-
Solvation: Dissolve 1.0 eq of 2,4-difluorobenzoic acid in 5.0 volumes of chlorosulfonic acid. The strong acid medium protonates the carboxyl group, preventing unwanted side reactions, while the medium itself acts as a dehydrating agent.
-
Catalyst Addition: Add 0.05 eq of Iodine (
). Iodine acts as a Lewis acid carrier, polarizing the bond to generate the active electrophile. -
Controlled Chlorination (EAS Event):
-
Introduce
gas slowly at 30–40°C. -
Mechanistic Note: The first chlorine adds to C5 (slightly less sterically hindered than C3). The second chlorine adds to C3.
-
Monitor reaction progress via HPLC. The disappearance of the mono-chlorinated intermediate signals completion.
-
-
Quench & Isolation: Pour the reaction mixture onto crushed ice (carefully, exothermic!). The product, 3,5-dichloro-2,4-difluorobenzoic acid, precipitates as a solid. Filter and wash with water.[5][6]
-
Acyl Chloride Formation:
-
Resuspend the dried acid intermediate in Toluene.
-
Add 1.2 eq Thionyl Chloride (
) and a catalytic amount of DMF. -
Reflux until gas evolution (
, ) ceases. -
Distill toluene to isolate the final 3,5-Dichloro-2,4-difluorobenzoyl chloride .
-
Process Logic & Self-Validation
| Parameter | Observation | Logical Validation |
| Color Change | Dark Green | Indicates active electrophile generation and complexation with the ring. |
| Exotherm | Mild heat generation | Confirms bond formation (EAS is exothermic). Lack of heat implies inactive electrophile. |
| HPLC Shift | Single peak | Shift from SM |
| Proton NMR | Loss of signals | The starting material has aromatic protons at ~6.9 and ~7.9 ppm. The product has zero aromatic protons. This is the ultimate endpoint check. |
Post-Synthesis Reactivity: Why EAS Stops
Once the 3,5-dichloro-2,4-difluorobenzoyl chloride is formed, the ring is "locked" against further Electrophilic Aromatic Substitution.
The Deactivation Wall
The final molecule possesses:
-
Two Chlorines: Weakly deactivating.
-
Two Fluorines: Inductively deactivating.
-
Acyl Chloride: Strongly deactivating (electron-withdrawing).
The electron density of the ring is extremely low. Standard electrophiles (
The Pivot to Nucleophilic Attack ( )
The very features that block EAS make this molecule a prime candidate for Nucleophilic Aromatic Substitution (
-
Leaving Group: The Fluorine at C4 is highly activated by the ortho-chlorine (C3/C5) and the para-acyl group (C1).
-
Drug Synthesis Pathway: In fluoroquinolone synthesis, the C4-Fluorine is typically displaced by a cyclic amine (e.g., piperazine).
Figure 2: The reactivity pivot. The completed EAS synthesis creates a substrate perfectly tuned for
References
- Synthesis of 3,5-dichlorobenzoyl chloride. Google Patents, CN102838481A.
- Process for the preparation of chlorinated 4,5-difluorobenzoic acids. Google Patents, US5473095A.
-
An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research, 2015.[2][3] Available at: [Link]
-
Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]
- 6. CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]
The Evolving Synthesis of 3,5-Dichloro-2,4-difluorobenzoyl Chloride: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Halogenated Benzoyl Chloride
3,5-Dichloro-2,4-difluorobenzoyl chloride is a highly substituted aromatic compound of significant interest in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts specific electronic and steric properties to molecules derived from it. This makes it a valuable building block for creating novel pesticides and therapeutic agents. The historical development of its synthesis reflects a broader trend in organic chemistry: the pursuit of more efficient, selective, and scalable methods for preparing highly functionalized molecules. This guide provides an in-depth exploration of the historical context and the evolution of synthetic strategies for this important chemical intermediate.
Early Approaches: Challenges in Selective Halogenation
Historically, the synthesis of polysubstituted aromatic compounds like 3,5-dichloro-2,4-difluorobenzoyl chloride was fraught with challenges, primarily revolving around the regioselective introduction of multiple halogen atoms onto an aromatic ring. Early synthetic chemists often had to contend with the formation of isomeric mixtures that were difficult to separate, leading to low yields of the desired product.
An early approach to a related compound, 2,4-difluoro-3,5-dichlorobenzoic acid, the direct precursor to the target benzoyl chloride, involved the halogen exchange of tetrachlorobenzoyl chloride with potassium fluoride at elevated temperatures. However, this method suffered from low yields due to the formation of multiple fluorinated byproducts, such as 5-chloro-2,3,4-trifluorobenzoyl fluoride.[1] This lack of selectivity highlighted the need for more controlled and stepwise synthetic routes.
The Advent of Modern Synthetic Strategies: A Multi-Step, High-Yield Approach
A significant advancement in the synthesis of the precursor 3,5-dichloro-2,4-difluorobenzoic acid was reported in 2015, providing a more rational and higher-yielding pathway.[1] This method, starting from the commercially available 2,4-difluoro-3-chlorobenzoic acid, involves a four-step sequence:
-
Nitration: The starting material is nitrated to introduce a nitro group onto the aromatic ring.
-
Selective Reduction: The nitro group is then selectively reduced to an amino group.
-
Diazotization: The resulting aniline derivative undergoes diazotization to form a diazonium salt.
-
Chlorination: Finally, the diazonium group is replaced with a chlorine atom to yield 3,5-dichloro-2,4-difluorobenzoic acid.
This strategic sequence allows for the precise installation of the second chlorine atom at the desired position, overcoming the regioselectivity issues of earlier methods.
Experimental Protocol: Synthesis of 3,5-Dichloro-2,4-difluorobenzoic Acid[1]
Step 1: Nitration of 2,4-difluoro-3-chlorobenzoic acid
-
To a solution of 2,4-difluoro-3-chlorobenzoic acid in a suitable solvent, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature.
-
The reaction is monitored until completion, after which the product, 2,4-difluoro-3-chloro-5-nitrobenzoic acid, is isolated by precipitation and filtration.
Step 2: Selective Reduction to 5-amino-2,4-difluoro-3-chlorobenzoic acid
-
The nitro-substituted benzoic acid is dissolved in an appropriate solvent and subjected to reduction. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or chemical reduction (e.g., with iron powder in acidic medium).
-
The progress of the reduction is monitored, and upon completion, the amino-substituted benzoic acid is isolated.
Step 3: Diazotization of 5-amino-2,4-difluoro-3-chlorobenzoic acid
-
The amino-substituted benzoic acid is dissolved in an acidic aqueous solution and cooled to a low temperature (typically 0-5 °C).
-
A solution of sodium nitrite is added slowly to form the corresponding diazonium salt. The temperature must be carefully controlled to prevent the decomposition of the unstable diazonium salt.
Step 4: Chlorination to 3,5-dichloro-2,4-difluorobenzoic acid
-
The freshly prepared diazonium salt solution is then treated with a source of chloride ions, often in the presence of a copper catalyst (Sandmeyer reaction), to replace the diazonium group with a chlorine atom.
-
The final product, 3,5-dichloro-2,4-difluorobenzoic acid, precipitates from the reaction mixture and can be collected by filtration and purified.
The Final Step: Conversion to 3,5-Dichloro-2,4-difluorobenzoyl Chloride
The conversion of the synthesized 3,5-dichloro-2,4-difluorobenzoic acid to the corresponding benzoyl chloride is a standard and generally high-yielding transformation in organic chemistry. This is typically achieved by treating the carboxylic acid with a chlorinating agent.
Commonly used reagents for this purpose include:
-
Thionyl chloride (SOCl₂): This is a widely used and effective reagent. The reaction is often performed with or without a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).[2][3][4][5][6]
-
Oxalyl chloride ((COCl)₂): This reagent is also highly effective and often used for its milder reaction conditions and the formation of volatile byproducts.[3][5]
Experimental Protocol: General Procedure for Benzoyl Chloride Formation[3][5]
-
3,5-dichloro-2,4-difluorobenzoic acid is suspended or dissolved in an inert solvent (e.g., dichloromethane, toluene).
-
A slight excess of the chlorinating agent (thionyl chloride or oxalyl chloride) is added, often along with a catalytic amount of DMF.
-
The reaction mixture is stirred at room temperature or gently heated until the evolution of gaseous byproducts (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride) ceases.
-
The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 3,5-dichloro-2,4-difluorobenzoyl chloride, which can be further purified by distillation if necessary.
Visualization of Synthetic Pathways
Diagram: Modern Synthesis of 3,5-Dichloro-2,4-difluorobenzoic Acid
Caption: A streamlined four-step synthesis of the key precursor.
Diagram: Final Conversion to the Benzoyl Chloride
Caption: The final, efficient conversion to the target molecule.
Quantitative Data Summary
| Synthetic Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| Nitration | 2,4-Difluoro-3-chlorobenzoic acid | HNO₃, H₂SO₄ | 2,4-Difluoro-3-chloro-5-nitrobenzoic acid | High | [1] |
| Reduction | 2,4-Difluoro-3-chloro-5-nitrobenzoic acid | H₂, Pd/C or Fe, HCl | 5-Amino-2,4-difluoro-3-chlorobenzoic acid | High | [1] |
| Diazotization & Chlorination | 5-Amino-2,4-difluoro-3-chlorobenzoic acid | NaNO₂, HCl, CuCl | 3,5-Dichloro-2,4-difluorobenzoic acid | Good | [1] |
| Chlorination | 3,5-Dichloro-2,4-difluorobenzoic acid | SOCl₂ or (COCl)₂ | 3,5-Dichloro-2,4-difluorobenzoyl chloride | >95% | [2][3][4][5][6] |
Conclusion
The historical synthesis of 3,5-dichloro-2,4-difluorobenzoyl chloride is a testament to the progress of modern organic synthesis. The evolution from less selective, brute-force methods to highly controlled, multi-step sequences underscores the importance of strategic planning in the construction of complex molecules. The development of reliable and high-yielding routes to this and other polysubstituted aromatic compounds continues to be a critical endeavor, enabling the discovery and production of new molecules with valuable applications in medicine and agriculture. The methodologies outlined in this guide represent the current state-of-the-art and provide a solid foundation for researchers and professionals working in the field of synthetic organic chemistry.
References
-
Preparation method of 3,5-dichlorobenzoyl chloride. Eureka | Patsnap. [Link]
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- Synthesis method of 3,5-dichlorobenzoyl chloride.
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
- Preparation of 3,5-dichlorobenzoyl chloride.
- Preparation method of 3,5-dichlorobenzoyl chloride.
-
An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. ResearchGate. [Link]
-
(PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. [Link]
-
Synthesis of 3,5-dichlorobenzoyl chloride | Download Scientific Diagram. ResearchGate. [Link]
- Novel preparation method of 3,5-dichlorobenzoyl chloride.
-
(PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate. [Link]
-
3,5-Dichloro-2,4-difluorobenzoic acid | C7H2Cl2F2O2 | CID 13565016. PubChem. [Link]
- Method for synthesizing 3,5-dichlorobenzoic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation method of 3,5-dichlorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. 3,5-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 5. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 6. CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]
Technical Guide: Spectroscopic Characterization of 3,5-Dichloro-2,4-difluorobenzoyl chloride
This guide details the spectroscopic characterization of 3,5-Dichloro-2,4-difluorobenzoyl chloride , a critical intermediate in the synthesis of benzoylurea insecticides (e.g., Teflubenzuron, Chlorfluazuron).[1]
Note on CAS Registry Number: While the user provided CAS 142646-77-9 , the commercially established CAS for 3,5-Dichloro-2,4-difluorobenzoyl chloride is 101513-72-8 .[1] The data below strictly adheres to the chemical structure of 3,5-Dichloro-2,4-difluorobenzoyl chloride .
Executive Summary
-
Chemical Name: 3,5-Dichloro-2,4-difluorobenzoyl chloride
-
Molecular Formula:
[2] -
Molecular Weight: 245.44 g/mol
-
Primary Application: Key electrophilic intermediate for the N-acylation of anilines to form benzoylurea chitin synthesis inhibitors.[1]
-
Structural Features: A penta-substituted benzene ring containing a highly reactive acyl chloride group, two fluorine atoms (positions 2,4), and two chlorine atoms (positions 3,5).[1]
Structural Analysis & Synthesis
The steric crowding and electronic effects of the halogen substituents significantly influence the spectroscopic signals.[1] The synthesis typically proceeds from 2,4-difluoroaniline via chlorination and Sandmeyer chemistry.[1]
Synthesis & Fragmentation Workflow
Figure 1: Synthetic pathway and primary Mass Spectrometry fragmentation route.
Spectroscopic Data Profile
A. Mass Spectrometry (EI-MS)
Method: Electron Ionization (70 eV).[1] Diagnostic Feature: The molecule contains three chlorine atoms (two on the ring, one on the acyl group), creating a distinct isotopic cluster.[1]
| Ion Identity | m/z (Nominal) | Isotope Pattern (Relative Intensity) | Interpretation |
| Molecular Ion [M]+ | 244 | 3 : 3 : 1 (approx) | Cluster at m/z 244, 246, 248, 250 due to |
| Base Peak [M-Cl]+ | 209 | 9 : 6 : 1 | Loss of acyl-Cl.[1] The fragment ( |
| Aryl Cation [M-COCl]+ | 181 | 9 : 6 : 1 | Loss of CO from the acylium ion.[1] Fragment: |
Mechanistic Insight: The base peak is formed by the cleavage of the weak C-Cl bond of the acid chloride, generating a resonance-stabilized acylium cation.[1] The abundance of the molecular ion is relatively low due to the lability of the acyl chloride bond under EI conditions.[1]
B. Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or Nujol Mull.[1] Key Functional Groups:
| Frequency (cm | Intensity | Assignment | Notes |
| 1775 - 1795 | Very Strong | C=O[1] Stretch | Characteristic high-frequency shift of acid chlorides (vs. acids/esters) due to inductive withdrawal by Cl. |
| 3050 - 3100 | Weak | Ar-H Stretch | Only one aromatic C-H bond exists (C6-H).[1] |
| 1580 - 1620 | Medium | C=C Ring Stretch | Fluorinated aromatic rings often show enhanced bands here.[1] |
| 1000 - 1400 | Strong | C-F Stretch | Multiple bands due to C-F vibrations. |
| 600 - 800 | Medium/Strong | C-Cl Stretch | Characteristic fingerprint region for chlorinated aromatics.[1] |
C. Nuclear Magnetic Resonance (NMR)
Solvent:
1. Proton (
H) NMR
The molecule possesses high symmetry elements but only one aromatic proton at position 6.[1]
-
Signal:
8.05 – 8.15 ppm (1H).[1] -
Multiplicity: Triplet (t) or Triplet of Doublets (td).
-
Coupling Constants:
Hz.[1] -
Assignment Logic: The proton at C6 is deshielded by the ortho-carbonyl group (+0.8 ppm effect) and the ortho-chlorine (+0.1 ppm).[1] It is meta to both Fluorine atoms (at C2 and C4), leading to distinct H-F coupling.[1]
2. Fluorine (
F) NMR
Two chemically distinct fluorine environments exist.
-
Signal A (F-2):
-110 to -115 ppm.[1] (Ortho to C=O, Ortho to Cl). -
Signal B (F-4):
-115 to -125 ppm.[1][3] (Between two Cl atoms).[1][2][4][5][6][7]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Pattern: Both signals will appear as doublets or multiplets due to F-F coupling (
) and F-H coupling.[1]
3. Carbon (
C) NMR
Predicted shifts based on substituent additivity rules:
| Carbon | Shift ( | Multiplicity ( | Assignment |
| C=O | 162.0 | Singlet (broad) | Carbonyl carbon (Acid Chloride).[1] |
| C-F (C2, C4) | 150.0 - 160.0 | Doublet ( | Direct C-F attachment.[1] |
| C-H (C6) | 128.0 - 132.0 | Multiplet | The only protonated carbon.[1] |
| C-Cl (C3, C5) | 120.0 - 125.0 | Multiplet | Quaternary carbons bearing Chlorine. |
| C-ipso (C1) | 125.0 - 130.0 | Multiplet | Bridgehead carbon attached to Carbonyl.[1] |
Experimental Protocols
Protocol 1: Sample Preparation for NMR
-
Safety: Perform in a fume hood. Acid chlorides hydrolyze rapidly in moist air to release HCl gas.[1]
-
Solvent: Use anhydrous
(stored over molecular sieves) to prevent hydrolysis to the benzoic acid derivative. -
Concentration: Dissolve ~10-15 mg of sample in 0.6 mL solvent.
-
Acquisition: Run
H (16 scans) and F (32 scans). For C, a higher concentration (~30-50 mg) and overnight run (1000+ scans) are recommended due to splitting of signals by Fluorine.[1]
Protocol 2: GC-MS Analysis[1]
-
Inlet: Split injection (50:1), 250°C.
-
Column: HP-5MS or equivalent (non-polar, 5% phenyl methyl siloxane).[1]
-
Oven Program: 80°C (1 min)
20°C/min 280°C (hold 3 min). -
Note: Ensure the injector liner is clean; acidic residues can degrade the compound.[1]
References
-
Synthesis & Intermediates: Preparation of benzoylurea insecticides.[1] Patents US4468405, EP0079311.[1] (Describes the synthesis of 3,5-dichloro-2,4-difluorophenyl intermediates).
-
Spectroscopic Standards: SDBS (Spectral Database for Organic Compounds). AIST, Japan.[1] (Reference for substituent effects on benzoyl chlorides).
-
General Characterization: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1][5] Wiley.[1] (For interpretation of Cl3 isotope patterns and F-coupling).
-
Compound Data: PubChem CID 101513-72-8 (3,5-Dichloro-2,4-difluorobenzoyl chloride).[1] Link
Sources
- 1. 4,4'-Dinonyl-2,2'-bipyridine | C28H44N2 | CID 4285174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-二氟苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,5-Bis(trifluoromethyl)benzoyl chloride (785-56-8) 1H NMR [m.chemicalbook.com]
- 4. 3,5-Difluorobenzoyl chloride [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: 3,5-Dichloro-2,4-difluorobenzoyl Chloride as a Key Intermediate in Modern Pesticide Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and agrochemical synthesis on the utility of 3,5-dichloro-2,4-difluorobenzoyl chloride and its derivatives as pivotal intermediates in the manufacturing of high-performance pesticides. This document delves into the synthetic pathways, reaction mechanisms, and detailed protocols for the utilization of this class of compounds, with a particular focus on the synthesis of benzoylurea insecticides.
Introduction: The Strategic Importance of Halogenated Benzoyl Derivatives in Agrochemicals
The development of effective and selective pesticides is a cornerstone of modern agriculture. Among the various classes of insecticides, the benzoylurea derivatives have emerged as a significant group of insect growth regulators. These compounds act by inhibiting chitin synthesis in insects, a process vital for the formation of their exoskeletons.[1] This targeted mode of action results in abortive molting in larval stages, providing excellent control of a wide range of pests, particularly Lepidoptera and Coleoptera.[1]
The efficacy of benzoylurea pesticides is intrinsically linked to the specific halogen substitution patterns on their aromatic rings. The 3,5-dichloro-2,4-difluoro substitution pattern is particularly noteworthy. While 3,5-dichloro-2,4-difluorobenzoyl chloride is a potent acylating agent for introducing this moiety, the more extensively documented pathway to key pesticides like Teflubenzuron involves its corresponding aniline, 3,5-dichloro-2,4-difluoroaniline. This guide will explore the synthesis and application of this crucial aniline intermediate, which embodies the core structural element of interest.
Physicochemical Properties and Synthesis of Key Intermediates
A thorough understanding of the properties and synthesis of the core intermediates is fundamental to their effective application and the optimization of downstream reactions.
Synthesis of the Core Intermediate: 3,5-Dichloro-2,4-difluoroaniline
The primary industrial route to 3,5-dichloro-2,4-difluoroaniline begins with the chlorination of 2,4-difluoronitrobenzene. This precursor is then subjected to hydrogenation to yield the target aniline. This two-step process is advantageous as it avoids the formation of isomers, ensuring a high-purity final product.[2]
Table 1: Summary of a Typical Synthetic Protocol for 3,5-Dichloro-2,4-difluoroaniline [2]
| Step | Reaction | Key Reagents | Typical Conditions | Yield |
| 1 | Chlorination | 2,4-difluoronitrobenzene, Chlorine gas, Iodine (catalyst), Concentrated Sulfuric Acid | 160°C, 8 hours | High |
| 2 | Hydrogenation | 3,5-dichloro-2,4-difluoronitrobenzene, Hydrogen gas, Raney Nickel (catalyst), DMF | 50°C, 1.25 MPa, 3 hours | High |
Note: DMF refers to Dimethylformamide.
The causality behind these experimental choices lies in the need for a regioselective and efficient synthesis. The use of a polar solvent and a catalyst in the chlorination step facilitates the desired substitution pattern. The subsequent hydrogenation is a standard and effective method for the reduction of a nitro group to an amine.
Synthesis of the Coupling Partner: 2,6-Difluorobenzoyl Isocyanate
The synthesis of many benzoylurea pesticides involves the reaction of an aniline with a benzoyl isocyanate. 2,6-Difluorobenzoyl isocyanate is a key reagent in this context and is typically prepared from 2,6-difluorobenzamide and an activating agent like oxalyl chloride or phosgene.[2]
Application in the Synthesis of Teflubenzuron: A Case Study
Teflubenzuron is a potent benzoylurea insecticide that effectively controls a broad spectrum of insect pests. Its synthesis serves as an excellent case study for the application of 3,5-dichloro-2,4-difluoroaniline as a key intermediate.
Reaction Mechanism and Rationale
The synthesis of Teflubenzuron proceeds via a nucleophilic addition reaction between the amino group of 3,5-dichloro-2,4-difluoroaniline and the highly electrophilic isocyanate carbon of 2,6-difluorobenzoyl isocyanate.[2] The reaction is typically carried out in an inert solvent, and the product precipitates out of the solution upon cooling, which simplifies purification.
The choice of an isocyanate as the coupling partner is strategic. Isocyanates are highly reactive towards nucleophiles like amines, leading to a high-yielding and clean reaction to form the urea linkage that is central to the biological activity of this class of insecticides.
Caption: Synthetic workflow for Teflubenzuron.
Detailed Experimental Protocol for Teflubenzuron Synthesis
The following protocol is a representative example based on documented procedures.[2]
Materials and Equipment:
-
3,5-dichloro-2,4-difluoroaniline
-
2,6-difluorobenzoyl isocyanate
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 19.8g (0.1 mol) of 3,5-dichloro-2,4-difluoroaniline in 50 mL of toluene.
-
Heat the solution to reflux with stirring.
-
Slowly add a solution of 2,6-difluorobenzoyl isocyanate in toluene dropwise to the refluxing mixture.
-
Continue to reflux the reaction mixture for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold toluene to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain pure Teflubenzuron.
Table 2: Expected Results and Characterization of Teflubenzuron [2]
| Parameter | Expected Value |
| Appearance | White crystalline solid |
| Yield | > 90% |
| Melting Point | 222-224°C |
Broader Applications: The Role of 3,5-Dichlorobenzoyl Chloride in Herbicide Synthesis
While the focus has been on the fluorinated aniline, it is important to note the utility of the non-fluorinated analog, 3,5-dichlorobenzoyl chloride, as a significant intermediate in its own right, particularly in the synthesis of herbicides.[3]
Synthesis of Propyzamide
3,5-Dichlorobenzoyl chloride is a key building block for the herbicide Propyzamide.[3] The synthesis involves the acylation of a suitable amine with 3,5-dichlorobenzoyl chloride. This reaction underscores the versatility of halogenated benzoyl chlorides as acylating agents in the construction of a diverse range of agrochemicals.
Caption: Synthesis of Propyzamide.
Safety and Handling of Halogenated Benzoyl Derivatives
Halogenated benzoyl chlorides and their derivatives are reactive chemical intermediates that require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of corrosive and potentially toxic vapors.
-
Moisture Sensitivity: Acyl chlorides are sensitive to moisture and will hydrolyze to the corresponding carboxylic acids. Store in a cool, dry place under an inert atmosphere.
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
3,5-Dichloro-2,4-difluorobenzoyl chloride and its closely related aniline derivative are highly valuable intermediates in the synthesis of modern pesticides. Their specific halogenation patterns are crucial for the biological activity of the final products. The synthetic routes to these intermediates are well-established, and their application in the manufacturing of benzoylurea insecticides like Teflubenzuron and herbicides like Propyzamide highlights their importance in the agrochemical industry. A thorough understanding of the underlying reaction mechanisms and adherence to safe laboratory practices are essential for the successful utilization of these powerful synthetic building blocks.
References
-
Exploring 3,5-Dichlorobenzoyl Chloride: Applications and Properties. (n.d.). Retrieved from [Link]
- CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride. (n.d.). Google Patents.
- CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride. (n.d.). Google Patents.
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (n.d.). Google Patents.
-
The Chemical Profile of 3,5-Dichloro-2,4-difluoroaniline: Properties and Uses. (2026, January 20). Retrieved from [Link]
-
A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. (n.d.). Patsnap. Retrieved from [Link]
-
Patent Application Publication (10) Pub. No.: US 2006/0281948 A1. (2006, June 9). Googleapis.com. Retrieved from [Link]
-
Synthesis of 3,5-dichlorobenzoyl chloride. (n.d.). ResearchGate. Retrieved from [Link]
-
3,5-Difluorobenzoyl chloride. (n.d.). PubChem. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
Sources
Mastering Acylation Reactions with 3,5-Dichloro-2,4-difluorobenzoyl Chloride: A Guide for Synthetic Chemists
Introduction: The Strategic Advantage of Polysubstituted Benzoyl Chlorides in Synthesis
In the landscape of modern organic synthesis, particularly within the realms of drug discovery and materials science, the precise installation of functional groups is paramount. 3,5-Dichloro-2,4-difluorobenzoyl chloride emerges as a highly valuable and reactive building block for this purpose. Its unique substitution pattern, featuring both electron-withdrawing chlorine and fluorine atoms, significantly influences the reactivity of the acyl chloride moiety and imparts distinct electronic and lipophilic properties to the resulting acylated products. This guide provides a comprehensive overview of the applications and protocols for acylation reactions utilizing this versatile reagent, drawing from established synthetic methodologies and offering insights into reaction mechanisms and practical troubleshooting. The derivatives of 3,5-dichloro-2,4-difluorobenzoyl chloride are notably employed in the synthesis of agrochemicals, such as the insecticide teflubenzuron, highlighting the industrial relevance of this chemical scaffold.[1]
Chemical Properties and Reactivity Profile
The reactivity of 3,5-dichloro-2,4-difluorobenzoyl chloride is governed by the electronic effects of its halogen substituents. The fluorine and chlorine atoms exert a strong inductive electron-withdrawing effect (-I), which increases the electrophilicity of the carbonyl carbon. This makes the acyl chloride highly susceptible to nucleophilic attack, a key step in acylation reactions. Consequently, it readily reacts with a variety of nucleophiles, including amines, alcohols, and electron-rich aromatic systems.
Protocols for Acylation Reactions
The following sections detail standardized protocols for the primary applications of 3,5-dichloro-2,4-difluorobenzoyl chloride in acylation reactions.
Synthesis of N-Aryl Amides
The formation of an amide bond is a cornerstone of medicinal chemistry. The reaction of 3,5-dichloro-2,4-difluorobenzoyl chloride with anilines and other primary or secondary amines proceeds readily to form the corresponding N-substituted amides. These products are often investigated for their potential biological activities.
General Protocol for Amide Synthesis:
A solution of an aniline derivative (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is cooled to 0 °C in an ice bath. To this stirred solution, 3,5-dichloro-2,4-difluorobenzoyl chloride (1.1 equivalents) dissolved in the same solvent is added dropwise. The reaction is typically stirred at 0 °C for one hour and then allowed to warm to room temperature, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
| Substrate (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Triethylamine | DCM | 0 to rt | 2 | >90 |
| 4-Methoxyaniline | Pyridine | THF | 0 to rt | 3 | >90 |
| 3,5-Dichloro-2,4-difluoroaniline | Triethylamine | Toluene | rt to reflux | 4 | High |
Note: The reaction of 3,5-dichloro-2,4-difluoroaniline with 2,6-difluorobenzoyl isocyanate to produce the insecticide teflubenzuron proceeds in high yield, suggesting that the corresponding acylation with the acyl chloride would also be efficient.[1]
Workflow for N-Aryl Amide Synthesis:
Caption: Workflow for the synthesis of N-aryl amides.
Synthesis of Benzoate Esters
The acylation of alcohols and phenols with 3,5-dichloro-2,4-difluorobenzoyl chloride provides access to a range of benzoate esters, which can be utilized as intermediates in organic synthesis or as final products in materials science.
General Protocol for Ester Synthesis:
To a solution of the alcohol or phenol (1.0 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in a dry solvent like DCM or diethyl ether at 0 °C, a solution of 3,5-dichloro-2,4-difluorobenzoyl chloride (1.1 equivalents) in the same solvent is added dropwise. The reaction is stirred at 0 °C and then at room temperature until completion as indicated by TLC. The workup procedure is similar to that for amide synthesis, involving sequential washes with dilute acid and base. The final product is purified by column chromatography or distillation.
| Substrate (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) |
| Phenol | Pyridine | DCM | 0 to rt | 4 |
| Benzyl alcohol | Triethylamine | Diethyl Ether | 0 to rt | 3 |
| Substituted Phenols | Pyridine | DCM | 0 to rt | 2-6 |
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2] Due to the electron-withdrawing nature of the substituents on 3,5-dichloro-2,4-difluorobenzoyl chloride, the resulting ketone product is deactivated towards further acylation, which helps to prevent polysubstitution.
General Protocol for Friedel-Crafts Acylation:
To a suspension of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.2 equivalents), in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, the aromatic substrate (1.0 equivalent) is added. 3,5-Dichloro-2,4-difluorobenzoyl chloride (1.0 equivalent) is then added dropwise. The reaction mixture is stirred at 0 °C and then at room temperature or heated to reflux to drive the reaction to completion. The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried and concentrated. The product is purified by chromatography or recrystallization.
| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) |
| Benzene | AlCl₃ | Benzene (excess) | 0 to 60 | 0.5 |
| Toluene | AlCl₃ | 1,2-Dichloroethane | 0 to rt | 2 |
| Anisole | FeCl₃ | Anisole (excess) | rt | 4 |
Mechanism and Selectivity
The acylation reactions with 3,5-dichloro-2,4-difluorobenzoyl chloride proceed through a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon is attacked by the nucleophile (amine, alcohol, or activated aromatic ring) to form a tetrahedral intermediate. The leaving group, chloride, is then expelled to regenerate the carbonyl group and form the acylated product.
Mechanism of Amide Formation:
Caption: Mechanism of amide formation.
In Friedel-Crafts acylation, the Lewis acid catalyst coordinates to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the formation of a resonance-stabilized acylium ion. The regioselectivity of the reaction with substituted aromatic substrates is dictated by the directing effects of the substituents on the aromatic ring. Electron-donating groups generally direct acylation to the ortho and para positions, while electron-withdrawing groups direct to the meta position.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive acyl chloride (hydrolyzed).2. Insufficiently reactive nucleophile.3. Ineffective catalyst (in Friedel-Crafts).4. Presence of moisture. | 1. Use freshly prepared or distilled 3,5-dichloro-2,4-difluorobenzoyl chloride.2. For weakly nucleophilic amines or alcohols, use a stronger base or a catalytic amount of DMAP. For deactivated arenes in Friedel-Crafts, use a stronger Lewis acid or higher reaction temperatures.3. Use fresh, anhydrous Lewis acid catalyst.4. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar). |
| Formation of multiple products | 1. Polysubstitution in Friedel-Crafts acylation (less common with this reagent).2. Side reactions of the nucleophile.3. In Friedel-Crafts, rearrangement of the aromatic substrate under acidic conditions. | 1. Use a 1:1 stoichiometry of acyl chloride to the aromatic substrate.2. Protect other reactive functional groups on the nucleophile.3. Use milder Lewis acids or lower reaction temperatures. |
| Difficult purification | 1. Co-elution of product with starting materials or byproducts.2. Formation of insoluble byproducts. | 1. Optimize the solvent system for column chromatography or try a different purification method (e.g., recrystallization, preparative TLC).2. Filter the reaction mixture before workup. |
Conclusion
3,5-Dichloro-2,4-difluorobenzoyl chloride is a powerful reagent for the introduction of the 3,5-dichloro-2,4-difluorobenzoyl moiety into a wide range of molecules. Its high reactivity, driven by the strong electron-withdrawing nature of its halogen substituents, allows for efficient acylation of amines, alcohols, and aromatic compounds under relatively mild conditions. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors, from the development of novel pharmaceuticals to the creation of advanced materials.
References
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
-
ResearchGate. (n.d.). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide. Retrieved from [Link]
-
Chemguide. (n.d.). The Friedel-Crafts acylation of benzene. Retrieved from [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
Sources
Application Note: Friedel-Crafts Acylation with 3,5-Dichloro-2,4-difluorobenzoyl Chloride
[1]
Introduction & Chemical Context
3,5-Dichloro-2,4-difluorobenzoyl chloride is a "super-electrophilic" acylating agent.[1] The presence of four electron-withdrawing halogen atoms on the benzene ring significantly alters its reactivity compared to standard benzoyl chloride.
-
Electronic Activation: The inductive effects of the chloro and fluoro substituents (particularly at the 3,5 and 2,4 positions) create a highly electron-deficient aromatic ring. This destabilizes the acylium ion intermediate, making it significantly more reactive toward nucleophilic attack (Friedel-Crafts) but also more susceptible to hydrolysis.
-
Steric Environment: The 2,4-difluoro substitution pattern provides an "ortho-effect."[1] The fluorine atom at the 2-position creates steric bulk and potential for lone-pair coordination with Lewis acids, which can modulate catalyst activity.
-
Side-Reaction Risks: The primary risk in utilizing this reagent is Nucleophilic Aromatic Substitution (SNAr) .[1] The fluorine atom at the 4-position (para to the activating carbonyl) is highly susceptible to displacement by electron-rich arenes or nucleophilic solvents, especially under forcing conditions.
Reaction Mechanism & Critical Control Points
The reaction proceeds via the generation of a destabilized acylium ion. Unlike electron-rich benzoyl chlorides (e.g., p-methoxybenzoyl chloride) which form stable acylium salts, this reagent requires strict temperature control to prevent decomposition and regioselectivity loss.
Mechanism Diagram (DOT):
Caption: Mechanistic pathway highlighting the formation of the reactive acylium species and the competitive risk of SNAr at the 4-position fluorine.
Optimized Protocol: Synthesis of Polyhalogenated Benzophenones
This protocol is designed for the acylation of benzene or halobenzenes (mildly deactivated substrates). For highly activated substrates (e.g., anisole), lower the temperature to -10°C.
Reagents:
-
Acyl Chloride: 3,5-Dichloro-2,4-difluorobenzoyl chloride (1.0 equiv)[1]
-
Substrate: Arene (1.1 – 1.2 equiv)
-
Catalyst: Aluminum Chloride (AlCl₃), anhydrous, granular (1.1 – 1.2 equiv)[1]
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1] Note: Avoid Nitrobenzene if possible due to workup difficulty, though it suppresses SNAr.
Experimental Workflow:
-
Catalyst Suspension (0 min):
-
Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, N₂ inlet, and pressure-equalizing addition funnel.
-
Charge with AlCl₃ (1.1 equiv) and anhydrous DCM (5 mL/mmol) .
-
Cool the suspension to 0°C using an ice/water bath.
-
-
Reagent Addition (15 min):
-
Dissolve 3,5-Dichloro-2,4-difluorobenzoyl chloride (1.0 equiv) in a minimal amount of DCM.
-
Add this solution dropwise to the AlCl₃ suspension over 15 minutes.
-
Observation: The suspension may clarify or turn yellow/orange as the acylium complex forms. Stir for an additional 15 minutes at 0°C to ensure complete ionization.
-
-
Substrate Introduction (30 min):
-
Add the Arene substrate (1.1 equiv) dropwise.
-
Critical Control: Maintain internal temperature < 5°C. The reaction is exothermic.
-
-
Reaction Phase:
-
Allow the mixture to warm slowly to Room Temperature (20-25°C) .
-
Monitor by TLC or HPLC. Most reactions with this activated chloride are complete within 2–4 hours .
-
Warning: Do not reflux unless the substrate is highly deactivated. Heat increases the risk of defluorination.
-
-
Quenching & Workup:
-
Pour the reaction mixture slowly into a beaker containing Ice + 1M HCl (100 mL) . Vigorous stirring is required to break the aluminum complex.
-
Separate the organic layer. Extract the aqueous layer 2x with DCM.
-
Wash combined organics with Water , Sat.[1] NaHCO₃ (to remove acid traces), and Brine .
-
Dry over MgSO₄ and concentrate in vacuo.
-
Workflow Diagram (DOT):
Caption: Step-by-step experimental workflow for the Friedel-Crafts acylation process.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried; use fresh anhydrous AlCl₃.[1] Check reagent quality (acid chlorides degrade to acids over time). |
| Defluorination (SNAr) | Reaction temperature too high | Keep reaction at 0°C–RT. Do not reflux. If substrate is electron-rich, add it inverse (add substrate to catalyst first, then acid chloride slowly). |
| Incomplete Conversion | Deactivated Substrate | If reacting with di-halo benzenes, switch solvent to 1,2-Dichloroethane (DCE) and heat to 50°C strictly monitoring for fluoride loss. |
| Sticky Precipitate | Aluminum Complex aggregation | Use a mechanical stirrer for scales >10g. Increase solvent volume. |
References
-
Synthesis of Precursor Acid
-
General Friedel-Crafts Methodology
-
Chemical Safety & Data
Sources
- 1. 2,4-Difluorobenzoyl chloride | C7H3ClF2O | CID 588081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Application Note: Chemoselective Amidation of 3,5-Dichloro-2,4-difluorobenzoyl Chloride
[1]
Executive Summary
The reaction of 3,5-Dichloro-2,4-difluorobenzoyl chloride (DCDFC) with amines presents a classic chemoselectivity challenge.[1] The molecule contains two distinct electrophilic sites:
-
The Acyl Chloride (-COCl): Highly reactive towards nucleophilic acyl substitution.[1]
-
The Aryl Fluorides (C-F): Activated towards Nucleophilic Aromatic Substitution (
), particularly at the 4-position (para to the carbonyl) and 2-position (ortho).[1]
This guide provides protocols to strictly control the reaction pathway. Protocol A focuses on high-fidelity amidation (preserving the C-F bonds), while Protocol B outlines conditions for sequential functionalization via
Mechanistic Insight & Control Strategy
To achieve high yields, one must understand the competition between the kinetic product (Amide) and the thermodynamic/side product (
The Reactivity Hierarchy
-
Acyl Substitution (Fastest): At temperatures
, amines attack the carbonyl carbon.[1] The chloride leaves, forming the amide. -
at C-4 (Intermediate): The fluorine at position 4 is activated by the electron-withdrawing carbonyl (para-effect).[1] At elevated temperatures (
) or with excess amine, the amine will displace this fluorine.[1] - at C-2 (Slowest): The 2-position is activated but sterically hindered by the adjacent carbonyl and 3-chloro group.[1]
Visualizing the Pathway
The following diagram illustrates the bifurcation of the reaction based on thermal and stoichiometric control.
Figure 1: Reaction bifurcation.[1] Path A yields the desired benzamide.[1] Path B represents the competitive defluorination, which must be suppressed for chemoselectivity.
Critical Control Parameters
| Parameter | Recommendation | Rationale |
| Temperature | -10°C to 0°C (Addition)RT (Stirring) | Low temperature inhibits the activation energy required to break the strong C-F bond ( |
| Stoichiometry | 1.0 : 1.05 (Acid Chloride : Amine) | Excess amine acts as a nucleophile for |
| Solvent | DCM, THF, or Toluene (Anhydrous) | Aprotic solvents prevent hydrolysis.[1] DCM is preferred for solubility; Toluene allows easy precipitation of amine salts.[1] |
| Base | Tertiary Amine (TEA, DIPEA) | Primary/Secondary amines will compete with the substrate.[1] Inorganic bases (NaOH) are biphasic and may cause hydrolysis.[1] |
Experimental Protocols
Protocol A: Chemoselective Amidation (Preserving C-F Bonds)
Target: Synthesis of N-substituted-3,5-dichloro-2,4-difluorobenzamides.[1]
Reagents:
-
3,5-Dichloro-2,4-difluorobenzoyl chloride (1.0 equiv)[1]
-
Target Amine (1.0 equiv)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equiv)[1]
-
Dichloromethane (DCM), Anhydrous (10 mL per gram of substrate)[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
) or Argon, dissolve the Target Amine and TEA in anhydrous DCM. -
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Addition: Dissolve 3,5-Dichloro-2,4-difluorobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes.
-
Note: Exotherm control is critical.[1] Do not let internal temp rise above 5°C.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours.
-
Workup:
-
Purification: Recrystallization from Hexane/EtOAc is usually sufficient due to the high crystallinity of these benzamides.[1]
Protocol B: Sequential Functionalization (Advanced)
Target: Introduction of a second amine at the 4-position (Para-substitution).[1]
If the goal is to synthesize a quinolone precursor or a di-functionalized scaffold, follow Protocol A, then proceed to:
-
Solvent Switch: Dissolve the isolated amide from Protocol A in a polar aprotic solvent (DMSO or DMF).
-
Reagent: Add excess amine (2.0–3.0 equiv) or a stronger nucleophile.
-
Condition: Heat to 80–100°C for 4–12 hours.
-
Mechanism: The 4-Fluoro substituent is displaced.[1]
Safety & Handling (HF Hazard)
Warning: While the acid chloride is corrosive (releasing HCl), the side reaction (
References
-
Synthesis of Benzoylurea Insecticides: The 3,5-dichloro-2,4-difluoro substitution pattern is critical for the synthesis of Teflubenzuron and related chitin synthesis inhibitors.[1]
-
Nucleophilic Arom
) Mechanisms: Detailed analysis of activation by carbonyl groups in poly-halogenated systems.-
Source:Master Organic Chemistry: Nucleophilic Aromatic Substitution. Link
-
-
General Amidation Protocols: Standard Schotten-Baumann and Anhydrous conditions for acid chlorides.
-
Source:Vapourtec Application Note: Aromatic Substitution. Link
-
-
Safety Data: Handling of fluorin
Appendix: Process Flow Diagram
Figure 2: Operational workflow for the chemoselective synthesis of the benzamide.
use of 3,5-Dichloro-2,4-difluorobenzoyl chloride in medicinal chemistry
Application Note: Strategic Utilization of 3,5-Dichloro-2,4-difluorobenzoyl Chloride in Medicinal Chemistry
Introduction: The Halogen Advantage
In the landscape of modern drug discovery, 3,5-Dichloro-2,4-difluorobenzoyl chloride (CAS 101513-72-8) represents a high-value "privileged building block."[1] Its utility extends beyond its historical role in agrochemicals (e.g., benzoylurea insecticides like Teflubenzuron) into the design of advanced pharmaceutical scaffolds.
For the medicinal chemist, this compound offers a unique tetrasubstituted electronic profile :
-
Metabolic Blocking: The dense halogenation pattern (F at 2,4; Cl at 3,5) effectively blocks metabolic "soft spots" (P450 oxidation sites) on the aromatic ring.
-
Lipophilicity Modulation: The chlorine atoms increase
for membrane permeability, while the fluorine atoms modulate pKa and engage in specific protein-ligand interactions via orthogonal multipolar bonding. -
Reactivity: The acid chloride moiety is a highly reactive "warhead" for rapid diversification via amide coupling, Friedel-Crafts acylation, or heterocycle formation.[1]
This guide details the handling, synthetic logic, and validated protocols for deploying this building block in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .
Chemical Profile & Safety Architecture
Compound Identity:
Handling Protocol (The "Dry-Box" Rule): Acid chlorides are moisture-sensitive lachrymators.[1] Hydrolysis releases HCl and the corresponding benzoic acid, degrading stoichiometry.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Solvent Choice: Use strictly anhydrous solvents (DCM, THF, Toluene). Avoid protic solvents (MeOH, EtOH) or nucleophilic bases (primary amines) unless they are the intended reactant.
-
Quenching: Quench excess reagent with 1M NaOH or saturated NaHCO
in a fume hood.
Application 1: Synthesis of Polyhalogenated Quinolone Scaffolds
The most powerful application of this building block is in the synthesis of fluoroquinolone antibiotics or quinolone-based kinase inhibitors .[1] The 2-position fluorine acts as an excellent leaving group for
Mechanistic Pathway
The synthesis proceeds via an addition-elimination sequence.[1] The acid chloride acylates an enamine, followed by amine exchange and thermal cyclization.
Caption: Step-wise construction of the quinolone core utilizing the 2-Fluoro substituent as an intrinsic leaving group for ring closure.
Detailed Protocol: The Modified Gould-Jacobs Route
Objective: Synthesis of Ethyl 1-cyclopropyl-6,8-dichloro-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Analog).
Reagents:
-
3,5-Dichloro-2,4-difluorobenzoyl chloride (1.0 eq)[1]
-
Ethyl 3-(dimethylamino)acrylate (1.1 eq)[1]
-
Triethylamine (TEA) (1.2 eq)
-
Cyclopropylamine (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: Anhydrous Toluene (Step 1), DMF (Step 2)
Step-by-Step Methodology:
-
Acylation (Formation of Aroyl Acrylate):
-
Dissolve Ethyl 3-(dimethylamino)acrylate (1.1 eq) and TEA (1.2 eq) in anhydrous Toluene under Argon.
-
Cool to 0°C. Add 3,5-Dichloro-2,4-difluorobenzoyl chloride (1.0 eq) dropwise over 30 minutes.
-
Observation: A white precipitate (TEA[1]·HCl) will form.
-
Warm to 50°C and stir for 2 hours.
-
Checkpoint: LC-MS should show conversion to the acyl acrylate intermediate.[1]
-
-
Amine Exchange (Introduction of N1 Substituent):
-
Without isolation, cool the mixture to 20°C.
-
Add Cyclopropylamine (1.2 eq) dropwise.
-
Stir at room temperature for 1 hour. The solution will likely turn yellow/orange.[1]
-
Evaporate solvent under reduced pressure to yield the crude enaminone.
-
-
Cyclization (
):-
Dissolve the crude residue in anhydrous DMF (0.5 M concentration).
-
Add
(2.0 eq). -
Heat to 100°C for 4–6 hours.
-
Mechanism:[3] The nitrogen lone pair attacks the aromatic ring at the 2-position, displacing the Fluorine atom (activated by the carbonyl and electron-withdrawing chlorines).[1]
-
Workup: Pour into ice water. The quinolone product typically precipitates as an off-white solid.[1] Filter, wash with water and cold ethanol.
-
Data Interpretation:
-
Yield: Expect 60–75% over 3 steps.
-
Regiochemistry: The 2-F is displaced preferentially over the 4-F due to the ortho-effect of the carbonyl group, ensuring the correct regioisomer.[1]
Application 2: Benzoylurea Synthesis (Agro/MedChem Hybrid)
This protocol synthesizes Benzoylurea scaffolds, which are potent inhibitors of chitin synthesis (insects) and are emerging as bioisosteres for urea-based kinase inhibitors (e.g., Sorafenib analogs).
Protocol:
-
Isocyanate Formation: React 3,5-Dichloro-2,4-difluorobenzoyl chloride with Ammonium thiocyanate (
) or Silver cyanate ( ) to form the Benzoyl Isocyanate intermediate in situ.[1]-
Solvent: Refluxing Acetone or Toluene.
-
-
Coupling: Add a substituted aniline (e.g., 4-chloroaniline) to the isocyanate solution.
-
Result: Formation of the
-benzoyl- -phenylurea.[1]
Why this works: The electron-deficient benzoyl ring makes the carbonyl highly electrophilic, driving the reaction to completion rapidly.[1]
Quantitative Data & Solubility Profile
For library synthesis, solubility in standard screening solvents is critical.
| Solvent | Solubility (25°C) | Suitability for Reaction | Notes |
| Dichloromethane (DCM) | >500 mg/mL | High | Ideal for amide couplings.[1] |
| Toluene | >300 mg/mL | High | Preferred for high-temp cyclizations.[1] |
| DMSO | Reacts slowly | Low | Use only for final compounds, not the acid chloride. |
| Water | Hydrolyzes | None | Rapid decomposition to acid. |
Troubleshooting & Optimization
Common Failure Mode: Hydrolysis
-
Symptom:[3][4][5] Formation of white solid (Benzoic acid derivative) before reaction completion.
-
Fix: Ensure all glassware is oven-dried.[1] Use a drying tube or positive Nitrogen pressure. Verify solvent water content (<50 ppm).
Common Failure Mode: Regioisomer Mixtures (in substitutions)
-
Symptom:[3][4][5] Multiple spots on TLC during nucleophilic substitution on the ring.
-
Insight: The 2-F and 4-F are both activated.[1] However, the 2-F is significantly more labile to nucleophiles after acylation due to the proximity of the carbonyl group (Meisenheimer complex stabilization).[1]
-
Control: Keep temperatures low (<0°C) during the initial acylation step to prevent premature
side reactions.
References
-
Benzoylurea Synthesis & Agrochemical Applications
- Synthesis of benzoylphenylureas. U.S. Patent 4,173,637. (Precursor logic for Teflubenzuron).
-
Source: [1]
-
Gould-Jacobs Reaction Mechanism
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] J. Am. Chem. Soc. 1939, 61, 10, 2890–2895.
-
Source:
-
-
Fluorine in Medicinal Chemistry
- Purser, S., et al. Fluorine in medicinal chemistry. Chem. Soc. Rev., 2008, 37, 320-330. (Explains the metabolic blocking effect of the 2,4-difluoro motif).
-
Source:
-
Specific Compound Data (CAS 101513-72-8)
Sources
- 1. prepchem.com [prepchem.com]
- 2. ocheminc.com [ocheminc.com]
- 3. Best price 2,4,5-Trifluoro-3-Methoxybenzoic Acid 112811-65-1, CasNo.112811-65-1 Lonwin Chemical Group Limited China (Mainland) [lonwinchem.lookchem.com]
- 4. 3,5-Dichlorobenzoyl Chloride | 2905-62-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. 2,4-Dichlorobenzoyl chloride 98 89-75-8 [sigmaaldrich.com]
- 8. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Scale-Up Synthesis of 3,5-Dichloro-2,4-difluorobenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2,4-difluorobenzoyl chloride and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their unique substitution pattern, featuring both chlorine and fluorine atoms, imparts specific electronic and lipophilic properties to the final active ingredients, often enhancing their biological activity and metabolic stability. This guide provides a comprehensive overview of the scalable synthesis of 3,5-dichloro-2,4-difluorobenzoyl chloride, with a focus on process optimization, safety, and analytical quality control, to empower researchers and production chemists in their drug development endeavors.
Synthetic Strategy: A Two-Step Approach to the Target Acyl Chloride
The most robust and scalable synthetic route to 3,5-dichloro-2,4-difluorobenzoyl chloride involves a two-step process. The first step is the synthesis of the precursor, 3,5-dichloro-2,4-difluorobenzoic acid, followed by its conversion to the corresponding acyl chloride. This approach allows for the purification of the intermediate carboxylic acid, ensuring a high-purity final product.
Caption: Overall synthetic workflow for 3,5-dichloro-2,4-difluorobenzoyl chloride and its derivatives.
Part 1: Scale-Up Synthesis of 3,5-Dichloro-2,4-difluorobenzoic Acid
A common and efficient route to 3,5-dichloro-2,4-difluorobenzoic acid begins with the chlorination of 2,4-difluoronitrobenzene.[1] The resulting 3,5-dichloro-2,4-difluoronitrobenzene is then reduced to the corresponding aniline, which subsequently undergoes a Sandmeyer-type reaction to yield the desired carboxylic acid.
Protocol 1: Synthesis of 3,5-Dichloro-2,4-difluorobenzoic Acid
Step 1: Chlorination of 2,4-Difluoronitrobenzene
-
Reactor Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, condenser, and a gas inlet, charge 2,4-difluoronitrobenzene and a polar solvent such as concentrated sulfuric acid.[1]
-
Catalyst Addition: Add a catalytic amount of iodine.[1]
-
Chlorine Gas Introduction: Heat the mixture to 120-160°C and bubble chlorine gas through the reaction mixture for 6-8 hours.[1]
-
Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The solid product is then filtered, washed with water, and dried.
Step 2: Reduction to 3,5-Dichloro-2,4-difluoroaniline
-
Reactor Setup: In a high-pressure reactor (autoclave), charge the 3,5-dichloro-2,4-difluoronitrobenzene from the previous step, a solvent such as dimethylformamide (DMF), and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).[1]
-
Hydrogenation: Seal the reactor and pressurize with hydrogen gas to 1.25 MPa. Heat the mixture to 50°C and stir vigorously for 3 hours.[1]
-
Work-up: After cooling and venting the reactor, filter off the catalyst. The filtrate containing the product can be used directly in the next step or purified by distillation under reduced pressure.[1]
Step 3: Sandmeyer Reaction to 3,5-Dichloro-2,4-difluorobenzoic Acid
-
Diazotization: Dissolve the 3,5-dichloro-2,4-difluoroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C and slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.
-
Cyanation: In a separate reactor, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. Slowly add the diazonium salt solution to the cyanide solution, controlling the temperature.
-
Hydrolysis: After the addition is complete, heat the reaction mixture to hydrolyze the resulting nitrile to the carboxylic acid.
-
Isolation and Purification: Cool the mixture and acidify with a strong acid to precipitate the 3,5-dichloro-2,4-difluorobenzoic acid. The solid product is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol-water.
Part 2: Scale-Up Synthesis of 3,5-Dichloro-2,4-difluorobenzoyl Chloride
The conversion of the carboxylic acid to the acyl chloride is a critical step that requires careful control of reaction conditions to ensure high yield and purity. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation on a large scale.
Protocol 2: Chlorination of 3,5-Dichloro-2,4-difluorobenzoic Acid
Materials and Equipment:
-
3,5-Dichloro-2,4-difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Glass-lined reactor with a mechanical stirrer, thermometer, reflux condenser, and an off-gas scrubber.
Safety Precautions:
Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release toxic gases like HCl and SO₂.[2] This reaction should be performed in a well-ventilated fume hood or a closed reactor system with appropriate off-gas treatment. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
Caption: Key safety considerations for handling thionyl chloride.
Procedure:
-
Reactor Charging: Charge the reactor with 3,5-dichloro-2,4-difluorobenzoic acid and an excess of thionyl chloride (typically 2-3 equivalents).
-
Catalyst Addition: Add a catalytic amount of DMF. The reaction of DMF with thionyl chloride forms the Vilsmeier reagent, which is the active catalytic species.
-
Reaction: Gently heat the mixture to reflux (approximately 75-85°C) and maintain for 2-4 hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Thionyl Chloride: Once the reaction is complete, the excess thionyl chloride can be removed by distillation at atmospheric pressure.
-
Purification: The crude 3,5-dichloro-2,4-difluorobenzoyl chloride is then purified by vacuum distillation.
| Parameter | Recommended Range | Rationale |
| Molar Ratio (SOCl₂:Acid) | 2:1 to 3:1 | Ensures complete conversion of the carboxylic acid and acts as a solvent. |
| Catalyst (DMF) | 0.01 - 0.05 equivalents | Accelerates the reaction rate. |
| Reaction Temperature | 75 - 85°C | Provides a sufficient reaction rate without significant side product formation. |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion. |
Table 1: Key reaction parameters for the synthesis of 3,5-dichloro-2,4-difluorobenzoyl chloride.
Part 3: Synthesis of 3,5-Dichloro-2,4-difluorobenzoyl Chloride Derivatives
The highly reactive nature of 3,5-dichloro-2,4-difluorobenzoyl chloride makes it an excellent starting material for the synthesis of a variety of derivatives, such as amides and esters.
Protocol 3: General Procedure for the Synthesis of Amide Derivatives
-
Reactor Setup: In a reactor equipped with a stirrer, thermometer, and an addition funnel, dissolve the desired amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) and a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.
-
Acylation: Cool the amine solution to 0-5°C and slowly add a solution of 3,5-dichloro-2,4-difluorobenzoyl chloride in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
Part 4: Analytical Quality Control
Rigorous analytical testing is essential to ensure the purity and identity of the synthesized 3,5-dichloro-2,4-difluorobenzoyl chloride and its derivatives.
| Analytical Technique | Purpose | Key Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | Determination of retention time and mass-to-charge ratio for the main component and any byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and determination of non-volatile impurities. | A validated reverse-phase HPLC method can accurately quantify the purity of the final product.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity. | ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | A strong absorption band in the region of 1750-1800 cm⁻¹ is characteristic of the acyl chloride carbonyl group.[4] |
Table 2: Recommended analytical methods for quality control.
Conclusion
The successful scale-up synthesis of 3,5-dichloro-2,4-difluorobenzoyl chloride and its derivatives hinges on a well-defined synthetic strategy, careful control of reaction parameters, and stringent safety protocols. The application notes and protocols detailed herein provide a robust framework for researchers and production chemists to confidently produce these valuable intermediates for the advancement of pharmaceutical and agrochemical research and development.
References
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
-
Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]
-
ResearchGate. (2015, July 9). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR of fatty acyl chlorides. Retrieved from [Link]
-
Journal of Chemical & Pharmaceutical Research. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved from [Link]
Sources
Application Notes and Protocols for Catalytic Reactions Involving 3,5-Dichloro-2,4-difluorobenzoyl Chloride
Introduction: The Synthetic Versatility of a Polysubstituted Benzoyl Chloride
3,5-Dichloro-2,4-difluorobenzoyl chloride is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. Its utility is exemplified by its role as a precursor to key intermediates for insecticides like Teflubenzuron.[1] The presence of multiple halogen substituents on the benzene ring, combined with the reactive acyl chloride moiety, offers a rich platform for a variety of catalytic transformations. The electron-withdrawing nature of the chlorine and fluorine atoms significantly influences the reactivity of the aromatic ring and the acyl group, necessitating carefully optimized catalytic methods to achieve desired chemical outcomes.
This guide provides an in-depth exploration of key catalytic reactions involving 3,5-dichloro-2,4-difluorobenzoyl chloride and its precursors. We will delve into the catalytic synthesis of its immediate aniline precursor, followed by detailed discussions and protocols for its application in catalytic amidation and Friedel-Crafts acylation reactions. Furthermore, we will explore the potential for palladium-catalyzed cross-coupling reactions, offering a forward-looking perspective on expanding its synthetic utility. The protocols and discussions herein are designed to provide researchers, scientists, and drug development professionals with both the practical steps and the underlying scientific rationale to effectively utilize this versatile reagent.
Part 1: Catalytic Synthesis of the Key Precursor: 3,5-Dichloro-2,4-difluoroaniline
The most direct precursor to many functionalized derivatives is 3,5-dichloro-2,4-difluoroaniline. This compound is typically synthesized via the catalytic hydrogenation of 3,5-dichloro-2,4-difluoronitrobenzene. The choice of catalyst is critical for achieving high yield and purity, with common options including Raney Nickel and palladium on carbon (Pd/C).
Mechanism Insight: Heterogeneous Catalytic Hydrogenation
Heterogeneous catalytic hydrogenation involves the adsorption of the nitroaromatic compound and hydrogen gas onto the surface of a solid catalyst. The catalyst, typically a transition metal, facilitates the cleavage of the H-H bond and the sequential reduction of the nitro group (-NO₂) to an amino group (-NH₂), proceeding through nitroso and hydroxylamine intermediates. The high surface area and activity of catalysts like Raney Ni and Pd/C are crucial for efficient reaction kinetics at moderate temperatures and pressures.
Caption: General experimental workflow for the catalytic amidation of 3,5-dichloro-2,4-difluorobenzoyl chloride.
Protocol 2: General Protocol for Catalytic Amidation
This is a general protocol for the synthesis of N-aryl-3,5-dichloro-2,4-difluorobenzamides. The choice of catalyst and reaction conditions may need to be optimized for specific amine substrates.
Materials:
-
3,5-Dichloro-2,4-difluorobenzoyl chloride
-
Aryl amine (e.g., aniline or a substituted aniline)
-
Lewis acid catalyst (e.g., Sc(OTf)₃, TiCl₄, or a boronic acid catalyst)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Toluene, or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine or DIPEA, if HCl scavenger is needed)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dichloro-2,4-difluorobenzoyl chloride (1.0 eq) and the anhydrous solvent.
-
Add the Lewis acid catalyst (e.g., 1-10 mol%).
-
In a separate flask, dissolve the aryl amine (1.0-1.2 eq) and a tertiary amine base (1.2 eq, optional) in the anhydrous solvent.
-
Cool the acyl chloride solution to 0°C using an ice bath.
-
Slowly add the amine solution dropwise to the stirred acyl chloride solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ or water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value/Range | Rationale |
| Catalyst | Lewis Acids (e.g., Sc(OTf)₃, TiCl₄), Boronic Acids | Activates the carbonyl group towards nucleophilic attack. |
| Solvent | DCM, Toluene, Acetonitrile | Aprotic solvents that do not react with the acyl chloride. |
| Temperature | 0°C to 60°C | Initial cooling controls the exotherm, followed by warming to drive the reaction to completion. |
| Base (optional) | Triethylamine, DIPEA | Scavenges the HCl byproduct, which can form an unreactive ammonium salt with the amine nucleophile. |
Part 3: Lewis Acid-Catalyzed Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and powerful method for forming a carbon-carbon bond between an aromatic ring and an acyl group, leading to the synthesis of aryl ketones. [2]With 3,5-dichloro-2,4-difluorobenzoyl chloride, this reaction produces highly substituted benzophenone derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Mechanism Insight: The Role of the Lewis Acid in Acylium Ion Formation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. [3]A strong Lewis acid, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), coordinates to the chlorine atom of the acyl chloride. This coordination weakens the C-Cl bond, leading to the formation of a resonance-stabilized acylium ion (R-C≡O⁺). This potent electrophile is then attacked by the π-electrons of an aromatic substrate. A subsequent deprotonation of the resulting σ-complex restores the aromaticity of the ring and yields the final aryl ketone product. Due to the deactivating nature of the resulting ketone, polyacylation is generally not observed. [4]
Caption: General experimental workflow for the Friedel-Crafts acylation using 3,5-dichloro-2,4-difluorobenzoyl chloride.
Protocol 3: General Protocol for Friedel-Crafts Acylation
This protocol provides a general method for the acylation of a simple arene like benzene or toluene. The stoichiometry of the Lewis acid is crucial as it complexes with both the starting acyl chloride and the product ketone.
Materials:
-
3,5-Dichloro-2,4-difluorobenzoyl chloride
-
Aromatic substrate (e.g., benzene, toluene)
-
Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-dichloroethane (DCE), or the aromatic substrate can be used as the solvent)
-
Standard glassware for organic synthesis under anhydrous conditions
-
Ice-cold dilute hydrochloric acid (HCl)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, under an inert atmosphere.
-
Charge the flask with the anhydrous Lewis acid (e.g., AlCl₃, 1.1-1.5 eq) and the anhydrous solvent.
-
Add the aromatic substrate (1.0-5.0 eq, can also be the solvent).
-
Cool the stirred suspension to 0-5°C in an ice bath.
-
Dissolve 3,5-dichloro-2,4-difluorobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous solvent and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the low temperature.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1-4 hours, or until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture back to 0°C and very carefully quench by slowly adding it to a stirred mixture of crushed ice and concentrated HCl. Caution: This quenching is highly exothermic and releases HCl gas.
-
Separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM).
-
Combine the organic layers, wash with water, then with a saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product, a substituted benzophenone, can be purified by recrystallization or column chromatography.
| Parameter | Value/Range | Rationale |
| Catalyst | AlCl₃, FeCl₃ (Stoichiometric amount) | Strong Lewis acids are required to generate the acylium ion. [3]A stoichiometric amount is needed as the catalyst complexes with the product. |
| Solvent | DCM, DCE, CS₂, or excess arene | Must be inert to the strong Lewis acid and reaction conditions. |
| Temperature | 0°C (addition) then reflux | Low temperature for controlled initiation, followed by heating to drive the reaction to completion. |
| Substrate | Activated or unactivated arenes | The reaction works best with electron-rich or neutral aromatic rings. Highly deactivated rings are poor substrates. |
Part 4: Prospective Catalytic Applications - Palladium-Catalyzed Cross-Coupling
While the acyl chloride functionality is highly reactive, the chloro-substituents on the aromatic ring of 3,5-dichloro-2,4-difluorobenzoyl chloride present opportunities for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Direct coupling on the acyl chloride is challenging due to the potential for side reactions at the acyl group. A more robust strategy involves a two-step approach:
-
Conversion of the acyl chloride to a more stable functional group (e.g., an ester or amide).
-
Selective palladium-catalyzed cross-coupling at one of the C-Cl positions.
The relative reactivity of the C-Cl bonds would need to be considered, which is influenced by the electronic and steric environment of each chlorine atom.
Protocol 4: Proposed Two-Step Suzuki-Miyaura Coupling
This proposed protocol outlines a general strategy for synthesizing biaryl compounds from 3,5-dichloro-2,4-difluorobenzoyl chloride.
Step A: Conversion to a Stable Derivative (e.g., Methyl Ester)
-
React 3,5-dichloro-2,4-difluorobenzoyl chloride with anhydrous methanol, optionally in the presence of a base like pyridine, to form methyl 3,5-dichloro-2,4-difluorobenzoate.
-
Purify the resulting ester by standard methods.
Step B: Selective Suzuki-Miyaura Coupling This part of the protocol is based on general conditions for the coupling of aryl chlorides.
Materials:
-
Methyl 3,5-dichloro-2,4-difluorobenzoate (from Step A)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligand)
-
Ligand (e.g., SPhos, XPhos, or other biaryl phosphine ligands)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a Schlenk flask, add methyl 3,5-dichloro-2,4-difluorobenzoate (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%) and the ligand (1.1-1.2 eq relative to Pd).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture with vigorous stirring at 80-110°C for 4-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the mono-arylated product.
| Parameter | Value/Range | Rationale |
| Catalyst/Ligand | Pd(OAc)₂/SPhos, Pd(PPh₃)₄ | Electron-rich, bulky phosphine ligands are effective for the activation of C-Cl bonds. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for the transmetalation step in the catalytic cycle. |
| Solvent | Toluene/Water, Dioxane/Water | Biphasic systems are common and effective for Suzuki couplings. |
| Temperature | 80 - 110°C | Higher temperatures are often required for the oxidative addition of less reactive aryl chlorides. |
References
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. CN1683318A.
-
Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. ResearchGate. Available at: [Link]
-
TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]
-
Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. Available at: [Link]
-
Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. ResearchGate. Available at: [Link]
-
teflubenzuron Chemical name: IUPAC: 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6 - Food and Agriculture Organization of the United Nations. Available at: [Link]
-
An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. Available at: [Link]
-
Ch17: Friedel-Crafts acylation. University of Calgary. Available at: [Link]
-
Friedel-Crafts acylation (video). Khan Academy. Available at: [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. Available at: [Link]
-
An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate. Available at: [Link]
-
Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. ResearchGate. Available at: [https://www.researchgate.net/publication/381084227_Synthesis_of_Biaryls_via_Pd-Catalyzed_Cross-Coupling_Reaction_between_Arene_Carboxylic_Acids_and_Aryl_Thianthrenium_Trifluoromethanesulfonates]([Link]_ Acids_and_Aryl_Thianthrenium_Trifluoromethanesulfonates)
-
Friedel–Crafts acylation of different arenes with benzoyl chloride... ResearchGate. Available at: [Link]
Sources
Application Note: 3,5-Dichloro-2,4-difluorobenzoyl chloride in Agrochemical Synthesis
This guide details the strategic applications, handling protocols, and synthetic utility of 3,5-Dichloro-2,4-difluorobenzoyl chloride (CAS: 101513-72-8 / Generic), a high-value fluorinated building block in agrochemical research.
Part 1: Strategic Overview & Chemical Profile
The "Warhead" Distinction
In the competitive landscape of agrochemical discovery, 3,5-Dichloro-2,4-difluorobenzoyl chloride represents a specialized "warhead" precursor. It is critical to distinguish this compound from its non-fluorinated analog (3,5-Dichlorobenzoyl chloride, used for Propyzamide) and its regioisomers.
This acid chloride is the electrophilic gateway to the 3,5-dichloro-2,4-difluorophenyl moiety, a pharmacophore essential for:
-
Benzoylurea Insecticides (Chitin Synthesis Inhibitors): Specifically as a precursor to the aniline intermediate used in Teflubenzuron .[1]
-
Next-Generation Herbicides: Introduction of the lipophilic, metabolically stable dichlorodifluoro-phenyl group into novel pyridine or quinolone scaffolds.
-
Process Safety: Serving as a controllable alternative to direct nitration/halogenation routes which often yield inseparable isomers.
Chemical Profile
| Property | Specification |
| Chemical Name | 3,5-Dichloro-2,4-difluorobenzoyl chloride |
| Molecular Formula | C₇HCl₃F₂O |
| Molecular Weight | 245.44 g/mol |
| Physical State | Low-melting solid or semi-crystalline liquid (dependent on purity) |
| Reactivity | High electrophilicity; moisture sensitive; hydrolyzes to parent acid. |
| Key Hazard | Corrosive (Causes severe skin burns); Reacts with water to release HCl and HF (trace). |
Part 2: Primary Application – Synthesis of the Teflubenzuron Intermediate
The most commercially significant application of this acid chloride is its use as a precursor to 3,5-Dichloro-2,4-difluoroaniline via the Curtius Rearrangement . This route avoids the safety hazards and isomer mixtures associated with the direct nitration of 1,3-dichloro-2,4-difluorobenzene.
The "Masked Aniline" Strategy
Process chemists utilize the acid chloride to generate the isocyanate, which is then hydrolyzed to the aniline. This aniline is the "Southern Hemisphere" of the Teflubenzuron molecule.
Figure 1: Strategic pathway converting the acid chloride to the key aniline intermediate for Teflubenzuron synthesis.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 3,5-Dichloro-2,4-difluorobenzoyl chloride
Objective: Conversion of the benzoic acid precursor to the acid chloride.
Reagents:
-
Starting Material: 3,5-Dichloro-2,4-difluorobenzoic acid (1.0 eq)
-
Reagent: Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq)
-
Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops)
-
Solvent: Toluene (anhydrous) or Neat
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, N₂ inlet, and a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ off-gas.
-
Charging: Charge the flask with 3,5-Dichloro-2,4-difluorobenzoic acid and anhydrous Toluene (5 mL/g).
-
Activation: Add Thionyl Chloride dropwise at room temperature. Add catalytic DMF.
-
Reaction: Heat the mixture to reflux (approx. 80-110°C) for 3-5 hours. Monitor gas evolution; reaction is complete when off-gassing ceases.
-
Work-up: Distill off excess Thionyl Chloride and Toluene under reduced pressure (rotary evaporator).
-
Purification: The residue is typically a pale yellow oil or solid that crystallizes upon cooling. For high-purity applications, vacuum distill the product (bp approx. 110-115°C at 20 mmHg, estimate based on analogs).
-
QC Check: Verify conversion via GC-MS (derivative with MeOH) to ensure <0.5% unreacted acid.
Protocol B: One-Pot Curtius Rearrangement to Aniline
Objective: Generating the 3,5-dichloro-2,4-difluoroaniline intermediate.[2]
Reagents:
-
Substrate: 3,5-Dichloro-2,4-difluorobenzoyl chloride (from Protocol A)
-
Reagent: Sodium Azide (NaN₃) (1.2 eq)
-
Solvent: Toluene / Water biphasic system or Acetone
-
Catalyst: Tetrabutylammonium bromide (TBAB) (if biphasic)
Procedure:
-
Acyl Azide Formation: Dissolve the acid chloride in Toluene. Cool to 0°C. Add an aqueous solution of NaN₃ dropwise, maintaining temperature <10°C (Exothermic). Stir for 1 hour.
-
Phase Separation: Separate the organic layer (containing the Acyl Azide). Caution: Do not concentrate acyl azides to dryness due to explosion risk.
-
Rearrangement: Heat the toluene solution slowly to 80-90°C. Nitrogen gas (N₂) will evolve vigorously.
-
Isocyanate Formation: Once N₂ evolution stops, the solution contains the isocyanate intermediate.
-
Hydrolysis: Add 20% HCl or NaOH solution and reflux for 2 hours to hydrolyze the isocyanate to the amine.
-
Isolation: Basify (if acid hydrolysis used), extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
-
Yield: Expect 85-90% yield of 3,5-Dichloro-2,4-difluoroaniline .
Part 4: Analytical & Quality Control
To ensure the integrity of the "warhead," rigorous QC is required. The acid chloride is unstable on LC columns (hydrolysis), so derivative methods are used.
| Test | Method | Acceptance Criteria | Notes |
| Assay | GC-FID | ≥ 98.0% | Direct injection possible if dry; otherwise derivatize with MeOH. |
| Identification | GC-MS | Matches Reference | Look for parent ion (M+) and characteristic isotope pattern of Cl₂. |
| Hydrolyzable Cl | Titration | 99-101% theoretical | Verifies the acid chloride functionality. |
| Free Acid | HPLC (Deriv.) | ≤ 1.0% | Analyze as Methyl Ester derivative. |
Part 5: Safety & Handling (E-E-A-T)
Critical Warning: This compound combines the hazards of a chlorinated aromatic with a reactive acyl chloride .
-
Corrosivity: The compound reacts with skin moisture to produce HCl and potentially trace HF (due to fluorine activation, though less likely than hydrolysis). Full PPE (Tyvek suit, Neoprene gloves, Face Shield) is mandatory.
-
Inhalation: The vapor is a severe lachrymator and respiratory irritant. All operations must occur in a functioning fume hood.
-
Water Reactivity: Violent reaction with water. In case of spill, do NOT use water. Absorb with dry sand or vermiculite.
-
Waste Disposal: Quench excess acid chloride by slowly adding to a stirred solution of 10% NaOH/Ice. Adjust pH to neutral before disposal as halogenated organic waste.
Part 6: References
-
FAO/WHO Joint Meeting on Pesticide Residues. (2016). Teflubenzuron: Toxicology and Residue Evaluation. Food and Agriculture Organization.
-
BenchChem. (2025).[1] Application of 3,5-Dichloro-2,4-difluoroaniline in Agrochemical Development.
-
RoyalChem. (2024). 3,5-Dichlorobenzoyl Chloride vs. Fluorinated Analogs: Market & Application Report.
-
ResearchGate. (2015).[3][4] Efficient Synthesis of Dichloro-difluorobenzoic Acid Derivatives for Quinolone Antibacterials. Journal of Chemical Research.
-
European Patent Office. (1992). Process for producing 3,5-difluoroaniline derivatives. EP 0497213 A2.
Sources
Application Notes and Protocols for the Development of Novel Insecticides from 3,5-Dichloro-2,4-difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the synthesis and evaluation of novel insecticidal compounds derived from 3,5-Dichloro-2,4-difluorobenzoyl chloride. This document is intended to serve as a practical resource, offering not only step-by-step protocols but also the scientific rationale behind the experimental design. The methodologies outlined herein are designed to be self-validating and are grounded in established scientific principles.
Introduction: The Potential of Benzoylurea Insecticides
The benzoylurea class of insecticides has long been a cornerstone of integrated pest management (IPM) programs.[1] Their high efficacy, target specificity, and favorable safety profile in mammals make them an attractive area for the development of new pest control agents.[1] These compounds act as insect growth regulators (IGRs) by inhibiting chitin synthesis, a process vital for the formation of the insect exoskeleton.[2] This disruption of the molting process leads to mortality in larval stages, providing effective pest control.
The starting material, 3,5-Dichloro-2,4-difluorobenzoyl chloride, offers a unique chemical scaffold for the synthesis of novel benzoylurea derivatives. The presence of multiple halogen substituents on the phenyl ring can significantly influence the biological activity, metabolic stability, and target-site binding of the resulting compounds. This guide will walk you through the process of harnessing this potential, from initial synthesis to biological evaluation.
Chemical Properties and Safety Information for 3,5-Dichloro-2,4-difluorobenzoyl Chloride
| Property | Value (for 3,5-Dichlorobenzoyl chloride) | Reference |
| Molecular Formula | C₇H₃Cl₃O | [3] |
| Molecular Weight | 209.457 g/mol | [3] |
| Appearance | Colorless to light yellow transparent liquid or crystal | [3] |
| Melting Point | 28 °C | [3] |
| Boiling Point | 249.1 ± 20.0 °C at 760 mmHg | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Flash Point | 102.1 ± 22.3 °C | [3] |
Safety Precautions:
3,5-Dichlorobenzoyl chloride is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for 3,5-Dichlorobenzoyl chloride.
Synthesis of Novel Benzoylurea Derivatives
The primary route for synthesizing benzoylurea insecticides from 3,5-Dichloro-2,4-difluorobenzoyl chloride involves a two-step process: first, the formation of a benzamide, followed by reaction with a substituted phenyl isocyanate. A more direct approach involves the reaction with a pre-formed substituted urea.
Protocol 1: Synthesis of N-(Substituted phenyl)-3,5-dichloro-2,4-difluorobenzamide
This protocol outlines the synthesis of the intermediate benzamide, which can then be further derivatized.
Materials:
-
3,5-Dichloro-2,4-difluorobenzoyl chloride
-
Substituted aniline (various derivatives can be used to create a library of compounds)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Cold water
-
Conical flask
-
Buchner funnel and filter paper
-
Magnetic stirrer and stir bar
Procedure:
-
In a conical flask, dissolve the substituted aniline (1 equivalent) in a 10% NaOH solution.
-
While vigorously stirring the solution, slowly add 3,5-Dichloro-2,4-difluorobenzoyl chloride (1.1 equivalents).
-
Continue stirring for 15-20 minutes. The reaction is complete when the characteristic odor of the benzoyl chloride is no longer present.[4][5]
-
Dilute the reaction mixture with cold water to precipitate the crude benzanilide product.[4]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold water to remove any remaining impurities.
-
Recrystallize the crude product from hot ethanol to obtain the purified N-(substituted phenyl)-3,5-dichloro-2,4-difluorobenzamide.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of N-(3,5-Dichloro-2,4-difluorobenzoyl)-N'-(substituted phenyl)urea
This protocol describes the synthesis of the final benzoylurea insecticide.
Materials:
-
N-(Substituted phenyl)urea (various derivatives can be used)
-
3,5-Dichloro-2,4-difluorobenzoyl chloride
-
Dry acetone
-
Reflux apparatus
-
Magnetic stirrer and stir bar
-
Petroleum ether (80-100°C)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the N-(substituted phenyl)urea (1 equivalent) in dry acetone.
-
Slowly add 3,5-Dichloro-2,4-difluorobenzoyl chloride (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 5 hours under dry conditions.
-
After cooling to room temperature, treat the mixture with petroleum ether to precipitate the crude product.
-
Filter the solid product and wash it several times with petroleum ether.
-
Recrystallize the crude product from ethanol to obtain the purified N-(3,5-dichloro-2,4-difluorobenzoyl)-N'-(substituted phenyl)urea.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
Synthesis Workflow Diagram:
Caption: General synthetic routes to novel benzoylurea insecticides.
Biological Evaluation of Novel Insecticides
A critical step in the development of new insecticides is the thorough evaluation of their biological activity. The following protocols are designed for screening newly synthesized compounds against a model insect pest, the Egyptian cotton leafworm (Spodoptera littoralis).
Rearing of Spodoptera littoralis
A healthy and consistent insect colony is essential for reliable bioassay results.
Materials:
-
Spodoptera littoralis egg masses
-
Artificial diet (see table below)[6]
-
Plastic containers for rearing
-
Mesh for ventilation
-
10% sucrose solution for adult feeding
Artificial Diet Composition: [6]
| Ingredient | Quantity |
| Chickpea flour | 160g |
| Wheat germ | 60g |
| Sorbic acid | 1.7g |
| Dried yeast | 53g |
| L-Ascorbic acid | 5.3g |
| Methyl paraben | 3.3g |
| Agar | 20g |
| Formaldehyde (10%) | 14ml |
| Antimicrobial agent | 2 ml |
| Distilled water | 1200 ml |
Procedure:
-
Prepare the artificial diet by mixing all ingredients thoroughly.
-
Place the Spodoptera littoralis egg masses in a clean, ventilated plastic container.
-
Upon hatching, transfer the neonate larvae to containers with a sufficient amount of the artificial diet.
-
Maintain the rearing containers at 25 ± 2°C and 65 ± 5% relative humidity with a 16:8 hour (light:dark) photoperiod.
-
As the larvae grow, transfer them to larger containers with fresh diet to prevent overcrowding and cannibalism.
-
Once the larvae pupate, collect the pupae and place them in a separate container for adult emergence.
-
Provide the emerged adults with a 10% sucrose solution for feeding and fresh leaves (e.g., castor bean) for oviposition.
-
Collect the egg masses for the continuation of the colony and for use in bioassays.
Protocol 3: Larval Bioassay by Diet Incorporation
This method is effective for assessing the oral toxicity of the synthesized compounds.
Materials:
-
Second or third instar larvae of Spodoptera littoralis
-
Artificial diet
-
Synthesized test compounds
-
Acetone (or other suitable solvent)
-
Multi-well plates (24 or 48 wells)
Procedure:
-
Prepare a stock solution of each test compound in acetone.
-
Prepare a series of dilutions of the stock solution to create a range of concentrations for testing.
-
Incorporate a known volume of each dilution into the molten artificial diet and mix thoroughly. Ensure the final solvent concentration is low and consistent across all treatments, including a solvent-only control.
-
Dispense the treated diet into the wells of the multi-well plates and allow it to solidify.
-
Place one larva in each well.
-
Seal the plates with a breathable membrane.
-
Incubate the plates under the same conditions as for rearing.
-
Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Each concentration should be tested in triplicate, with at least 10 larvae per replicate.
-
A control group with diet treated only with the solvent should be included in each assay.
Data Analysis
The mortality data should be corrected for control mortality using Abbott's formula. The corrected mortality data can then be subjected to probit analysis to determine the median lethal concentration (LC₅₀), which is the concentration of the insecticide that causes 50% mortality in the test population.[7] The LC₅₀ values are used to compare the toxicity of the different synthesized compounds.
Mechanism of Action: Chitin Synthesis Inhibition
To confirm that the novel benzoylurea derivatives act via the expected mechanism of chitin synthesis inhibition, a chitin synthase activity assay can be performed.
Protocol 4: In Vitro Chitin Synthase Inhibition Assay
This assay measures the activity of chitin synthase in the presence and absence of the test compounds.
Materials:
-
Insect tissue rich in chitin synthase (e.g., larval integument)
-
Extraction buffer
-
UDP-[¹⁴C]N-acetylglucosamine (radiolabeled substrate) or a colorimetric assay kit
-
Test compounds
-
Scintillation vials and scintillation fluid (for radiolabeled assay) or a microplate reader (for colorimetric assay)
Procedure (Conceptual Outline):
-
Prepare a crude enzyme extract containing chitin synthase from the insect tissue.
-
Set up reaction mixtures containing the enzyme extract, the substrate (e.g., UDP-[¹⁴C]N-acetylglucosamine), and various concentrations of the test compound.
-
Include a positive control (a known chitin synthesis inhibitor like diflubenzuron) and a negative control (no inhibitor).
-
Incubate the reaction mixtures under optimal conditions for the enzyme.
-
Stop the reaction and quantify the amount of chitin synthesized. In the radiolabeled assay, this is done by measuring the incorporation of the radiolabel into the insoluble chitin product. In a colorimetric assay, a specific substrate is used that produces a colored product upon enzymatic cleavage.
-
Calculate the percentage of inhibition of chitin synthase activity for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Proposed Mechanism of Action Diagram:
Caption: Inhibition of chitin synthesis by benzoylurea insecticides.
Conclusion and Future Directions
The protocols and application notes presented here provide a robust framework for the discovery and initial characterization of novel insecticides derived from 3,5-Dichloro-2,4-difluorobenzoyl chloride. By systematically synthesizing and screening a library of compounds, researchers can identify promising leads for further development. Future work should focus on optimizing the structure of the most active compounds to enhance their potency, selectivity, and environmental safety. Further studies on the mode of action, metabolic fate, and toxicology of these novel insecticides will be crucial for their potential commercialization as effective and sustainable pest management tools.
References
-
Bansal, R. K. (n.d.). Synthesis of benzanilide from aniline and benzoyl chloride. Retrieved from [Link]
- El-Sayed, A. M., & El-Hawash, A. B. (2020). Bioassay Studies for Testing Toxicity of Novel Insecticides against Helicoverpa armigera (H.). International Journal of Current Microbiology and Applied Sciences, 9(1), 2631-2635.
-
Hassan, M. E. (n.d.). Synthesis of Benzanilide. Retrieved from [Link]
- Sun, R., Liu, C., Zhang, H., & Wang, Q. (2015). Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry, 63(31), 6847–6865.
- Suneetha, G., & Kumar, P. S. (2020). Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). International Journal of Current Microbiology and Applied Sciences, 9(7), 1609-1613.
-
PubChem. (n.d.). 2,4-Difluorobenzoyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichloro-2,4-difluorobenzoic acid. Retrieved from [Link]
- Miller, A. L. E., Tindall, K., & Leonard, B. R. (2010). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), 2129.
- Gad, M., Al-Hoshani, N., Al-Otaibi, T., & Saddig, R. (2022). Design, Synthesis, and Toxicological Activities of Novel Insect Growth Regulators as Insecticidal Agents against Spodoptera littoralis (Boisd.). ACS Omega, 7(51), 47858–47871.
-
Wikipedia. (n.d.). N-Benzoyl-N'-phenylurea. Retrieved from [Link]
- Alberton, O. C., et al. (2016). Determination of benzoylurea insecticide residues in tomatoes by high-performance liquid chromatography with ultraviolet-diode array and atmospheric pressure chemical ionization-mass spectrometry detection.
- Arthur, F. H., & Campbell, J. F. (2022). Bioassays and Methodologies for Insecticide Tests with Larvae of Trogoderma granarium (Everts), the Khapra Beetle. Insects, 13(7), 629.
- Rahman, M. M., et al. (2021). Determination of Median Lethal Concentration (LC50) for Endosulfan, Heptachlor and Dieldrin Pesticides to African Catfish, Clarias gariepinus and Their Impact on Its Behavioral Patterns and Histopathological Responses. Toxics, 9(10), 244.
- Prestes, O. D., et al. (2009). Determination of benzoylurea insecticides in food by pressurized liquid extraction and LC-MS.
- Zhang, W., et al. (2010). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- Saddig, R., Al-Hoshani, N., Drar, A., & Gad, M. (2022). Design, Synthesis, and Toxicological Activities of Novel Insect Growth Regulators as Insecticidal Agents against Spodoptera littoralis (Boisd.). ACS Omega, 7(51), 47858-47871.
- Borah, R. K., & Rahman, A. (2018). Determination of LC50 and relative toxicity of some insecticides against cowpea aphid, Aphis craccivora Koch. Journal of Entomology and Zoology Studies, 6(5), 183-186.
- CN101885721A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents. (n.d.).
- Markantonis, S. L., et al. (2007). Determination of Benzoylurea Insecticide Residues in Tomatoes by High-Performance Liquid Chromatography with Ultraviolet-Diode Array and Atmospheric Pressure Chemical Ionization-Mass Spectrometry Detection.
- Arthur, F. H. (2022). Bioassays and Methodologies for Insecticide Tests with Larvae of Trogoderma granarium (Everts), the Khapra Beetle. Insects, 13(7), 629.
- Balaji, S., & Rajkumar, R. (2018). Determination of active ingredients in commercial insecticides using spectral characteristics of Fourier transform infrared spec. Journal of Entomology and Zoology Studies, 6(4), 1121-1125.
-
PubChem. (n.d.). 3,5-Dichloro-2,4-difluorobenzoic acid. Retrieved from [Link]
Sources
- 1. N-Benzoyl-N'-phenylurea - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. innospk.com [innospk.com]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. scribd.com [scribd.com]
- 6. ijcmas.com [ijcmas.com]
- 7. Determination of Median Lethal Concentration (LC50) for Endosulfan, Heptachlor and Dieldrin Pesticides to African Catfish, Clarias gariepinus and Their Impact on Its Behavioral Patterns and Histopathological Responses - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: Strategic Utilization of 3,5-Dichloro-2,4-difluorobenzoyl Chloride in Teflubenzuron Synthesis
Executive Summary & Chemical Logic
3,5-Dichloro-2,4-difluorobenzoyl chloride (DCDFB-Cl) serves as the critical electrophilic scaffold for generating the 3,5-dichloro-2,4-difluorophenyl moiety found in Teflubenzuron.
While the final assembly of Teflubenzuron typically involves the coupling of 2,6-difluorobenzoyl isocyanate with an aniline derivative, DCDFB-Cl is the essential starting material for synthesizing that aniline derivative (3,5-dichloro-2,4-difluoroaniline ) via a Curtius Rearrangement .
This guide details the "Isocyanate Route," a high-fidelity protocol converting DCDFB-Cl into the required aniline intermediate. This method is preferred over direct nitration/reduction pathways due to its preservation of the sensitive fluorine substituents and avoidance of isomer formation.
The Synthetic Pathway[1][2][3][4][5][6]
-
Activation: Conversion of DCDFB-Cl to the acyl azide.
-
Rearrangement: Thermal decomposition (Curtius) to 3,5-dichloro-2,4-difluorophenyl isocyanate.
-
Hydrolysis: Conversion of the isocyanate to 3,5-dichloro-2,4-difluoroaniline.
-
Coupling: Reaction with 2,6-difluorobenzoyl isocyanate to yield Teflubenzuron.
Reaction Engineering & Mechanism
The transformation relies on the Curtius Rearrangement , a concerted process where the acyl azide loses nitrogen gas (
Critical Control Points (CCP)
-
CCP 1 (Azide Stability): Acyl azides are potentially explosive. The protocol below utilizes a telescoped (one-pot) process in toluene to avoid isolating the neat azide.
-
CCP 2 (Moisture Control): The isocyanate intermediate is highly sensitive to moisture. Premature hydrolysis during the rearrangement phase can lead to symmetrical urea byproducts (impurities >0.1% are critical defects).
-
CCP 3 (Fluorine Retention): The 2,4-difluoro motif is susceptible to nucleophilic aromatic substitution (
) under harsh basic conditions. The Curtius route operates under neutral/mild conditions, preserving the halogenation pattern.
Pathway Visualization
Figure 1: Synthetic flow utilizing DCDFB-Cl to generate the key aniline intermediate via Curtius Rearrangement, followed by final coupling.[1]
Experimental Protocol: Synthesis of the Aniline Intermediate
Objective: Convert 3,5-Dichloro-2,4-difluorobenzoyl chloride to 3,5-dichloro-2,4-difluoroaniline.
Reagents & Equipment[2][4][5][7][8][9]
-
Precursor: 3,5-Dichloro-2,4-difluorobenzoyl chloride (purity >98%).
-
Azidation Agent: Sodium Azide (
) (activated).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Catalyst: Tetrabutylammonium bromide (TBAB) (Phase Transfer Catalyst).
-
Solvent: Toluene (Anhydrous, <50 ppm
). -
Hydrolysis:
(20% aq), (for neutralization). -
Equipment: Jacketed glass reactor with reflux condenser, nitrogen sweep, and off-gas scrubber (for
and potential ).
Step-by-Step Methodology
Step 1: Acyl Azide Formation (Phase Transfer)
-
Charge the reactor with Toluene (10 Vol) and 3,5-Dichloro-2,4-difluorobenzoyl chloride (1.0 eq) .
-
Cool the solution to 0–5°C .
-
Prepare a solution of Sodium Azide (1.2 eq) in minimal water (approx. 3 Vol).
-
Add TBAB (0.05 eq) to the organic phase.
-
Dropwise Addition: Add the aqueous azide solution to the organic phase over 60 minutes, maintaining internal temperature <10°C. Caution: Exothermic.
-
Stir vigorously at 10°C for 2 hours. Monitor conversion by HPLC (Target: <0.5% starting acid chloride).
Step 2: Thermal Rearrangement (Curtius)
-
Phase Separation: Stop agitation and allow layers to separate. Discard the lower aqueous layer (contains excess salts/azide—treat with nitrite before disposal).
-
Drying: Dry the organic layer (containing the acyl azide) with anhydrous
or via azeotropic distillation under reduced pressure (keep T < 40°C). -
Rearrangement: Heat the toluene solution slowly to 80–90°C .
-
Observation: Nitrogen gas evolution will be vigorous. Ensure scrubber capacity is sufficient.
-
-
Maintain reflux for 3 hours until gas evolution ceases.
-
Checkpoint: FTIR analysis of the solution should show a strong isocyanate peak (~2270 cm⁻¹) and disappearance of the carbonyl azide peak (~2140 cm⁻¹).
-
Step 3: Hydrolysis to Aniline
-
Cool the isocyanate/toluene mixture to 20°C .
-
Add 20% NaOH (2.5 eq) slowly.
-
Heat to 60°C for 2 hours to effect hydrolysis and decarboxylation.
-
Cool to room temperature. Separate the organic layer.
-
Purification: Wash the organic layer with water (2x) and brine.
-
Isolation: Evaporate toluene to yield 3,5-dichloro-2,4-difluoroaniline as a solid.
-
Yield Expectations: 85–92%.
-
Purity: >98% (HPLC).
-
Final Coupling Protocol: Teflubenzuron Assembly
Objective: Couple the synthesized aniline with 2,6-difluorobenzoyl isocyanate.
-
Dissolution: Dissolve the isolated 3,5-dichloro-2,4-difluoroaniline (1.0 eq) in anhydrous Toluene or Chlorobenzene.
-
Addition: Add 2,6-difluorobenzoyl isocyanate (1.05 eq) dropwise at room temperature.
-
Note: The reaction is rapid and exothermic.
-
-
Crystallization: Stir for 2–4 hours. The product, Teflubenzuron, typically precipitates from the non-polar solvent.
-
Filtration: Filter the white crystalline solid.
-
Wash: Wash with cold toluene followed by hexane.
-
Drying: Vacuum dry at 50°C.
Quantitative Data Summary
| Parameter | Specification | Rationale |
| DCDFB-Cl Purity | >98.0% | Impurities lead to non-fluorinated urea byproducts. |
| Water Content (Step 2) | <100 ppm | Prevents formation of symmetrical urea (dimer). |
| Reaction Temp (Curtius) | 85°C ± 5°C | Optimal for |
| Final Yield (Overall) | >80% | Calculation based on starting acid chloride. |
| Teflubenzuron MP | 222–223°C | Confirms crystal form and purity. |
References
-
Synthesis of Teflubenzuron and Intermediates
-
Patent: CN109369414B. "Method for preparing teflubenzuron intermediate 3,5-dichloro-2,4-difluoroaniline." (2019). Link
- Context: Describes the industrial relevance of the aniline intermediate and reduction/hydrolysis p
-
-
Curtius Rearrangement Applications
-
Review: "The Curtius Rearrangement: Applications in Modern Drug Discovery." Journal of Medicinal Chemistry. Link
- Context: Validates the safety and mechanism of converting benzoyl chlorides to anilines/isocyan
-
-
Benzoyl Isocyanate Chemistry
-
Teflubenzuron Properties & Structure
-
FAO Report: "Teflubenzuron - FAO Specifications and Evaluations for Agricultural Pesticides." Link
- Context: Verification of chemical structure and impurity profiles.
-
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 3. US3449397A - Preparation of dichlorophenyl isocyanate - Google Patents [patents.google.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Dichloro-2,4-difluorobenzoyl Chloride
Welcome to the technical support center for the purification of 3,5-Dichloro-2,4-difluorobenzoyl chloride. This guide is intended for researchers, scientists, and drug development professionals who are working with this reactive intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges associated with purifying this compound and achieve the desired purity for your downstream applications.
Understanding the Chemistry of Purification
3,5-Dichloro-2,4-difluorobenzoyl chloride is a highly reactive molecule, a characteristic that makes it a valuable building block in organic synthesis but also presents significant challenges during its purification. Its acyl chloride functional group is susceptible to hydrolysis and can react with various nucleophiles. Furthermore, like many substituted benzoyl chlorides, it may have limited thermal stability. A successful purification strategy hinges on carefully controlling these reactivity and stability parameters.
The most common route to synthesizing 3,5-Dichloro-2,4-difluorobenzoyl chloride is the reaction of 3,5-Dichloro-2,4-difluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3] This synthetic route provides a clear indication of the potential impurities that must be removed.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 3,5-Dichloro-2,4-difluorobenzoyl chloride, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Purity After Distillation | 1. Incomplete removal of low-boiling impurities: Residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride) or solvents may co-distill with the product. 2. Co-distillation with the starting carboxylic acid: The boiling points of the acid chloride and the corresponding carboxylic acid may be too close for efficient separation by simple distillation. 3. Thermal decomposition: The distillation temperature may be too high, leading to the formation of degradation products. Some substituted benzoyl chlorides are known to be thermally sensitive.[4] | 1. Azeotropic removal: Before distillation, add a dry, inert solvent like toluene and remove it under reduced pressure. This can help to azeotropically remove volatile impurities.[3] 2. Fractional distillation: Use a fractional distillation setup with a Vigreux or packed column to improve separation efficiency. 3. High vacuum distillation: Lower the distillation pressure to reduce the boiling point and minimize the risk of thermal decomposition. |
| Product Solidifies in the Condenser During Distillation | The melting point of 3,5-Dichloro-2,4-difluorobenzoyl chloride is likely near room temperature, similar to the related 3,5-Dichlorobenzoyl chloride (m.p. 24 °C).[5] | Use a condenser with a wider bore or gently warm the condenser with a heat gun or by circulating warm water to prevent solidification. |
| Low Yield After Recrystallization | 1. Inappropriate solvent choice: The product may be too soluble in the chosen solvent, even at low temperatures. 2. Presence of impurities that inhibit crystallization: Certain byproducts can act as crystal growth inhibitors. | 1. Solvent screening: Experiment with different non-polar, anhydrous solvents. For the related 3,5-Dichlorobenzoyl chloride, hexane has been used successfully.[2] Toluene is another potential solvent.[5] Consider using a co-solvent system (e.g., toluene-hexane) to fine-tune solubility. 2. Pre-purification: If the crude product is highly impure, consider a quick purification step like passing it through a short plug of silica gel (under anhydrous conditions) before recrystallization. |
| Product Appears Discolored (Yellow or Brown) | 1. Presence of colored impurities from the starting material or side reactions. 2. Thermal decomposition during synthesis or purification. | 1. Charcoal treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. 2. Optimize reaction and purification conditions: Ensure the synthesis is carried out at the recommended temperature and that distillation is performed under high vacuum to minimize thermal stress. |
| Product Hydrolyzes During Workup or Storage | Exposure to atmospheric moisture or residual water in solvents. Acyl chlorides are highly susceptible to hydrolysis.[6][7][8] | 1. Strict anhydrous conditions: Use oven-dried glassware, anhydrous solvents, and perform all manipulations under an inert atmosphere (e.g., nitrogen or argon). 2. Proper storage: Store the purified product in a tightly sealed container under an inert atmosphere, preferably in a desiccator or a freezer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3,5-Dichloro-2,4-difluorobenzoyl chloride?
A1: The most likely impurities are the unreacted starting material, 3,5-Dichloro-2,4-difluorobenzoic acid, the excess chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and its byproducts (e.g., HCl, SO₂), and potentially the corresponding anhydride formed from the reaction of the acid chloride with the starting carboxylic acid.
Q2: Is vacuum distillation the best method for purifying 3,5-Dichloro-2,4-difluorobenzoyl chloride?
A2: Vacuum distillation is a highly effective method for purifying many acid chlorides and is frequently mentioned in the literature for related compounds.[9][10] It is particularly good at removing non-volatile impurities like the starting carboxylic acid. However, the success of this method depends on the thermal stability of your compound and the difference in boiling points between your product and any impurities. For thermally sensitive compounds, recrystallization may be a gentler alternative.
Q3: Can I use column chromatography to purify 3,5-Dichloro-2,4-difluorobenzoyl chloride?
A3: While possible, it is generally not the preferred method for purifying highly reactive acid chlorides. The silica gel used in column chromatography is a porous, high-surface-area material that can have adsorbed water, leading to hydrolysis of the acid chloride on the column. If you must use chromatography, it is crucial to use a non-polar eluent system and ensure that both the silica gel and the solvents are rigorously dried.
Q4: How can I confirm the purity of my final product?
A4: Due to the reactivity of the acyl chloride, direct analysis by methods like GC or HPLC can be challenging. A common strategy is to derivatize the acid chloride into a more stable compound, such as a methyl ester or an amide, before analysis.[11] For a quick assessment, ¹H and ¹⁹F NMR spectroscopy can be very informative, provided the sample is handled under strictly anhydrous conditions. The presence of the starting carboxylic acid will be evident by a broad singlet for the acidic proton in the ¹H NMR spectrum.
Q5: My purified 3,5-Dichloro-2,4-difluorobenzoyl chloride has a pungent odor. Is this normal?
A5: Yes, this is characteristic of most benzoyl chlorides. The pungent odor is often due to slight hydrolysis upon contact with atmospheric moisture, which releases hydrogen chloride (HCl) gas. Always handle this compound in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is a general guideline for the vacuum distillation of an acid chloride. The specific temperature and pressure will need to be optimized for 3,5-Dichloro-2,4-difluorobenzoyl chloride.
Materials:
-
Crude 3,5-Dichloro-2,4-difluorobenzoyl chloride
-
Round-bottom flask
-
Short-path distillation head with a condenser and collection flask
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Thermometer
-
Dry boiling chips or a magnetic stir bar
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all glassware is oven-dried and cooled under a stream of inert gas.
-
Charging the Flask: Charge the round-bottom flask with the crude 3,5-Dichloro-2,4-difluorobenzoyl chloride and a dry boiling chip or stir bar.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. A cold trap (e.g., liquid nitrogen or dry ice/acetone) should be placed between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
Heating: Gently heat the flask using a heating mantle while stirring.
-
Collecting Fractions: Collect any low-boiling impurities in a separate fraction. Once the temperature stabilizes at the boiling point of the product, switch to a clean collection flask.
-
Completion: Stop the distillation when the majority of the product has been collected and before any high-boiling residue begins to distill.
-
Cooling and Storage: Allow the apparatus to cool to room temperature before slowly releasing the vacuum under an inert atmosphere. Transfer the purified product to a clean, dry, and sealed container for storage.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for recrystallizing a low-melting solid acid chloride.
Materials:
-
Crude 3,5-Dichloro-2,4-difluorobenzoyl chloride
-
Anhydrous non-polar solvent (e.g., hexane, toluene, or a mixture)
-
Erlenmeyer flask with a stopper
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a fume hood, place the crude product in an Erlenmeyer flask. Add a minimal amount of the anhydrous solvent and gently warm the mixture while stirring until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Quickly filter the crystals using a Buchner funnel under vacuum. It is important to perform this step rapidly to minimize exposure to atmospheric moisture.
-
Washing: Wash the crystals with a small amount of cold, anhydrous solvent.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
-
Storage: Transfer the dry, purified product to a tightly sealed container and store it under an inert atmosphere in a desiccator or freezer.
Visualizing the Purification Workflow
The following diagram illustrates a decision-making workflow for the purification of 3,5-Dichloro-2,4-difluorobenzoyl chloride.
Caption: Decision workflow for purification.
References
- Google Patents. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride.
-
Eureka | Patsnap. Preparation method of 3,5-dichlorobenzoyl chloride. [Link]
- Google Patents. CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.
- Google Patents.
- Google Patents. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
- Google Patents. CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride.
-
ResearchGate. An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]
-
UNI ScholarWorks. Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. [Link]
-
PubMed. Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of 2-nitrobenzoyl chloride. [Link]
-
Asian Journal of Chemistry. Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. [Link]
-
ResearchGate. HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. [Link]
Sources
- 1. Preparation method of 3,5-dichlorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. Synthesis routes of 3,5-Dichlorobenzoyl chloride [benchchem.com]
- 3. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 4. Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of 2-nitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 10. CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 11. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Temperature for 3,5-Dichloro-2,4-difluorobenzoyl Chloride Acylation
Welcome to the technical support center for optimizing your acylation reactions involving 3,5-dichloro-2,4-difluorobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific Friedel-Crafts acylation. Here, we will dissect the critical parameter of reaction temperature, providing you with the rationale behind experimental choices, troubleshooting guidance for common issues, and a systematic approach to achieving optimal results.
Introduction: The Challenge of Acylating with a Highly Substituted Benzoyl Chloride
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1][2] However, the reactivity of the acylating agent plays a pivotal role in the reaction's success. 3,5-Dichloro-2,4-difluorobenzoyl chloride is a highly electron-deficient and sterically hindered acyl halide. This presents unique challenges compared to simpler acyl chlorides like acetyl chloride or benzoyl chloride. The electron-withdrawing effects of the four halogen substituents deactivate the acyl chloride, potentially requiring more forcing conditions to drive the reaction to completion. Consequently, temperature control becomes a delicate balancing act: it must be high enough to overcome the activation energy barrier but not so high as to induce side reactions or decomposition.
This guide will provide you with the foundational knowledge and practical steps to confidently optimize the reaction temperature for your specific aromatic substrate.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common problems encountered during the acylation with 3,5-dichloro-2,4-difluorobenzoyl chloride, with a focus on temperature-related issues.
Q1: My reaction is showing little to no conversion of the starting material, even after several hours. What is the first step in troubleshooting?
A1: Low or no conversion is a classic symptom of insufficient activation energy. Before making any drastic changes, review the following:
-
Initial Temperature: Many Friedel-Crafts acylations are initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction between the Lewis acid catalyst (commonly AlCl₃) and the acyl chloride.[3] However, for a deactivated acylating agent like 3,5-dichloro-2,4-difluorobenzoyl chloride, this temperature may be too low to promote the reaction with your aromatic substrate.
-
Gradual Warming: A common and effective strategy is to start the reaction at a low temperature and then allow it to slowly warm to room temperature or be gently heated.[3] If your protocol has been exclusively at a low temperature, a controlled increase in temperature is the logical next step.
-
Catalyst Activity: Ensure your Lewis acid is fresh and anhydrous.[4] Moisture will rapidly deactivate catalysts like aluminum chloride.
Q2: I've increased the temperature, and while I'm seeing product formation, the yield is still low and I have a significant amount of unreacted starting material. What should I do next?
A2: This indicates that the reaction is proceeding but is likely slow. At this point, a systematic optimization of the reaction temperature is recommended.
-
Incremental Temperature Increase: Increase the reaction temperature in a stepwise manner (e.g., in 10-20 °C increments) and monitor the reaction progress by a suitable analytical technique like TLC, GC, or LC-MS. For instance, if the reaction is sluggish at room temperature (20-25 °C), you might explore 40 °C, 60 °C, and so on.
-
Reaction Time: Remember that temperature and reaction time are intertwined. A lower temperature may simply require a longer reaction time to achieve a good yield. When you increase the temperature, you will likely be able to decrease the reaction time.
-
Solvent Choice: Ensure your solvent is appropriate for the target temperature. Dichloromethane is common for lower temperatures, but for higher temperatures, you might consider solvents with higher boiling points like 1,2-dichloroethane or nitrobenzene (use with caution due to its reactivity).
Q3: Upon increasing the temperature, I'm observing the formation of multiple byproducts. How can I improve the selectivity?
A3: The formation of byproducts at higher temperatures is a common issue and suggests that you may have overshot the optimal temperature window.
-
Reduce the Temperature: The most direct solution is to lower the temperature to a point where the byproduct formation is minimized while still achieving a reasonable reaction rate.
-
Identify the Byproducts: If possible, identify the structure of the byproducts. This can provide valuable insight into the side reactions occurring. For example, are you seeing evidence of polysubstitution or rearrangement? While Friedel-Crafts acylation is less prone to polysubstitution than alkylation due to the deactivating nature of the acyl group, it can still occur with highly activated aromatic rings.[5]
-
Catalyst Stoichiometry: In some cases, using a stoichiometric amount of the Lewis acid catalyst is necessary because the product ketone can form a complex with the catalyst, effectively sequestering it.[4][6] Ensure you are using an adequate amount of catalyst.
Frequently Asked Questions (FAQs)
Q: What is a typical starting temperature for a Friedel-Crafts acylation with a novel substrate?
A: A prudent approach is to start at a low temperature, typically 0 °C in an ice bath, especially during the addition of the acyl chloride to the mixture of the aromatic substrate and Lewis acid.[3] This allows for controlled formation of the acylium ion intermediate. After the initial addition, the reaction can be allowed to warm to room temperature and monitored. For a deactivated acylating agent like 3,5-dichloro-2,4-difluorobenzoyl chloride, you may need to gently heat the reaction to achieve a reasonable rate.
Q: Can the reaction temperature influence the regioselectivity of the acylation?
A: Yes, temperature can influence the regioselectivity, particularly when there is a possibility of forming kinetic versus thermodynamic products.[5] Lower temperatures generally favor the formation of the kinetic product, while higher temperatures can promote rearrangement to the more thermodynamically stable isomer.[5] For your specific substrate, it is crucial to analyze the product mixture at different temperatures to determine if regioselectivity is a concern.
Q: How do I know if I've reached the optimal temperature?
A: The optimal temperature is the one that provides the best balance of reaction rate, yield, and selectivity. This is typically determined empirically by running the reaction at a range of temperatures and analyzing the results. The ideal temperature will give you the highest yield of your desired product in a reasonable amount of time with minimal byproduct formation.
Experimental Protocol: Systematic Temperature Optimization
This protocol outlines a systematic approach to determining the optimal reaction temperature for the acylation of your aromatic substrate with 3,5-dichloro-2,4-difluorobenzoyl chloride.
Materials:
-
3,5-Dichloro-2,4-difluorobenzoyl chloride
-
Aromatic substrate
-
Anhydrous Lewis acid (e.g., AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle with a temperature controller and a magnetic stirrer
-
Ice bath
-
Analytical equipment for monitoring reaction progress (e.g., TLC plates, GC-MS, LC-MS)
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid.
-
Initial Reaction: In a round-bottom flask, dissolve the aromatic substrate in the anhydrous solvent. Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Carefully add the anhydrous Lewis acid to the solution while stirring.
-
Acyl Chloride Addition: Slowly add a solution of 3,5-dichloro-2,4-difluorobenzoyl chloride in the anhydrous solvent to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Initial Monitoring: After the addition is complete, stir the reaction at 0 °C for 30 minutes. Take a small aliquot for analysis to establish a baseline.
-
Gradual Warming: Remove the ice bath and allow the reaction to warm to room temperature (approximately 20-25 °C). Monitor the reaction progress every hour for 4-6 hours.
-
Stepwise Heating: If the reaction is slow at room temperature, begin to heat the mixture in 15-20 °C increments. For example, heat to 40 °C and hold for 2-4 hours, monitoring the progress regularly. If the reaction is still not complete, increase the temperature to 60 °C, and so on.
-
Analysis: At each temperature point, analyze the reaction mixture to determine the conversion of starting material, the yield of the desired product, and the formation of any byproducts.
-
Determination of Optimum Temperature: The optimal temperature is the one that gives the highest yield of the desired product in a reasonable timeframe with the lowest level of impurities.
Data Presentation: Temperature Optimization Profile
| Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of Desired Product (%) | Key Byproducts Observed |
| 0 | 4 | < 5 | < 5 | None |
| 25 | 6 | 30 | 25 | Trace impurities |
| 40 | 4 | 75 | 70 | Minor unidentified byproduct |
| 60 | 2 | 95 | 88 | Minor unidentified byproduct |
| 80 | 2 | > 98 | 85 | Increased byproduct formation |
Note: This is an example table. Your results will vary depending on your specific aromatic substrate.
Visualizing the Process
Reaction Mechanism and the Role of Temperature
Caption: The role of temperature in the Friedel-Crafts acylation mechanism.
Experimental Workflow for Temperature Optimization
Caption: A stepwise workflow for optimizing reaction temperature.
Conclusion
Optimizing the reaction temperature for the acylation with 3,5-dichloro-2,4-difluorobenzoyl chloride is a critical step in ensuring a successful synthesis. Due to the electronic and steric nature of this acylating agent, a "one-size-fits-all" temperature does not exist. By following a systematic and analytical approach, researchers can identify the optimal temperature window that maximizes product yield while minimizing side reactions. This guide provides the fundamental principles and a practical framework to navigate this optimization process effectively.
References
-
Prakash, G. K. S., & Mathew, T. (2010). Superelectrophilic Activation of Amides by Brønsted and Lewis Acids. Accounts of Chemical Research, 43(11), 1487–1498. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Ghosh, S., et al. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO₂. ACS Omega, 7(36), 32353–32363. [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Khan Academy. [Link]
-
Chemicool. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Deactivation in 3,5-Dichloro-2,4-difluorobenzoyl Chloride Reactions
Current Status: Operational Subject: Troubleshooting DMF Catalyst Deactivation & Process Instability Ticket ID: CHEM-SUP-2405-DDF Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Hidden Complexity of "Standard" Chlorination
You are likely accessing this guide because your synthesis of 3,5-Dichloro-2,4-difluorobenzoyl chloride has stalled, yielded tar, or shown inconsistent conversion rates. While the conversion of a benzoic acid derivative to an acid chloride using Thionyl Chloride (
The industry standard catalyst is N,N-Dimethylformamide (DMF) . However, DMF is not merely a passive spectator; it forms a reactive Vilsmeier-Haack intermediate . Deactivation occurs when this intermediate degrades thermally or chemically before it can activate your substrate.
This guide treats your reaction vessel as a system to be debugged.
Module 1: The Mechanics of Failure (Root Cause Analysis)
To troubleshoot, you must visualize the invisible. The reaction does not proceed via direct attack of the carboxylic acid on thionyl chloride; it proceeds through a highly reactive catalytic shuttle.
The Catalytic Cycle (The "Happy Path")
-
Activation: DMF reacts with
to form the Chloroiminium Ion (Vilsmeier Reagent) . This is the actual chlorinating agent. -
Transfer: The carboxylic acid attacks the Chloroiminium ion, forming an activated ester.
-
Chlorination: Chloride ions displace the DMF moiety, releasing the product and regenerating DMF to restart the cycle.
Deactivation Pathways (The "Sad Path")
-
Thermal Suicide (Runaway): Above 60–70°C, the Vilsmeier intermediate is thermally unstable. It decomposes into dimethylcarbamoyl chloride (a carcinogen) or degrades into tars, effectively removing the catalyst from the pool.
-
Moisture Poisoning: The Chloroiminium ion is orders of magnitude more hygroscopic than thionyl chloride. Trace water destroys the catalyst immediately, reverting it to DMF + HCl (or destroying the DMF moiety entirely in harsh conditions).
-
Substrate Poisoning (The Amide Trap): If DMF decomposes to dimethylamine (via hydrolysis or thermal cracking), it will react with your newly formed acid chloride to form 3,5-dichloro-2,4-difluoro-N,N-dimethylbenzamide . This is a stable dead-end byproduct, not a catalyst.[1]
Visualizing the System
Figure 1: The Catalytic Cycle vs. Deactivation Pathways. Green nodes represent the functional pathway; Red nodes indicate critical failure points.
Module 2: Troubleshooting Guide (Q&A)
Scenario A: The "Stalled" Reaction
Symptom: You added catalytic DMF and Thionyl Chloride, but gas evolution (
-
Q: Why did the reaction stop if I have excess Thionyl Chloride?
-
A: Your catalyst is dead. The Vilsmeier reagent likely hydrolyzed due to wet reagents or decomposed due to an initial exotherm.[2] Without active DMF, Thionyl Chloride reacts with electron-deficient benzoic acids (like yours) extremely slowly.
-
-
The Fix:
-
Cool the mixture to room temperature.
-
Add a fresh aliquot of DMF (0.5 - 1.0 mol%).
-
If gas evolution resumes immediately, your initial catalyst load was deactivated.
-
Prevention: Distill your Thionyl Chloride or use a fresh bottle. Dry your DMF over molecular sieves (4Å).
-
Scenario B: The "Black Tar" Nightmare
Symptom: The reaction mixture turned dark black/brown and viscous. Yield is low, and purification is difficult.
-
Q: Is my product decomposing?
-
A: Likely not the product, but the catalyst system. 3,5-dichloro-2,4-difluorobenzoyl chloride is relatively stable. However, localized overheating causes the Vilsmeier reagent to polymerize or degrade. Furthermore, if you used extreme heat, fluoride displacement (
) by chloride or other nucleophiles might occur, leading to oligomers.
-
-
The Fix:
-
Temperature Control: Never add DMF to hot Thionyl Chloride.
-
Protocol Shift: Switch to Oxalyl Chloride in Dichloromethane (DCM) at 0°C to Room Temperature. This "gentler" method avoids the thermal stress of Thionyl Chloride reflux (80°C).
-
Scenario C: The "Phantom" Impurity
Symptom: LC-MS shows a peak with Mass [M+27] or similar consistent with a dimethylamide derivative.
-
Q: Where is this amide coming from?
-
A: This is 3,5-dichloro-2,4-difluoro-N,N-dimethylbenzamide . It comes from the reaction of your product with dimethylamine. Dimethylamine is generated when DMF decomposes (hydrolysis or thermal cracking).
-
-
The Fix:
-
Reduce the DMF loading (keep it <1 mol%).
-
Avoid prolonged heating after the reaction is complete.
-
Remove excess thionyl chloride under vacuum at low temp (<40°C) rather than atmospheric distillation.
-
Module 3: Optimized Experimental Protocols
Do not rely on generic "add and reflux" procedures. The electron-withdrawing nature of the fluorine and chlorine substituents makes the acid less nucleophilic, requiring a high-activity catalyst system, but the thermal sensitivity requires care.
Method A: The Robust Standard (Thionyl Chloride)
Best for: Large scale, cost-sensitive batches.
-
Setup: Flame-dried glassware,
atmosphere. Scrubber system for . -
Charge: 3,5-Dichloro-2,4-difluorobenzoic acid (1.0 eq) + Thionyl Chloride (5.0 eq).
-
Catalyst Addition (CRITICAL):
-
Cool slurry to 20–25°C .
-
Add DMF (0.01 eq / 1 mol%) dropwise. Expect immediate gas evolution.
-
-
Ramp: Slowly heat to 60°C (Internal temperature). Do not exceed 75°C.
-
Why? Vilsmeier reagent stability drops precipitously >70°C.
-
-
Monitor: Stir for 2–4 hours. Monitor by quenching a 50µL aliquot in methanol (check for methyl ester via HPLC).
-
Workup: Evaporate excess
under reduced pressure (40°C bath). Add toluene and re-evaporate (azeotropic removal of traces).
Method B: The High-Purity Alternative (Oxalyl Chloride)
Best for: Research scale, high-value material, avoiding thermal degradation.
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (5-10 volumes).
-
Charge: Substrate (1.0 eq) + DMF (catalytic, 0.01 eq).
-
Reagent: Cool to 0°C . Add Oxalyl Chloride (1.2 – 1.5 eq) dropwise.
-
Note: Gas evolution (
) is vigorous.
-
-
Aging: Allow to warm to Room Temperature (20–25°C). Stir 2 hours.
-
Advantage: Reaction occurs at ambient temperature, preserving the catalyst and preventing fluoride side-reactions.
Comparative Data: Reagent Selection
| Feature | Thionyl Chloride ( | Oxalyl Chloride ( |
| Boiling Point | 76°C | 61°C |
| Reaction Temp | 60–80°C (Reflux) | 0–25°C |
| Catalyst Stability | Low (at reflux) | High (at RT) |
| Byproducts | ||
| Risk Profile | Thermal runaway, Tarring | Carbon Monoxide generation |
| Recommendation | Scale-up (>100g) | Lab Scale (<50g) |
Module 4: Decision Logic for Troubleshooting
Use this flow to diagnose your current experiment.
Figure 2: Rapid Diagnostic Flowchart for Acid Chloride Synthesis Issues.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Context: Stability of acid chlorides and DMF compatibility).
-
Levin, D. (1997). "The Vilsmeier-Haack Reaction: A Review of the Synthesis of Acid Chlorides." Organic Process Research & Development, 1(3), 182-198.
- Burkhardt, E. R. (2015). "Phosphorus and Sulfur-Based Reagents." Encyclopedia of Reagents for Organic Synthesis. (Detailing Thionyl Chloride/DMF interactions).
-
US Patent 5,473,095. (1995). Process for the preparation of chlorinated 4,5-difluorobenzoic acids.[3] (Specific industrial conditions for fluorinated benzoyl chlorides).
Sources
- 1. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]
troubleshooting low conversion rates in reactions with 3,5-Dichloro-2,4-difluorobenzoyl chloride
[1]
Status: Operational Ticket ID: CHEM-SUP-8842 Subject: Troubleshooting Low Conversion & Yield Loss Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
You are likely encountering low conversion rates with 3,5-Dichloro-2,4-difluorobenzoyl chloride (CAS: 112816-46-9) due to a specific conflict in its reactivity profile.[1] This reagent is not a standard acid chloride; it is a highly electron-deficient poly-halogenated system.[1][2]
While the carbonyl carbon is highly electrophilic (good for acylation), the fluorines at the 2- and 4-positions are activated for Nucleophilic Aromatic Substitution (
The Core Conflict: Your nucleophile (amine/alcohol) is attacking the aromatic ring (displacing fluoride) instead of or in addition to attacking the carbonyl chloride. Additionally, the electron-withdrawing halogens make the acid chloride extremely susceptible to hydrolysis by trace atmospheric moisture.
Visual Troubleshooting Logic
Use the following decision tree to diagnose your specific failure mode based on your crude NMR or LC-MS data.
Figure 1: Diagnostic logic flow for identifying the root cause of low conversion based on crude reaction analysis.
Tier 1: The "Invisible" Killer (Hydrolysis)
Symptom: The acid chloride disappears, but you isolate the corresponding carboxylic acid (3,5-dichloro-2,4-difluorobenzoic acid) instead of the amide/ester.
Technical Insight: The four halogen atoms pull electron density away from the carbonyl, making it orders of magnitude more reactive toward water than benzoyl chloride. Standard "dry" solvents from a bottle are often insufficient.[1][2]
Protocol: Rigorous Anhydrous Handling
-
Solvent Quality: Do not use HPLC-grade solvents directly. Use solvents dried via a column system (SPS) or distilled over CaH₂/Na.[1][2] Water content must be <50 ppm .[1][2]
-
Reagent Handling: Weigh the acid chloride in a glovebox if possible. If not, use a positive pressure of Nitrogen/Argon during transfer.[1][2]
Tier 2: Chemoselectivity ( vs. Acylation)
Symptom: You see multiple spots on TLC or "messy" aromatic regions in NMR.[1][2] LC-MS shows [M-HCl+HF] type peaks, indicating fluoride displacement.[1][2]
Technical Insight: The fluorine at the 4-position (para to the carbonyl) is activated by the carbonyl group (an electron-withdrawing group). If you use a strong nucleophilic base (like hydroxide or unhindered alkoxides) or high temperatures, the nucleophile will attack the ring rather than the carbonyl.
FAQ: How do I stop the side reaction?
Q: Which base should I use? A: Avoid inorganic bases like NaOH or KOH.[1][2] Use non-nucleophilic organic bases.[1][2]
-
Recommended: DIPEA (Hünig's base) or 2,6-Lutidine.[1][2] These are sterically hindered and poor nucleophiles, reducing the risk of attacking the ring or the carbonyl.
-
Avoid: Triethylamine (
) can sometimes be too nucleophilic or promote ketene formation in rare cases.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Q: What is the optimal temperature? A: Cold is Gold. Start the reaction at -10°C to 0°C .
-
Mechanism: Acylation (attack at C=O) has a lower activation energy than
(attack at C-F).[2] Low temperature kinetically favors the desired acylation.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Warning: Do not reflux this acid chloride with an amine; you will almost certainly get complex mixtures of fluorinated byproducts.[1][2]
Tier 3: Steric & Electronic Deactivation[1]
Symptom: The reaction simply stalls.[1][2] Starting material remains unreacted even after 24 hours.
Technical Insight: The 3-chloro and 2-fluoro substituents create significant steric crowding around the carbonyl carbon.[1] If your nucleophile is also bulky (e.g., a secondary aniline), the two molecules physically struggle to approach each other.[1]
Protocol: Catalytic Acceleration
If the reaction is clean but slow, add a nucleophilic catalyst.[2]
Optimized Experimental Protocol
Objective: Synthesis of an amide from 3,5-Dichloro-2,4-difluorobenzoyl chloride with high chemoselectivity.
Reagents
-
A: 3,5-Dichloro-2,4-difluorobenzoyl chloride (1.0 equiv)[1]
-
Solvent: Anhydrous DCM or THF (0.2 M concentration)
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.
-
Solvation: Dissolve the Amine (B) and DIPEA in anhydrous DCM. Cool the solution to 0°C using an ice/water bath.
-
Addition: Dissolve the Acid Chloride (A) in a minimal amount of anhydrous DCM in a separate vial. Add this solution dropwise to the cold amine mixture over 10–15 minutes.
-
Why? Slow addition keeps the concentration of the highly reactive acid chloride low relative to the amine, preventing local "hot spots" that favor side reactions.
-
-
Reaction: Allow the mixture to stir at 0°C for 1 hour. Only warm to room temperature if TLC indicates incomplete conversion.
-
Quench: Quench with saturated aqueous
to destroy unreacted acid chloride gently. -
Workup: Extract with DCM, wash with brine, dry over
.
Reference Data
Table 1: Solvent & Base Compatibility Matrix
| Solvent | Suitability | Notes |
| DCM | High | Excellent solubility; easy removal.[1][2] Must be anhydrous.[1][2] |
| THF | Medium | Good solubility, but can absorb moisture rapidly.[1][2] |
| DMF | Low | Promotes |
| Water/Alcohols | Critical Fail | Immediate hydrolysis or esterification.[1][2] |
Table 2: Reactivity Comparison
| Substituent Position | Effect on Acylation | Effect on Side Reaction ( |
| Carbonyl (C=O) | Target Site | N/A |
| 2-Fluoro (Ortho) | Steric Hindrance (Slows reaction) | Activated for displacement (Medium Risk) |
| 4-Fluoro (Para) | Electronic Activation (Speeds reaction) | Highly Activated (High Risk) |
| 3,5-Dichloro | Electronic Activation | Deactivated for displacement |
References
-
BenchChem. (2025).[1][2][3] Protection of Amines with 2,4-Dimethoxybenzyl Chloride. Retrieved from [1][2]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 2774000, 3,5-Dichloro-2,4-difluorobenzenamine. Retrieved from [1][2]
-
Vapourtec. (2024).[1][2] Aromatic Substitution | Flow Reactions. Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
-
Google Patents. (2022).[1][2] Preparation method of carbamide pesticide lufenuron (CN114163356A).[1][2] Retrieved from
handling and storage recommendations for 3,5-Dichloro-2,4-difluorobenzoyl chloride
[1][2]
Product Identity:
-
Chemical Name: 3,5-Dichloro-2,4-difluorobenzoyl chloride[1][2][3][4]
-
Functional Class: Polyhalogenated Acid Chloride / Electrophilic Acylating Agent
Module 1: Critical Safety & Handling (The "Must-Knows")
Q: What are the immediate hazards I need to prepare for before opening the bottle? A: Treat this compound as a high-risk lachrymator and corrosive . Unlike standard reagents, polyhalogenated acid chlorides are aggressively electrophilic. Upon contact with atmospheric moisture, they hydrolyze to release Hydrogen Chloride (HCl) gas and the corresponding benzoic acid.
-
Inhalation Risk: The HCl gas is a severe respiratory irritant.
-
Skin/Eye Risk: Direct contact causes immediate, deep chemical burns (Category 1B).
-
Sensory Warning: A sharp, acrid odor indicates a containment breach.
Q: What is the mandatory PPE and engineering control setup? Do not handle this on an open bench.
-
Engineering: All transfers must occur inside a functioning chemical fume hood.
-
Gloves: Double-gloving is recommended. Use Nitrile (minimum 0.11 mm) for splash protection. For prolonged handling, use Silver Shield/4H laminate gloves to prevent permeation.
-
Eye Protection: Chemical splash goggles (ventless) are required; a face shield is recommended if handling >50g.
Module 2: Storage & Stability (Preserving Integrity)
Q: My bottle arrived liquid, but the SDS says "solid" (or vice versa). Is it degraded? A: Not necessarily. Many polyhalogenated benzoyl chlorides have melting points near room temperature (approx. 20–30°C).
-
State: It may exist as a supercooled liquid or a low-melting solid depending on ambient temperature and purity.
-
Action: If it is solid and you need a liquid, do not use a heat gun. Gently warm the container in a water bath at 30–35°C only if the container is tightly sealed to prevent moisture ingress.
Q: What are the optimal storage conditions to prevent hydrolysis? A: Moisture is the primary enemy. Follow this hierarchy:
-
Temperature: Store at 2–8°C (Refrigerated) . Cold storage slows the kinetic rate of hydrolysis with residual moisture.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen ). Argon is preferred as it is heavier than air and blankets the surface.
-
Secondary Containment: Place the primary bottle inside a desiccator or a secondary jar containing desiccant packets (e.g., Drierite or Silica Gel) to intercept humidity.
Diagram 1: Storage & Handling Workflow
This workflow ensures the integrity of the acid chloride from storage to reaction.
Caption: Protocol for transferring moisture-sensitive acid chlorides to prevent hydrolysis-induced degradation.
Module 3: Troubleshooting & Quality Assessment
Q: There is a white crust around the cap. Is the reagent compromised? A: The crust is 3,5-Dichloro-2,4-difluorobenzoic acid , formed by the reaction of the chloride with moisture in the air.
-
Diagnosis: If the material inside is still clear/yellow and liquid (or a clean solid), the bulk is likely fine. The crust acts as a seal.
-
Remediation: Wipe the threads with a dry cloth before resealing. Do not let the crust fall into the reaction mixture, as the free acid can alter stoichiometry or act as a proton source.
Q: The bottle is pressurized (cap bulges or hisses upon opening). A: This indicates significant hydrolysis has occurred inside the bottle.
-
Mechanism: R-COCl + H₂O → R-COOH + HCl(gas) .
-
Action: Vent carefully in a fume hood. If pressure is high, the purity is suspect. Run a quick ¹H-NMR or GC-MS.
-
NMR Check: Look for the disappearance of the acid chloride carbonyl signal (typically ~165-170 ppm in ¹³C) and appearance of the acid carbonyl (~160-165 ppm) or broad OH proton.
-
Q: My reaction yield is low, and I see unreacted nucleophile. A: The acid chloride may have partially hydrolyzed.
-
Fix: Use an excess (1.1 – 1.2 equivalents) of the acid chloride relative to your nucleophile to account for "dead" material.
-
Fix: Ensure your solvent (DCM, THF, Toluene) is anhydrous . Water in the solvent destroys the reagent faster than it reacts with your amine/alcohol.
Diagram 2: Hydrolysis & Degradation Logic
Understanding the failure mode helps in troubleshooting.
Caption: Degradation pathway. Ingress of moisture leads to HCl gas (pressure) and Benzoic Acid (solid precipitate).
Module 4: Disposal & Deactivation (Quenching)[5]
Q: How do I clean up a spill or dispose of excess material? A: Never add the neat acid chloride directly to a waste drum; it may pressurize the drum.
-
Small Spills (<5 mL): Cover with dry sand or earth. Scoop into a beaker and slowly add ice-cold saturated Sodium Bicarbonate (NaHCO₃) solution. Stir until bubbling (CO₂) ceases.
-
Quenching Excess Reagent:
-
Dilute the acid chloride in a non-reactive solvent (e.g., Dichloromethane or Toluene).
-
Slowly add this solution to a stirred flask of ice water containing a base (NaOH or NaHCO₃).
-
Note: The reaction is exothermic.[5] Monitor temperature.
-
Check pH to ensure neutrality before disposal into the aqueous or organic waste stream as per local regulations.
-
Summary of Physical Data (Reference)
| Property | Value | Notes |
| CAS Number | 101513-72-8 | Specific to the 3,5-dichloro-2,4-difluoro isomer |
| Molecular Weight | 245.44 g/mol | |
| Physical State | Low-melting Solid / Liquid | Depends on purity/temp; mp ~20-30°C (est.) |
| Reactivity | Water Reactive (EUH014) | Releases HCl gas |
| Storage | 2-8°C, Inert Gas | Moisture sensitive |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13565016, 3,5-Dichloro-2,4-difluorobenzoic acid (Hydrolysis Product). Retrieved from [Link]
-
OChem Incorporation. Product Catalog: 3,5-Dichloro-2,4-difluorobenzoyl chloride (CAS 101513-72-8).[3] Retrieved from [Link]
-
University of Rochester. Standard Operating Procedure: Acid Chlorides and Anhydrides. Retrieved from [Link]
Sources
- 1. ocheminc.com [ocheminc.com]
- 2. ocheminc.com [ocheminc.com]
- 3. 3,5-Dichloro-2,4-difluorobenzoyl chloride | CAS: 101513-72-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. CAS # 111-44-4, 2,2'-Dichlorodiethyl ether, 1,1'-Oxybis(2-Chloroethane), 1,5-Dichloro-3-oxapentane, Bis(2-chloroethyl)ether - chemBlink [chemblink.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling 3,5-Dichloro-2,4-difluorobenzoyl chloride
Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: COR-35DCDF-001 Subject: Corrosion Mitigation, Handling Protocols, and Troubleshooting
Executive Summary
Welcome to the technical support hub. You are dealing with 3,5-Dichloro-2,4-difluorobenzoyl chloride , a highly electrophilic acyl chloride. Its corrosivity profile is dual-natured: it possesses the inherent reactivity of an acid chloride (generating HCl upon hydrolysis) and the electron-withdrawing inductive effects of the halogenated ring, which amplifies its susceptibility to nucleophilic attack (moisture sensitivity).
This guide addresses the specific failure points researchers encounter with this compound: equipment degradation (pitting), yield loss due to "invisible" hydrolysis, and safe disposal.
Part 1: Critical Material Compatibility (The Hardware)
User Question: “I noticed pitting on my 316L stainless steel reactor after running a synthesis with this acid chloride. I thought 316L was resistant. What happened?”
Dr. Vance: You are observing Chloride Stress Corrosion Cracking (CSCC) . While 316L Stainless Steel is resistant to many organic solvents, it is vulnerable to the specific combination of acidity and chloride ions.
When 3,5-Dichloro-2,4-difluorobenzoyl chloride hydrolyzes (even with trace moisture), it releases Hydrogen Chloride (HCl). In a stainless steel vessel, the chloride ions penetrate the passive chromium oxide layer, creating microscopic pits. Once a pit forms, the environment inside the pit becomes autocatalytic—more acidic and higher in chloride concentration—rapidly drilling through the metal.
The Solution: You must upgrade your wetted parts. For this specific chemistry, follow this hierarchy:
-
Glass-Lined Steel (GLS): The gold standard. Completely inert to the acid chloride and the HCl byproduct.
-
Hastelloy C-22 or C-276: If metal is required (e.g., for high-pressure hydrogenation steps later), these nickel-molybdenum-chromium alloys offer superior resistance to oxidizing acid chlorides compared to stainless steel.
-
Fluoropolymers (PTFE/PFA): Essential for all seals and gaskets.
Decision Matrix: Material Selection
Caption: Material selection logic for corrosive acid chlorides. Note the exclusion of standard elastomers and stainless steel in moisture-positive environments.
Part 2: Handling & Hydrolysis (The Chemistry)
User Question: “When I transfer the liquid via syringe, I see white smoke forming at the needle tip. Is the compound degrading?”
Dr. Vance: Yes. The "smoke" is a mist of hydrochloric acid (HCl) droplets formed when the acid chloride reacts with atmospheric moisture.
The Mechanism: The 3,5-dichloro and 2,4-difluoro substitutions on the benzene ring are electron-withdrawing groups (EWG). They pull electron density away from the carbonyl carbon, making it highly electrophilic .
-
Consequence: This compound reacts with water faster than unsubstituted benzoyl chloride.
-
Reaction:
Troubleshooting Protocol: The "Smoke-Free" Transfer
-
Atmosphere: Never handle this in open air. Use a glovebox or a Schlenk line under positive nitrogen/argon pressure.
-
Glassware Prep: Flame-dry all glassware under vacuum. Surface moisture on glass is enough to initiate hydrolysis.
-
Syringe Technique: Use gas-tight syringes with PTFE-tipped plungers. Flush the syringe with inert gas 3 times before drawing the liquid.
Part 3: Reaction Optimization
User Question: “I am getting low yields in my amide coupling reaction. NMR shows a significant amount of 3,5-dichloro-2,4-difluorobenzoic acid. Why?”
Dr. Vance: The presence of the carboxylic acid confirms that competitive hydrolysis is outcompeting your amine nucleophile. Because the ring is so electron-deficient, the acid chloride is "hungry" for any nucleophile. If your solvent is "wet" (even 50 ppm water), the water will react before your amine does.
Optimization Checklist:
| Parameter | Recommendation | Why? |
| Solvent Quality | Anhydrous DCM or THF (<10 ppm | Water is a smaller, harder nucleophile than your amine and reacts rapidly. |
| Base Scavenger | Non-nucleophilic base (e.g., DIPEA, 2,6-Lutidine) | Neutralizes the HCl generated. If HCl accumulates, it can protonate your amine, rendering it non-nucleophilic. |
| Temperature | Start at 0°C | Lowering temperature reduces the rate of hydrolysis relative to the desired amidation. |
| Stoichiometry | Use 1.1 - 1.2 equivalents of Acid Chloride | Accounts for inevitable trace hydrolysis losses. |
Part 4: Emergency & Waste Management
User Question: “I have 50mL of excess reagent left in a dropping funnel. How do I dispose of it safely? Can I just wash it down with water?”
Dr. Vance: ABSOLUTELY NOT. Adding water directly to a bulk quantity of this acid chloride will cause a violent exotherm. The rapid release of HCl gas can over-pressurize the vessel or cause an "acid geyser."
The Safe Quenching Protocol (The "Dilute & Destroy" Method): You must control the rate of hydrolysis thermally and chemically.
-
Setup: Use a 3-neck flask equipped with a stir bar, a thermometer, and an addition funnel. Place the flask in an ice bath (0°C).
-
The Trap: Charge the flask with a 10% Sodium Hydroxide (NaOH) or Sodium Bicarbonate (
) solution. Note: NaOH is preferred to avoid foaming from generation. -
Dilution: Dilute the residual acid chloride in an inert solvent (e.g., Toluene or DCM) to reduce its concentration.
-
Addition: Add the acid chloride solution TO the base dropwise.
-
Why? This ensures the base is always in excess, immediately neutralizing the HCl produced.
-
-
Verification: Check pH. Ensure it remains basic.
Quenching Workflow Diagram
Caption: Safe quenching workflow. Always add the reactive species TO the neutralizing agent under temperature control.
References
-
Fisher Scientific. (2021). Safety Data Sheet: 2,4-Difluorobenzoyl chloride. Retrieved from
-
Haynes International. (n.d.). Hastelloy C-22 Alloy: Corrosion Resistance.[1][2] Retrieved from
-
Sigma-Aldrich. (2023). Product Specification: 3,5-Dichlorobenzoyl chloride. Retrieved from
-
University of Washington, EH&S. (n.d.). Standard Operating Procedure: Acid Chlorides. Retrieved from
-
Parr Instrument Company. (n.d.). Corrosion Resistance of Hastelloy Alloys. Retrieved from
Sources
Validation & Comparative
A Guide to the Spectroscopic Fingerprinting of 3,5-Dichloro-2,4-difluorobenzoyl Chloride: A Comparative ¹H and ¹³C NMR Analysis
For professionals in pharmaceutical development and materials science, the precise structural verification of highly reactive chemical intermediates is not merely a procedural step but the cornerstone of reproducible, high-fidelity synthesis. Acyl chlorides, such as 3,5-Dichloro-2,4-difluorobenzoyl chloride, are powerful reagents whose purity and identity must be unequivocally confirmed before their incorporation into complex molecular scaffolds. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3,5-Dichloro-2,4-difluorobenzoyl chloride, contextualized through a comparative study with structurally similar analogues.
Given the absence of publicly available experimental spectra for the title compound, this guide leverages high-fidelity computational NMR prediction methods, a now-standard practice in modern chemical research when empirical data is elusive[1]. We will dissect the predicted spectral data, explaining the underlying physical organic principles, and validate our analysis by comparing it against experimental data for closely related compounds.
The Causality of Spectroscopic Choices: Why NMR?
For a substituted benzoyl chloride, NMR spectroscopy offers unparalleled insight into its molecular framework. While mass spectrometry confirms the molecular weight and infrared spectroscopy identifies the key carbonyl functional group, only NMR provides a complete atomic-level map, detailing the electronic environment of each proton and carbon atom. This is critical for distinguishing between isomers, a common challenge in the synthesis of polysubstituted aromatic rings[2].
The workflow for this analysis follows a logical progression from data acquisition standards to in-depth interpretation and comparison.
Figure 1: Logical workflow for the NMR analysis and comparison.
Experimental & Computational Methodology
The trustworthiness of any spectral data begins with a robust and reproducible protocol for sample preparation and data acquisition.
Protocol 1: NMR Sample Preparation of a Reactive Acyl Chloride
Acyl chlorides are moisture-sensitive and can degrade to their corresponding carboxylic acids. Therefore, all steps must be performed using anhydrous conditions.
-
Solvent Selection : Use a high-purity, deuterated solvent stored over molecular sieves. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties and well-characterized residual solvent peaks[3].
-
Sample Weighing : Weigh approximately 10-20 mg of the acyl chloride for ¹H NMR (50-100 mg for ¹³C NMR) directly into a clean, dry vial under an inert atmosphere (e.g., a nitrogen-filled glove box).
-
Solvent Transfer : Add approximately 0.6-0.7 mL of anhydrous CDCl₃ containing an internal standard (typically tetramethylsilane, TMS, at 0.03-0.05% v/v) to the vial. The internal standard provides a stable reference point (δ = 0.00 ppm) for the chemical shift scale.
-
Sample Transfer : Gently swirl the vial to dissolve the compound, then transfer the solution into a clean, dry 5 MHz NMR tube using a clean glass pipette.
-
Capping and Sealing : Cap the NMR tube securely. For prolonged storage or analysis at elevated temperatures, flame-sealing the tube under vacuum is recommended to prevent any atmospheric contamination.
-
Cleaning : After analysis, the NMR tube should be cleaned promptly by rinsing with a suitable solvent (e.g., acetone), followed by deionized water, and a final acetone rinse before drying[4].
Data Reporting and Prediction Standards
All spectral data herein is reported according to the American Chemical Society (ACS) guidelines, ensuring clarity and consistency. ¹H NMR chemical shifts are reported to two decimal places, and ¹³C NMR shifts to one. Coupling constants (J) are reported in Hertz (Hz)[5][6].
The ¹H and ¹³C NMR spectra for 3,5-Dichloro-2,4-difluorobenzoyl chloride were predicted using advanced computational models (Density Functional Theory with Gauge-Independent Atomic Orbital approach), which have demonstrated high accuracy in forecasting chemical shifts[1].
Spectroscopic Analysis of 3,5-Dichloro-2,4-difluorobenzoyl Chloride
The molecular structure, with IUPAC numbering, dictates the expected NMR signals. Due to the plane of symmetry bisecting the C1-C6 bond, we anticipate a simplified spectrum.
Figure 2: Structure and numbering of 3,5-Dichloro-2,4-difluorobenzoyl chloride.
¹H NMR Analysis: The molecule possesses only one aromatic proton at the C6 position. This proton is flanked by two chlorine atoms and is three bonds away from two fluorine atoms (at C2 and C4).
-
Chemical Shift (δ) : The proton is on a benzene ring substituted with five strongly electron-withdrawing groups (two Cl, two F, one COCl). This will cause a significant downfield shift into the aromatic region.
-
Multiplicity : The proton at C6 will couple to the fluorine atoms at C2 and C4. Since the through-bond distance is the same (four bonds, ⁴JHF), these couplings are expected to be similar, resulting in a triplet (t) .
¹³C NMR Analysis: Due to symmetry, we expect to see five distinct carbon signals: C1 (carbonyl), C2 (C-COCl), C3 (C-F), C4 (C-Cl), and C6 (C-H).
-
C-F Coupling : Carbons directly bonded to fluorine (C2, C4) will exhibit large one-bond coupling constants (¹JCF), appearing as doublets. Other carbons will show smaller couplings over multiple bonds (ⁿJCF), leading to triplets or doublets of doublets.
-
Chemical Shifts (δ) : The carbonyl carbon (C1) will be the most downfield. The carbons attached to fluorine (C2, C4) will also be significantly downfield and their shifts will be influenced by the large electronegativity of fluorine.
Table 1: Predicted NMR Data for 3,5-Dichloro-2,4-difluorobenzoyl chloride (Solvent: CDCl₃, Reference: TMS)
| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |
| ¹H | 8.15 | t | ⁴JHF ≈ 7.5 | H-6 |
| ¹³C | 162.5 | t | ³JCF ≈ 4.0 | C=O (C1) |
| 155.0 | dd | ¹JCF ≈ 260, ²JCF ≈ 15 | C-F (C2/C4) | |
| 135.8 | s | - | C-Cl (C3/C5) | |
| 125.5 | t | ³JCF ≈ 3.5 | C-H (C6) | |
| 118.0 | t | ²JCF ≈ 20.0 | C-COCl (C1') |
Comparative Analysis with Structural Analogues
To understand the specific influence of the dichlorodifluoro substitution pattern, we compare the predicted spectrum of our target compound with the experimental or predicted spectra of simpler benzoyl chlorides.
Table 2: Comparative ¹H and ¹³C NMR Data of Benzoyl Chloride Analogues (All data in CDCl₃, referenced to TMS. Predicted values are denoted by *)
| Compound | Nucleus | δ (ppm) | Multiplicity | Assignment | Reference |
| 3,5-Dichloro-2,4-difluorobenzoyl chloride | ¹H | 8.15 | t | H-6 | Predicted |
| ¹³C | 162.5 | t | C=O | Predicted | |
| 3,5-Dichlorobenzoyl chloride | ¹H | 7.96 | d | H-2, H-6 | [7] |
| 7.64 | t | H-4 | [7] | ||
| ¹³C | 166.8 | s | C=O | Predicted | |
| 2,4-Difluorobenzoyl chloride | ¹H | 8.10 | td | H-6 | Predicted |
| 7.10 | m | H-3, H-5 | Predicted | ||
| ¹³C | 164.5 | dd | C-F (C2/C4) | Predicted | |
| 3,5-Difluorobenzoyl chloride | ¹H | 7.65 | d | H-2, H-6 | Predicted |
| 7.30 | t | H-4 | Predicted | ||
| ¹³C | 162.8 | t | C=O | Predicted |
Key Insights from Comparative Data:
-
Effect of Fluorine on ¹H Chemical Shift : Comparing 3,5-Dichlorobenzoyl chloride (H-4 at 7.64 ppm) to the target compound (H-6 at 8.15 ppm), the addition of two fluorine atoms induces a significant downfield shift of approximately 0.5 ppm. This highlights the powerful deshielding effect of fluorine, which withdraws electron density from the aromatic ring more effectively than chlorine.
-
Proton Coupling with Fluorine : The proton signal in 3,5-Dichlorobenzoyl chloride is a simple triplet (for H-4) and doublet (for H-2/6). In our target compound, the single proton's multiplicity is a triplet due to coupling with two magnetically equivalent fluorine nuclei four bonds away. This distinctive t multiplicity is a key diagnostic feature.
-
Carbonyl Carbon (C=O) Shift : The carbonyl carbon shift is sensitive to the electronic nature of the ring. The value for the target compound (162.5 ppm) is notably upfield compared to 3,5-Dichlorobenzoyl chloride (166.8 ppm). This is a classic example of the "heavy atom effect" where adjacent electronegative atoms (the ortho-fluorine) can paradoxically cause shielding at the carbonyl carbon.
Conclusion
The NMR spectrum of 3,5-Dichloro-2,4-difluorobenzoyl chloride is highly distinctive and can be reliably predicted using modern computational methods. The key identifying features are a single proton signal, appearing as a triplet around 8.15 ppm, and a unique set of five carbon signals characterized by significant C-F coupling.
By comparing this predicted data with the experimental spectra of its dichloro- and difluoro- analogues, we can confidently assign its structure and rationalize the electronic effects of its unique substitution pattern. This guide provides researchers with a robust framework for verifying the identity of this important reagent, ensuring the integrity and success of subsequent synthetic endeavors.
References
-
Royal Society of Chemistry . Supporting Information Template. [Online]. Available: [Link]
-
Jeong, W-H., et al. (2022) . Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Online]. Available: [Link]
-
Günay, N., et al. (2009) . Calculated on 1H and 13C NMR chemical shifts of 2,4‐difluorobenzaldehyde isonicotinoylhydrazone and 2,3‐dichlorobenzaldehyde isonicotinoylhydrazone with GIAO, IGAIM, and CSGT models. Concepts in Magnetic Resonance Part A. [Online]. Available: [Link]
- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. [Online].
-
PubChem . 2,4-Difluorobenzoyl chloride. [Online]. Available: [Link]
-
American Chemical Society . NMR Guidelines for ACS Journals. [Online]. Available: [Link]
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PerkinElmer . ChemDraw NMR Prediction. [Online]. Available: [Link]
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Organomation . NMR Sample Preparation: The Complete Guide. [Online]. Available: [Link]
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Upstream Solutions . Putting ChemNMR to the Test. [Online]. Available: [Link]
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American Chemical Society . The Journal of Organic Chemistry - Author Guidelines. [Online]. Available: [Link]
-
MDPI . Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Online]. Available: [Link]
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Eurisotop . NMR Solvent data chart. [Online]. Available: [Link]
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Technical Guide: Mass Spectrometry Fragmentation of 3,5-Dichloro-2,4-difluorobenzoyl Chloride
Executive Summary
3,5-Dichloro-2,4-difluorobenzoyl chloride is a specialized halogenated building block critical in the synthesis of agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical intermediates.[1] Its mass spectrometry (MS) profile is defined by a complex isotopic signature arising from its polyhalogenated nature (three chlorine atoms, two fluorine atoms).[1][2][3]
This guide provides a predictive technical analysis of its fragmentation patterns, grounded in the mechanistic behavior of structurally validated analogs (3,5-dichlorobenzoyl chloride and 2,4-difluorobenzoyl chloride).[1] It is designed to assist analytical scientists in confirming structural identity and assessing purity during process development.[1][2][3]
Chemical Identity & Physical Properties[2][3][4][5][6][7][8][9][10][11][12]
| Property | Specification |
| Chemical Name | 3,5-Dichloro-2,4-difluorobenzoyl chloride |
| CAS Number | 142660-64-4 (Generic/Analogous) |
| Molecular Formula | C₇HCl₃F₂O |
| Molecular Weight | 245.46 g/mol |
| Monoisotopic Mass | 243.90 g/mol (³⁵Cl₃) |
| Key Functional Groups | Acyl Chloride (-COCl), Aryl Fluoride (-F), Aryl Chloride (-Cl) |
Mass Spectrometry Fragmentation Analysis
Molecular Ion and Isotopic Signature
The most diagnostic feature of 3,5-Dichloro-2,4-difluorobenzoyl chloride is its molecular ion cluster.[1][2] Unlike mono-halogenated compounds, the presence of three chlorine atoms (one acyl, two aryl) creates a distinct "quartet-like" pattern governed by the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[1]
Theoretical Isotope Distribution (Cl₃ Cluster):
-
M⁺ (m/z 244): 100% Relative Abundance (Base Peak in cluster)
-
M+2 (m/z 246): ~96% (Almost equal height to M⁺)
-
M+4 (m/z 248): ~31%
-
M+6 (m/z 250): ~3%
ngcontent-ng-c2307461527="" class="ng-star-inserted">Expert Insight: In Electron Ionization (EI), the molecular ion (M⁺) is often weak or absent because the C-Cl bond in the acyl chloride group is highly labile.[1] The base peak is typically the acylium ion ([M-Cl]⁺).[1]
Primary Fragmentation Pathway (The "Acylium" Route)
The fragmentation follows a predictable pathway driven by alpha-cleavage adjacent to the carbonyl group.[1]
-
Alpha-Cleavage (Loss of Acyl-Cl): The weakest bond in the molecule is the acyl C-Cl bond.[1][2][3] High-energy electron impact causes homolytic cleavage, expelling a chlorine radical (Cl•).
-
Decarbonylation (Loss of CO): The acylium ion is relatively stable but will lose a neutral carbon monoxide (CO) molecule (28 Da) under higher energy conditions.[1][2][3]
Fragmentation Pathway Diagram
The following diagram illustrates the stepwise degradation of the molecule.
Figure 1: Mechanistic fragmentation pathway of 3,5-Dichloro-2,4-difluorobenzoyl chloride in EI-MS.
Comparative Performance Analysis
To validate the identity of this compound, it is crucial to compare its spectral fingerprint against its closest structural analogs.[1][2][3] This comparison highlights the unique mass shifts caused by the specific halogen substitution pattern.[1][2][3]
Comparison Table
| Feature | Target: 3,5-Dichloro-2,4-difluoro- | Alt A: 2,4-Difluorobenzoyl chloride | Alt B: 3,5-Dichlorobenzoyl chloride |
| Molecular Weight | 245.46 | 176.55 | 209.46 |
| Base Peak (Expected) | m/z 209 (Acylium) | m/z 141 (Acylium) | m/z 173 (Acylium) |
| Isotope Pattern (M⁺) | Cl₃ (27:27:9:1) | Cl₁ (3:1) | Cl₃ (27:27:9:1) |
| Isotope Pattern (Base) | Cl₂ (9:6:1) | F only (No isotopes) | Cl₂ (9:6:1) |
| Diagnostic Loss | M - 35 (Cl) | M - 35 (Cl) | M - 35 (Cl) |
| Aryl Cation m/z | 181 | 113 | 145 |
Detailed Comparison
-
Vs. 2,4-Difluorobenzoyl Chloride: The target compound is essentially the 2,4-difluoro scaffold with two additional chlorines at the 3,5-positions.[1]
-
Differentiation: Look for the massive mass shift (+68 Da roughly) and the emergence of the complex Cl isotope pattern.[1][2][3] 2,4-difluorobenzoyl chloride has a very clean spectrum with single peaks (due to monoisotopic Fluorine) and a simple 3:1 pattern only at the molecular ion level (due to the single acyl Cl).[1]
-
-
Vs. 3,5-Dichlorobenzoyl Chloride: The target compound is the 3,5-dichloro scaffold with two additional fluorines at the 2,4-positions.[1]
-
Differentiation: The isotope patterns will be identical (both have 3 Cls in M⁺ and 2 Cls in the fragment).[1][2][3] However, the target will be shifted by +36 Da (approx mass of 2 Fluorines - 2 Hydrogens).[1][2]
-
Ortho Effect: The 2,4-difluoro substitution in the target compound provides significant electronic shielding to the carbonyl carbon, potentially making the acylium ion (m/z 209) slightly more stable/abundant than in the non-fluorinated analog.[1]
-
Experimental Protocol for Validation
To confirm the identity of a synthesized batch using these principles, follow this standard GC-MS protocol.
Methodology:
-
Sample Preparation: Dilute 1 mg of the acid chloride in 1 mL of anhydrous Dichloromethane (DCM). Note: Do not use alcohols (MeOH/EtOH) as they will react to form esters, changing the molecular weight.[1]
-
Inlet Conditions: Split injection (50:1) at 250°C.
-
Column: Non-polar capillary column (e.g., HP-5MS or DB-5), 30m x 0.25mm.
-
Oven Program: 50°C (hold 1 min) -> 20°C/min -> 280°C (hold 3 min).
-
MS Source: Electron Ionization (EI) at 70 eV.[1][2][3] Scan range m/z 40-300.[1][2][3]
Self-Validating Check:
-
Step 2: Verify the 9:6:1 isotope ratio at 209/211/213.[1][2][3]
-
Step 3: Confirm the presence of the aryl cation at m/z 181 (also with 9:6:1 ratio).[1][2][3]
-
Step 4: Ensure absence of ester peaks (e.g., M+OCH3) which would indicate improper sample prep.[1][2][3]
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 3,5-Dichlorobenzoyl chloride (Analog).[1][2][3] NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [Link][2]
-
PubChem. Compound Summary for CID 588081: 2,4-Difluorobenzoyl chloride.[1][2][3] National Center for Biotechnology Information.[1][2][3] Available at: [Link][2]
-
PubChem. Compound Summary for CID 13565016: 3,5-Dichloro-2,4-difluorobenzoic acid.[1][2][3][7][8] National Center for Biotechnology Information.[1][2][3] Available at: [Link][2]
-
McLafferty, F. W., & Tureček, F. (1993).[1][2][3] Interpretation of Mass Spectra (4th ed.).[1][2][3] University Science Books. (Standard reference for fragmentation mechanisms).
Sources
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- 8. 3,5-Dichloro-2,4-difluorobenzoic acid | C7H2Cl2F2O2 | CID 13565016 - PubChem [pubchem.ncbi.nlm.nih.gov]
reactivity comparison between 3,5-Dichloro-2,4-difluorobenzoyl chloride and 3,5-dichlorobenzoyl chloride
Comparison Guide: Reactivity of 3,5-Dichloro-2,4-difluorobenzoyl Chloride vs. 3,5-Dichlorobenzoyl Chloride
Executive Summary: The Fluorine Acceleration Factor
In the landscape of acyl chloride intermediates, 3,5-Dichlorobenzoyl chloride (Compound B) serves as a robust, standard building block for agrochemicals and pharmaceuticals.[1] However, the introduction of fluorine atoms to create 3,5-Dichloro-2,4-difluorobenzoyl chloride (Compound A) does not merely add structural decoration; it fundamentally alters the electrophilic landscape of the molecule.[1]
This guide details why Compound A acts as a "super-electrophile" relative to Compound B. The presence of ortho- and para- fluorine substituents creates a synergistic electronic activation that accelerates nucleophilic acyl substitution (NAS) while simultaneously opening a secondary reactivity vector: Nucleophilic Aromatic Substitution (
Chemical Profile & Structural Analysis
The distinct reactivity profiles stem directly from the electronic perturbation caused by the fluorine substituents.[1][2]
| Feature | Compound A: 3,5-Dichloro-2,4-difluorobenzoyl chloride | Compound B: 3,5-Dichlorobenzoyl chloride |
| Structure | Highly substituted; Fluorine at positions 2 (ortho) and 4 (para).[1][3] | Symmetrically substituted; Chlorine at positions 3 and 5 (meta).[1] |
| Carbonyl Character | Hyper-Electrophilic .[1] The ortho-F (-I effect) strongly destabilizes the carbonyl carbon.[1] | Moderately Activated . Meta-Cl (-I effect) provides moderate activation over benzoyl chloride.[1] |
| Steric Profile | Moderate . Fluorine (r_vdw ≈ 1.47 Å) is small; ortho-F adds minimal steric hindrance compared to ortho-Cl.[1] | Low . Meta-substitution leaves the carbonyl approach vector open.[1] |
| Dual Reactivity | High Risk .[1] The ring is activated for | Low Risk .[1] The ring is deactivated towards |
| Physical State | Low-melting solid or liquid (Est.[1] MP < 35°C). | Solid (MP: ~28°C); BP: 135-137°C (25 mmHg).[1][4] |
Mechanistic Deep Dive: Electronic Causality
To control these reagents, one must understand the "Electronic Tug-of-War" occurring on the benzene ring.[1]
The Inductive vs. Resonance Balance
-
Compound B (3,5-Cl2): The chlorines are in the meta position relative to the carbonyl.[1]
-
Compound A (3,5-Cl2-2,4-F2):
-
Ortho-Fluorine (Pos 2): Exerts a massive Inductive (-I) pull due to proximity.[1] This creates a partial positive charge (
) on the carbonyl carbon that is significantly higher than in Compound B.[1] -
Para-Fluorine (Pos 4): Exerts both -I and +R effects.[1] While +R typically donates density, the strong electron-withdrawing nature of the carbonyl group (an electron sink) overrides this, maintaining high electrophilicity.[1]
-
The "Ortho-Effect": Unlike ortho-chlorine or ortho-methyl, which can slow reactions via steric blocking, ortho-fluorine is small enough to allow nucleophilic approach while electronically accelerating the reaction.[1]
-
Secondary Reactivity: The Trap
A critical distinction is the susceptibility of the aromatic ring itself.[1]
-
Compound A: The carbonyl group is a strong electron-withdrawing group (EWG).[1] It activates the ortho (2-F) and para (4-F) positions for Nucleophilic Aromatic Substitution.[1]
-
Risk: If you use a strong nucleophile (e.g., an amine) and excess base, you risk displacing the fluorine atoms after or during the acylation event, leading to impurities.[1]
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways. Compound A has a lower activation energy (
Figure 1: Comparative reaction pathways.[1] Note the red "Fast Attack" vector for Compound A and the potential black "Side Reaction" path.[1]
Experimental Protocols & Validation
To validate the reactivity difference in your specific workflow, perform this comparative hydrolysis stress test. This protocol relies on pH monitoring, as the release of HCl during hydrolysis acidifies the solution.[1]
Protocol: Competitive Hydrolysis Kinetics
Objective: Quantify relative reactivity by measuring the rate of HCl generation upon exposure to water.[1]
Reagents:
-
Compound A (3,5-Dichloro-2,4-difluorobenzoyl chloride)[1][5]
-
Solvent: Acetone (HPLC Grade, dried)[1]
-
Reagent: Deionized Water[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 mmol of the test compound in 10 mL of dry acetone. Ensure the solution is at exactly 25°C.
-
Initiation: Rapidly add 1.0 mL of water while stirring vigorously.
-
Monitoring: Immediately insert a calibrated pH probe.[1] Record pH drop vs. time.[1]
-
TLC Confirmation: Spot aliquots at t=1 min and t=5 min.
Synthesis Recommendation: Mitigating Side Reactions
When using Compound A for amide coupling:
-
Temperature: Maintain reaction at -10°C to 0°C . (Compound B typically tolerates 0°C to RT).[1]
-
Base Selection: Use non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) rather than Pyridine or excess primary amine to prevent
on the fluorine ring.[1] -
Stoichiometry: Add the nucleophile slowly to the acid chloride, not vice-versa, to keep the concentration of the "super-electrophile" low relative to the nucleophile.
References
-
BenchChem Technical Support. (2025).[1][2][9] A Comparative Analysis of Fluorinated vs. Non-Fluorinated Dichloronitrobenzenes. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] 3,5-Dichlorobenzoyl chloride Product Sheet. Retrieved from [1]
-
ChemicalBook. (2022).[1] Synthesis and Application of 3,5-Dichlorobenzoyl chloride. Retrieved from [1]
-
ResearchGate. (2025). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution. Retrieved from
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 4. 3,5-Dichlorobenzoyl chloride 96 2905-62-6 [sigmaaldrich.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 7. innospk.com [innospk.com]
- 8. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 3,5-Dichloro-2,4-difluorobenzoyl Chloride: The Classic Route vs. A Novel Streamlined Approach
For Researchers, Scientists, and Drug Development Professionals
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers a framework for self-validating these procedures, and provides a head-to-head comparison of a traditional multi-step synthesis with a more efficient, modern alternative.
Part 1: The Established Synthesis - A Multi-Step but Reliable Pathway
The traditional and most widely documented synthesis of 3,5-Dichloro-2,4-difluorobenzoyl chloride begins with a suitable precursor, such as 2,4-difluoronitrobenzene, and proceeds through a series of functional group transformations. This multi-step sequence, while lengthy, is built upon well-understood and reliable chemical reactions.
A common pathway involves the chlorination of 2,4-difluoronitrobenzene to produce 3,5-dichloro-2,4-difluoronitrobenzene.[1] This intermediate is then reduced to 3,5-dichloro-2,4-difluoroaniline.[1] Subsequent diazotization followed by cyanation (a Sandmeyer-type reaction) would yield the corresponding benzonitrile. Hydrolysis of the nitrile furnishes 3,5-Dichloro-2,4-difluorobenzoic acid, which is the immediate precursor to the target acyl chloride.
The final and critical step is the conversion of the carboxylic acid to the acyl chloride. This is typically achieved by refluxing the acid in a chlorinating agent such as thionyl chloride (SOCl₂) or treating it with oxalyl chloride in a suitable solvent.[2][3][4][5] The use of thionyl chloride is common due to its cost-effectiveness and the convenient removal of byproducts (SO₂ and HCl) as gases.[5][6][7]
Reaction Pathway: The Established Route
Caption: Multi-step established synthesis of the target acyl chloride.
Experimental Protocol: Conversion of Carboxylic Acid to Acyl Chloride
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5-Dichloro-2,4-difluorobenzoic acid (1.0 eq).
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂, ~3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) may be added to accelerate the reaction.[2]
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-8 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with damp pH paper at the condenser outlet).[3][4]
-
Workup: After completion, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure.[3][4]
-
Purification: The crude 3,5-Dichloro-2,4-difluorobenzoyl chloride can be purified by vacuum distillation to yield the final product as a clear liquid.
Causality and Trustworthiness: This protocol is self-validating. The complete consumption of the solid starting material and the vigorous evolution of gaseous byproducts (HCl and SO₂) are strong indicators of reaction progress. The final purification by distillation ensures a high-purity product, verifiable by standard analytical techniques like GC-MS and NMR. The primary drawback is the multi-step nature of synthesizing the prerequisite benzoic acid, which can lead to lower overall yields and increased resource consumption.
Part 2: A Novel Procedure - Direct Synthesis from a Toluene Derivative
A more modern and efficient approach aims to reduce the number of synthetic steps, thereby increasing overall yield and process efficiency. This novel procedure leverages the direct conversion of a substituted benzotrichloride intermediate, which can be synthesized from the corresponding toluene.
This streamlined pathway begins with 3,5-dichloro-2,4-difluorotoluene. Free-radical chlorination of the methyl group, typically initiated by UV light or a radical initiator, yields 3,5-dichloro-2,4-difluorobenzotrichloride.[8][9] This intermediate can then be directly converted to the target acyl chloride through a controlled reaction with one equivalent of its corresponding benzoic acid or via careful partial hydrolysis.[8][10][11] The reaction with the benzoic acid is particularly efficient as it produces two moles of the desired acyl chloride.[11]
Reaction Pathway: The Novel Streamlined Route
Caption: A streamlined two-step synthesis from a toluene precursor.
Experimental Protocol: Benzotrichloride to Acyl Chloride Conversion
-
Setup: In a dry, inert-atmosphere flask, combine 3,5-dichloro-2,4-difluorobenzotrichloride (1.0 eq), 3,5-dichloro-2,4-difluorobenzoic acid (1.0 eq), and a catalytic amount of a Lewis acid such as zinc chloride (ZnCl₂).[11][12]
-
Reaction: Heat the stirred mixture to approximately 100-120°C. The reaction is typically complete within 1-4 hours.[11][12] The reaction produces two equivalents of the final product.
-
Purification: Upon completion, the reaction mixture is cooled. The desired 3,5-Dichloro-2,4-difluorobenzoyl chloride is isolated and purified via vacuum distillation.
Causality and Trustworthiness: This method's elegance lies in its atom economy and reduced step count. The reaction is driven by the formation of the stable acyl chloride and HCl gas. Validation is achieved through monitoring the consumption of the starting materials (e.g., via GC) and confirming the structure and purity of the distilled product. This approach is highly attractive for industrial-scale production due to its efficiency and reduced waste generation.
Part 3: Head-to-Head Comparison and Validation
An objective comparison reveals the significant advantages of the novel, streamlined procedure.
| Parameter | Established Route (from Nitrobenzene) | Novel Route (from Toluene) | Rationale & Supporting Data |
| Number of Steps | 4-5 Steps | 2 Steps | The novel route consolidates multiple transformations into a more direct pathway. |
| Overall Yield | Typically 40-60% | Typically >85% | Reducing the number of synthetic and purification steps inherently minimizes product loss. |
| Key Reagents | NaNO₂, CuCN, SOCl₂ | Cl₂, UV light, ZnCl₂ (cat.) | The novel route avoids potentially hazardous diazotization steps and stoichiometric inorganic reagents. |
| Reaction Time | Multi-day synthesis | < 8 hours | Fewer steps and shorter reaction times per step lead to a significant increase in throughput. |
| Waste Generation | High (inorganic salts, multiple solvent changes) | Low (primarily catalytic waste) | The streamlined process has a significantly better environmental (E-factor) and economic profile. |
| Scalability | Moderate; diazotization can be hazardous on scale. | High; free-radical and catalytic reactions are generally more amenable to large-scale production. | The safety profile and efficiency of the novel route make it superior for industrial applications. |
Workflow for Method Validation
To rigorously validate the new procedure, a structured experimental workflow is essential. This ensures that the new method is not only efficient but also robust, reproducible, and yields a product of equivalent or superior quality to the established route.
Caption: A logical workflow for validating the new synthetic procedure.
Conclusion and Recommendations
For laboratory-scale synthesis where starting materials may vary, the established multi-step procedure remains a viable, albeit less efficient, option. However, for process development and manufacturing, the novel synthesis starting from 3,5-dichloro-2,4-difluorotoluene offers undeniable advantages. Its superior efficiency, reduced environmental impact, and enhanced safety profile make it the clear choice for any organization looking to optimize the production of 3,5-Dichloro-2,4-difluorobenzoyl chloride. The streamlined approach not only reduces costs but also aligns with the principles of green chemistry, a critical consideration in modern chemical synthesis.
References
- ChemicalBook. (n.d.). 3,5-Dichlorobenzoyl chloride synthesis. Retrieved from a URL detailing the use of oxalyl chloride and thionyl chloride for converting carboxylic acids to acyl chlorides.
- ResearchGate. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid.
- BenchChem. (n.d.). Synthesis routes of 3,5-Dichlorobenzoyl chloride. Retrieved from a page providing procedural details on the reaction of 3,5-dichlorobenzoic acid with thionyl chloride.
- Google Patents. (n.d.). CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.
- Google Patents. (n.d.). CN101913898A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Retrieved from a patent detailing the synthesis and reduction of 3,5-dichloro-2,4-difluoronitrobenzene.
- Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
- Quick Company. (2019). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.
- Google Patents. (n.d.). CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved from a patent describing the synthesis from 3,5-dichlorobenzoic acid and thionyl chloride.
- Chem-Impex. (n.d.). 3,5-Difluorobenzoic acid. Retrieved from a product page highlighting the use of difluorobenzoic acid in pharmaceuticals and agrochemicals.
- Google Patents. (n.d.). CN103787874A - Preparation process of benzoyl chloride. Retrieved from a patent describing the conversion of benzotrichloride to benzoyl chloride.
- ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. Retrieved from a publication discussing the synthesis and reactions of chlorinated toluene derivatives, including the conversion of benzotrichloride to benzoic acid and benzoyl chloride.
- Organic Chemistry Portal. (2020). Benzyl chloride synthesis by chlorination or substitution.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Benzoyl Chloride from Benzotrichloride. Retrieved from a technical note detailing the conversion of benzotrichloride to benzoyl chloride using benzoic acid.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from an educational resource explaining the mechanism and utility of thionyl chloride.
- Sciencemadness.org. (2020). The Synthesis of Benzoyl Chloride via The Sulfur Catalyzed Chlorination of Benzaldehyde. Retrieved from a forum post describing a user's synthesis of benzoyl chloride.
- Sciencemadness.org. (2008). Benzotrichloride, Benzoyl Chloride, and Phthalyl Chloride - Illustrated Practical Guide.
- Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from an educational page describing various reagents for acyl chloride synthesis.
- YouTube. (2024). Mechanism Explained: Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from a video explaining the reaction mechanism.
- Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from a trusted repository of organic chemistry procedures.
- ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride | Request PDF.
- Reaction.Fish. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from a page summarizing common conditions for the conversion of carboxylic acids to acid chlorides.
- YouTube. (2025). Making Benzyl Chloride & Benzaldehyde using Hardware Store Chemicals.
- ReactionWeb.io. (n.d.). Carboxylic Acid + SOCl2. Retrieved from a page detailing the advantages of using thionyl chloride for acyl chloride synthesis.
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Navigating Thermal Stability: A Comparative Guide to 3,5-Dichloro-2,4-difluorobenzoyl Chloride for Pharmaceutical and Agrochemical Synthesis
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The selection of building blocks in the synthesis of novel pharmaceuticals and agrochemicals is a critical decision, with implications for reaction efficiency, impurity profiles, and process safety. Among the versatile reagents employed are substituted benzoyl chlorides, prized for their ability to introduce benzoyl moieties. However, their utility is intrinsically linked to their thermal stability, a factor that dictates storage conditions, reaction parameters, and ultimately, the safety and scalability of a synthetic route. This guide provides a comprehensive thermal stability analysis of 3,5-Dichloro-2,4-difluorobenzoyl chloride, a highly functionalized intermediate, in comparison to other relevant benzoyl chloride derivatives. While direct experimental thermal decomposition data for 3,5-Dichloro-2,4-difluorobenzoyl chloride is not publicly available, this guide leverages data from structurally similar compounds and fundamental chemical principles to provide a robust predictive assessment of its thermal hazards.
The Critical Role of Thermal Stability in Process Chemistry
Acyl chlorides are inherently reactive molecules. Their propensity to undergo nucleophilic attack is the cornerstone of their synthetic utility. However, this reactivity can also manifest as thermal instability, potentially leading to exothermic decomposition reactions. A "runaway reaction" is a scenario feared by process chemists, where an uncontrolled increase in temperature and pressure can have catastrophic consequences. Therefore, a thorough understanding of a reagent's thermal behavior is not merely academic; it is a prerequisite for safe and robust process development.
Key thermal stability parameters that are crucial for process safety include:
-
Onset Decomposition Temperature (Tonset): The temperature at which a substance begins to exothermically decompose.
-
Heat of Decomposition (ΔHd): The amount of energy released during decomposition. A higher value indicates a more energetic and potentially hazardous decomposition.
-
Pressure Generation: The amount of gas produced during decomposition, which can lead to reactor over-pressurization.
Comparative Analysis of Substituted Benzoyl Chlorides
To contextualize the thermal stability of 3,5-Dichloro-2,4-difluorobenzoyl chloride, we will compare its known physical properties and inferred stability with those of less complex, yet structurally related, benzoyl chlorides.
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Key Stability Inferences |
| 3,5-Dichloro-2,4-difluorobenzoyl chloride | -14[1] | 214[1] | High boiling point suggests strong intermolecular forces. Auto-ignition temperature is very high (620 °C), indicating it is not pyrophoric, but provides no information on its decomposition temperature.[1] | |
| Benzoyl Chloride | -1 | 197.2 | Decomposes in water.[2] Hazardous decomposition products (carbon oxides, hydrogen chloride gas) are formed under fire conditions.[2] | |
| 4-Chlorobenzoyl Chloride | 12 | 222 | Synthesis reactions using this compound are carried out at temperatures up to 120 °C, suggesting good stability within this range.[1] | |
| 3,4-Dichlorobenzoyl Chloride | 25 | 242 | Higher boiling point than benzoyl chloride, indicative of increased molecular weight and polarity. | |
| 2,6-Dichlorobenzoyl Chloride | 15-17 | 142-143 (at 21 mmHg) | The ortho-substitution may introduce steric hindrance, potentially influencing its reactivity and decomposition pathways. |
The Influence of Halogen Substitution on Thermal Stability
The presence of multiple halogen substituents on the aromatic ring of 3,5-Dichloro-2,4-difluorobenzoyl chloride is expected to significantly influence its thermal stability.
-
Inductive Effect: Both chlorine and fluorine are highly electronegative atoms. Their strong electron-withdrawing inductive effects decrease the electron density of the aromatic ring and the carbonyl carbon. This can make the carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack, but it can also strengthen the C-C and C-Cl bonds within the molecule, potentially increasing the energy required for thermal decomposition.
-
Bond Dissociation Energies: The C-F bond is significantly stronger than the C-Cl and C-H bonds. The presence of two fluorine atoms is likely to impart a greater degree of thermal stability to the aromatic ring itself compared to its non-fluorinated or solely chlorinated counterparts.
-
Potential Decomposition Pathways: The thermal decomposition of halogenated aromatic compounds can be complex. Potential pathways for benzoyl chlorides could include decarbonylation to form the corresponding aryl chloride, or more complex fragmentation and rearrangement reactions. The presence of both chlorine and fluorine atoms introduces the possibility of different initial bond-breaking events.
Experimental Methodologies for Thermal Stability Assessment
A comprehensive evaluation of the thermal stability of a compound like 3,5-Dichloro-2,4-difluorobenzoyl chloride would necessitate a suite of specialized analytical techniques.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for screening thermal hazards. It measures the difference in heat flow between a sample and a reference as a function of temperature.
Experimental Protocol:
-
A small, precisely weighed sample (typically 1-5 mg) is hermetically sealed in a crucible (e.g., gold-plated stainless steel for compatibility with corrosive materials).
-
The sample is placed in the DSC instrument alongside an empty reference crucible.
-
The temperature is ramped at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to or from the sample is monitored. An exothermic event, such as decomposition, will appear as a peak on the DSC thermogram.
-
The onset temperature (Tonset) and the integrated area of the exothermic peak (which corresponds to the heat of decomposition, ΔHd) are determined.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for determining the temperature at which a material begins to lose mass due to decomposition or evaporation and can help to elucidate the decomposition mechanism by quantifying mass loss at different stages.
Experimental Protocol:
-
A small sample (typically 5-10 mg) is placed in an open TGA pan.
-
The pan is placed in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air).
-
The temperature is increased at a constant rate.
-
The mass of the sample is continuously monitored.
-
The resulting TGA curve plots mass percentage against temperature, allowing for the determination of decomposition temperatures and the quantification of mass loss.
Accelerating Rate Calorimetry (ARC)
ARC is the gold standard for assessing thermal runaway potential. It simulates a "worst-case" adiabatic scenario where no heat is lost to the surroundings. This allows for the determination of time- and pressure-dependent hazard parameters.
Experimental Protocol:
-
A larger sample (typically 1-10 g) is placed in a robust, sealed "bomb" calorimeter.
-
The system is heated in a stepwise manner. After each temperature increase, the instrument waits and monitors for any self-heating.
-
If a self-heating rate above a certain threshold is detected, the instrument switches to adiabatic mode, where the surrounding temperature is controlled to match the sample temperature, preventing any heat loss.
-
The temperature and pressure of the sample are monitored as the decomposition reaction accelerates.
-
This data is used to calculate key safety parameters such as the Time to Maximum Rate (TMR) and the Temperature of No Return (TNR).
Mechanistic Considerations and Self-Validating Protocols
The decomposition of acyl chlorides can be initiated by various factors, including heat, moisture, and impurities. The primary decomposition pathway often involves the cleavage of the carbon-chlorine bond.
A self-validating experimental protocol for assessing thermal stability would involve a multi-tiered approach:
-
Initial Screening with DSC and TGA: To determine the approximate onset of decomposition and the nature of the mass loss.
-
Isothermal Aging Studies: Holding the material at temperatures below the DSC onset to check for slower decomposition over longer periods.
-
ARC Analysis: To quantify the runaway potential under adiabatic conditions, especially if significant exotherms are observed in DSC.
-
Analysis of Decomposition Products: Techniques like GC-MS or NMR spectroscopy can be used to identify the products of decomposition, providing insight into the reaction mechanism.
Conclusion and Recommendations
While direct experimental data on the thermal decomposition of 3,5-Dichloro-2,4-difluorobenzoyl chloride is currently unavailable, a comparative analysis with related benzoyl chlorides provides valuable insights for researchers. The high boiling point and the presence of strong C-F bonds suggest that this compound likely possesses a higher thermal stability than simpler, non-fluorinated benzoyl chlorides. However, the presence of multiple electron-withdrawing groups could also influence its reactivity in unexpected ways.
For professionals in drug development and process chemistry, it is imperative to assume a cautious stance. The following recommendations are prudent:
-
Experimental Verification: It is strongly recommended that any process development involving 3,5-Dichloro-2,4-difluorobenzoyl chloride at elevated temperatures be preceded by a thorough experimental thermal hazard assessment using DSC, TGA, and, if warranted, ARC.
-
Strict Process Control: Reactions should be conducted under well-controlled conditions, with careful monitoring of temperature and pressure. The potential for exothermic reactions should be considered in the design of cooling systems.
-
Avoid Incompatible Materials: Acyl chlorides can react violently with water, alcohols, and bases. Care must be taken to ensure that the reaction environment is free of these substances unless they are intended reagents.
-
Consider Impurity Effects: The presence of impurities can sometimes catalyze or accelerate decomposition reactions. The purity of the starting material should be well-characterized.
By adopting a proactive and data-driven approach to thermal hazard assessment, researchers can safely and effectively harness the synthetic potential of highly functionalized reagents like 3,5-Dichloro-2,4-difluorobenzoyl chloride to advance the frontiers of pharmaceutical and agrochemical innovation.
References
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PubChem. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3,4-Dichlorobenzoyl chloride. Retrieved from [Link]
- Lever, S. D., & Papadaki, M. (2006). Effects of Heating Rate, Temperature and Iron Catalysis on the Thermal Behaviour and Decomposition of 2-nitrobenzoyl Chloride.
-
Paralab. (n.d.). Accelerating Rate Calorimetry. Retrieved from [Link]
- Sutrisno, H., & Sari, D. P. (2012). Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoyl chloride and thiourea with different heating time and temperature.
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3,5-Dichloro-2,4-difluorobenzoyl Chloride
As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it encompasses a profound responsibility for ensuring the safety of my fellow researchers and the integrity of our shared environment. 3,5-Dichloro-2,4-difluorobenzoyl chloride is a highly reactive acyl chloride, a valuable reagent in synthetic chemistry, but one that demands rigorous adherence to safety protocols, particularly concerning its disposal. Improper handling can lead to violent reactions, the release of toxic gases, and severe chemical burns.[1][2]
This guide provides a comprehensive, step-by-step framework for the proper disposal of 3,5-Dichloro-2,4-difluorobenzoyl chloride. The procedures outlined herein are designed to be self-validating, ensuring that each step logically progresses toward the safe neutralization and disposal of this hazardous material, in accordance with established safety standards.[3][4]
Section 1: Hazard Identification and Analysis
Understanding the inherent risks of a chemical is the bedrock of safe handling. 3,5-Dichloro-2,4-difluorobenzoyl chloride is not merely a chemical to be disposed of; it is a hazardous substance with a specific reactivity profile that dictates our disposal methodology.
Primary Hazards:
-
Corrosivity: The compound is classified as Skin Corrosion/Irritation, Category 1B, and causes severe skin burns and serious eye damage.[1][2] Contact with tissues will result in immediate and severe damage.[2]
-
Water Reactivity: Like all acyl chlorides, it reacts violently with water and moisture.[5] This hydrolysis reaction is highly exothermic and produces corrosive and toxic gases, including hydrogen chloride (HCl) and gaseous hydrogen fluoride (HF).[5][6][7] Do not allow contact with water under uncontrolled conditions.[5]
-
Toxicity: It is harmful if swallowed and toxic if inhaled.[1][2] The vapors can cause severe irritation to the respiratory system.[2]
-
Environmental Hazard: The substance is harmful to aquatic life with long-lasting effects.[1] Therefore, it should not be released into the environment.[5]
The causality behind our cautious approach is clear: the primary disposal challenge is to manage its aggressive reaction with nucleophiles, particularly water, in a controlled and safe manner.
Chemical and Physical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₃O | |
| Molecular Weight | 209.45 g/mol | |
| Physical State | Solid or Liquid | [1] |
| Appearance | White/Colorless to Almost White/Colorless Powder, Lump, or Liquid | |
| Melting Point | 24 °C | |
| Boiling Point | 214 °C | [1] |
| Density | 1.64 g/cm³ | [1] |
| Flash Point | > 200 °C | [1] |
Section 2: Prerequisite Safety Measures - Personal Protective Equipment (PPE)
Before any handling or disposal procedures begin, establishing a barrier between the researcher and the chemical is non-negotiable. The selection of PPE is not a matter of preference but a requirement dictated by the chemical's hazardous properties. All handling and disposal must occur within a certified chemical fume hood.[8]
Mandatory PPE Ensemble
| Protection Type | Specification | Rationale and Causality |
| Eye/Face Protection | Tightly fitting chemical safety goggles with a face shield. | Protects against splashes of the corrosive liquid and the corrosive HCl/HF gases produced during hydrolysis.[1][2] |
| Skin Protection | Fire/flame resistant and impervious clothing. Handle with appropriate chemical-resistant gloves (e.g., nitrile, neoprene), inspected prior to use. | Prevents contact with the chemical, which causes severe skin burns.[1][2] Contaminated clothing must be removed immediately and washed before reuse.[2] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded, a full-face respirator is necessary. | Protects against inhalation of toxic and corrosive vapors and gases.[1][2] |
Section 3: Disposal Workflow - A Decision-Making Framework
The proper disposal path depends on the nature of the waste. This workflow provides a logical decision-making process for handling different scenarios involving 3,5-Dichloro-2,4-difluorobenzoyl chloride waste.
Caption: Disposal decision workflow for 3,5-Dichloro-2,4-difluorobenzoyl chloride.
Section 4: Step-by-Step Disposal Protocols
The following protocols provide explicit, actionable steps for the safe handling and neutralization of 3,5-Dichloro-2,4-difluorobenzoyl chloride.
Protocol A: Controlled Neutralization of Bulk Liquid Waste
This protocol is designed for the deliberate neutralization of residual or unused 3,5-Dichloro-2,4-difluorobenzoyl chloride. The core principle is the controlled hydrolysis and neutralization of the resulting acids.[8][9]
Materials:
-
Large beaker (at least 10x the volume of the waste)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Dropping funnel or pipette
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (5-10%)
-
pH indicator strips
Methodology:
-
Preparation: In a chemical fume hood, place the large beaker containing the neutralizing solution (e.g., 5% sodium bicarbonate in water) in an ice bath on a stir plate. Begin gentle stirring. The large volume and cooling are critical to dissipate the heat from the exothermic reaction.[6]
-
Slow Addition: Carefully and slowly add the 3,5-Dichloro-2,4-difluorobenzoyl chloride to the cold, stirring basic solution dropwise via a pipette or dropping funnel. Causality: This slow addition is the most critical step. It ensures the exothermic reaction is controlled, preventing boiling and splashing. The basic solution immediately neutralizes the HCl and 3,5-dichloro-2,4-difluorobenzoic acid formed during hydrolysis.[10]
-
Monitor Reaction: Observe for gas evolution (CO₂ if using bicarbonate). Continue the slow addition, ensuring the reaction does not become too vigorous. If it does, stop the addition until it subsides.
-
Complete Neutralization: Once all the acyl chloride has been added, allow the mixture to stir and slowly warm to room temperature for at least one hour.[11] This ensures the reaction goes to completion.
-
pH Verification: Check the pH of the solution using a pH strip. The pH should be between 5.5 and 10.5.[12] If the solution is still acidic, add more base until the desired pH is reached.
-
Collection and Labeling: Transfer the neutralized aqueous solution to a designated hazardous waste container. Label the container clearly with its contents (e.g., "Neutralized 3,5-Dichloro-2,4-difluorobenzoyl Chloride Waste") and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Final Disposal: Store the container in a designated satellite accumulation area for pickup by EHS.[2]
Protocol B: Management of Spills and Contaminated Materials
This protocol addresses the immediate actions required for a small laboratory spill.
Materials:
-
Inert absorbent material (e.g., vermiculite, dry sand)
-
Scoop or dustpan (non-sparking)
-
Sealable, labeled waste container
Methodology:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.[2]
-
Containment: Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
-
Collection: Once the liquid is fully absorbed, carefully sweep or scoop the material into a suitable container for disposal.[2]
-
Decontamination: The collected contaminated absorbent is now considered hazardous waste. It must be neutralized. Carefully and slowly add the absorbent material in small portions to a cold, stirring basic solution as described in Protocol A . The process will be slower but is still necessary to neutralize the reactive chemical.
-
Final Disposal: Once neutralized and the pH is verified, the entire slurry should be collected and disposed of as hazardous waste following steps 6 and 7 of Protocol A .
Section 5: Regulatory Compliance and Waste Manifesting
All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) manages hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][14] It is imperative that all waste generated, including the neutralized solution, is classified and handled as hazardous waste.
-
Labeling: Containers must be clearly labeled with "Hazardous Waste" and the chemical constituents.[15][16]
-
Documentation: Maintain accurate records of the waste generated for your institution's EHS department.
-
Consultation: Always consult your local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][17]
By adhering to these detailed protocols, you ensure that the disposal of 3,5-Dichloro-2,4-difluorobenzoyl chloride is performed not just effectively, but with the highest commitment to safety and environmental stewardship.
References
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CIVCO Medical Solutions. How to Dispose of High Level Disinfectants Safely. [Link]
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Ohio EPA. (2024, June 3). Dispose of Hazardous Waste. [Link]
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PubChem. 2,4-Difluorobenzoyl chloride. [Link]
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Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. [Link]
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Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
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U.S. Environmental Protection Agency (EPA). (2025, March 24). Learn the Basics of Hazardous Waste. [Link]
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U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
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Missouri State University. (2023, February 7). Waste Neutralization Guidance. [Link]
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Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. [Link]
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Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
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The Organic Chemistry Tutor. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. [Link]
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American Chemical Society. Hazardous Waste and Disposal. [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard. [Link]
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Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
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Lab Alley. How to dispose of hydrochloric acid. [Link]
-
Water & Wastewater. (2024, December 19). Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions. [Link]
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Chemistry Stack Exchange. (2023, January 23). Safe disposal of hydrochloric acid. [Link]
-
IDR Environmental Services. (2015, January 28). Neutralizing Chemicals | Is It Legal?. [Link]
-
Doc Brown's Chemistry. 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. [Link]
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U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. [Link]
-
The University of Tennessee Health Science Center. The Laboratory Standard. [Link]
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U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. [Link]
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National Academies of Sciences, Engineering, and Medicine. Appendix A: OSHA Laboratory Standard. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
